Bis[4-(4-aminophenoxy)phenyl]sulfone
説明
The exact mass of the compound Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAGHZGKXPRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065344 | |
| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-89-2 | |
| Record name | 4,4′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-(4-aminophenoxy)phenyl)sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
CAS Number: 13080-89-2
This technical guide provides a comprehensive overview of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a diamine monomer crucial in the synthesis of high-performance polymers. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its physicochemical properties, synthesis, characterization, and potential as an endocrine-disrupting chemical.
Physicochemical Properties
BAPS is a white to light yellow crystalline powder. Its core structure consists of two phenyl rings linked by a sulfonyl group, with each phenyl ring further connected to an aminophenoxy group via an ether linkage. This structure imparts high thermal stability and specific chemical reactivity.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂O₄S | [1] |
| Molecular Weight | 432.49 g/mol | [1] |
| Melting Point | 194-197 °C | |
| Boiling Point (Predicted) | 655.3 ± 55.0 °C | |
| Density (Estimate) | 1.2136 g/cm³ | |
| Solubility | Soluble in acetone | |
| Appearance | White to light yellow powder/crystal | |
| EINECS Number | 235-986-3 |
Synthesis and Purification
The primary method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis
Materials:
-
4-Aminophenol
-
4,4'-Dichlorodiphenyl sulfone
-
Potassium carbonate (or other alkali metal hydroxide)
-
N,N-Dimethylacetamide (DMAc) or other suitable solvent (e.g., N-methylpyrrolidone)
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine 4-aminophenol, 4,4'-dichlorodiphenyl sulfone, and potassium carbonate in a suitable solvent such as N,N-dimethylacetamide.
-
The reaction mixture is heated, typically to between 120°C and 170°C, and maintained for several hours under a nitrogen atmosphere to facilitate the nucleophilic substitution.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction solution is then poured into water to precipitate the crude product.
-
The resulting solid is collected by filtration and washed thoroughly with hot water and methanol to remove unreacted starting materials and inorganic salts.
Experimental Protocol: Purification
Material:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable solvent, such as a mixture of dimethylformamide and water (e.g., 3:1 v/v).
-
The solution is heated to ensure complete dissolution.
-
The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
The recrystallized product is collected by filtration, washed with a cold solvent mixture, and dried in a vacuum oven. The purity of the final product is typically greater than 98%, as determined by HPLC.
Spectroscopic Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenoxy and phenylsulfone moieties. The chemical shifts and splitting patterns are characteristic of the substitution pattern on the aromatic rings. |
| ¹³C NMR | Resonances for the different carbon environments within the molecule, including the aromatic carbons and those adjacent to the amino, ether, and sulfonyl groups. |
| FTIR | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1240 cm⁻¹), and S=O stretching of the sulfonyl group (around 1150 and 1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 432. The fragmentation pattern would show characteristic losses of fragments corresponding to the aminophenoxy and phenylsulfone substructures.[2] |
Applications in Polymer Chemistry
This compound is a key monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries.
Experimental Protocol: Polyimide Synthesis
Materials:
-
This compound (BAPS)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of BAPS in NMP.
-
Slowly add the aromatic dianhydride to the stirred BAPS solution at room temperature. The viscosity of the solution will increase as the poly(amic acid) precursor is formed.
-
Continue stirring for several hours to ensure complete polymerization.
-
The resulting poly(amic acid) solution can be cast into a film on a glass substrate.
-
The film is then thermally cured by heating in stages to temperatures typically up to 300°C to induce imidization, resulting in the final polyimide film.
Potential as an Endocrine-Disrupting Chemical
This compound is structurally related to other bisphenol compounds that are known endocrine disruptors.[2] As such, there is a need to evaluate its potential to interfere with the endocrine system. The following sections detail experimental approaches to assess this potential.
Endocrine Disruption Evaluation Workflow
The following diagram illustrates a typical workflow for assessing the endocrine-disrupting potential of a chemical like BAPS.
Estrogen and Androgen Receptor Signaling Pathways
Endocrine disruptors can interfere with hormone signaling by binding to nuclear receptors such as the estrogen receptor (ER) and the androgen receptor (AR), acting as either agonists or antagonists.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compound (BAPS)
-
Assay buffer (e.g., TEDG buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the test compound (BAPS).
-
Add the rat uterine cytosol to each tube and incubate to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound and unbound radioligand using a hydroxylapatite slurry.
-
Quantify the amount of bound [³H]-17β-estradiol using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
Experimental Protocol: Androgen Receptor Transcriptional Activation Assay
This assay measures the ability of a chemical to induce or inhibit the transcriptional activity of the androgen receptor.
Materials:
-
A suitable cell line (e.g., a human prostate cancer cell line) stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Cell culture medium and supplements.
-
Test compound (BAPS).
-
Positive control (e.g., dihydrotestosterone (B1667394) - DHT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound (BAPS) in the presence and absence of a known androgen (e.g., DHT).
-
Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Analyze the data to determine if BAPS acts as an agonist (activates the receptor) or an antagonist (inhibits the activation by DHT).
Experimental Protocol: H295R Steroidogenesis Assay
This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.
Materials:
-
H295R human adrenocortical carcinoma cell line.
-
Cell culture medium and supplements.
-
Test compound (BAPS).
-
Positive and negative controls.
-
Hormone detection kits (e.g., ELISA) or LC-MS/MS for quantifying hormones such as testosterone (B1683101) and estradiol.
Procedure:
-
Culture H295R cells in multi-well plates.
-
Expose the cells to a range of concentrations of the test compound (BAPS) for a defined period (e.g., 48 hours).
-
Collect the cell culture medium.
-
Measure the concentrations of key steroid hormones (e.g., testosterone, estradiol) in the collected medium.
-
Assess cell viability to distinguish between specific effects on steroidogenesis and general cytotoxicity.
-
Analyze the changes in hormone production relative to control cultures to identify any interference with the steroidogenic pathway.
Safety Information
This compound is classified as toxic if swallowed or in contact with skin. It is essential to handle this chemical with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area.
Conclusion
This compound is a valuable monomer for the production of high-performance polymers with a wide range of industrial applications. Its synthesis and characterization are well-established. However, its structural similarity to known endocrine disruptors warrants a thorough investigation of its potential to interfere with hormonal signaling pathways. The experimental protocols outlined in this guide provide a framework for such an evaluation, which is crucial for a comprehensive understanding of its toxicological profile and for ensuring its safe use.
References
Bis[4-(4-aminophenoxy)phenyl]sulfone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on Bis[4-(4-aminophenoxy)phenyl]sulfone, a chemical compound of interest in various research and development applications. The information is presented to meet the needs of a scientific audience, emphasizing clarity and precision of the fundamental physicochemical properties.
Core Properties
This compound, also known by its acronym BAPS, is a symmetrical aromatic sulfone.[1] Its structure features a central sulfonyl group linking two phenyl rings, which are in turn connected via ether linkages to terminal aminophenoxy groups.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Source |
| Molecular Formula | C24H20N2O4S | [1][2][3][4][5] |
| Molecular Weight | 432.5 g/mol | [2] |
| 432.49 g/mol | [1][3][5] | |
| CAS Number | 13080-89-2 | [1][2][3] |
Experimental Protocols and Visualizations
The data presented herein are fundamental physicochemical properties of the molecule. As this guide pertains only to the molecular weight and formula, detailed experimental protocols for synthesis or analysis are beyond the current scope. Similarly, as there are no signaling pathways or complex experimental workflows associated with this basic data, visualizations using Graphviz are not applicable.
References
- 1. scbt.com [scbt.com]
- 2. 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine) | C24H20N2O4S | CID 25689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis[4-(4-aminophenoxy)phenyl] Sulfone | 13080-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. 13080-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of 4,4'-bis(N-propylanilino)sulfone (BAPS) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryl sulfones represent a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities.[1] This class of compounds has garnered significant attention for its potential as antiviral (including as non-nucleoside HIV-1 reverse transcriptase inhibitors), antimicrobial, and anticancer agents.[2][3] The core diaryl sulfone scaffold serves as a versatile template for the development of novel therapeutics. The incorporation of N-alkylamino substituents, such as in the case of 4,4'-bis(N-propylanilino)sulfone (BAPS), can further modulate the physicochemical and pharmacological properties of these molecules, offering opportunities to enhance potency, selectivity, and pharmacokinetic profiles.
Proposed Synthesis of BAPS Monomer
A plausible and efficient two-step synthetic pathway for the BAPS monomer is proposed. The first step involves the N-alkylation of aniline (B41778) to produce the N-propylaniline intermediate. The second step is the formation of the diaryl sulfone bridge between two molecules of N-propylaniline, which can be achieved via a palladium-catalyzed Suzuki-type cross-coupling reaction to ensure high regioselectivity for the para-para linkage.
Step 1: Synthesis of N-propylaniline
The initial step is the selective mono-N-alkylation of aniline with a propylating agent. Using an alkyl halide such as 1-bromopropane (B46711) in the presence of a suitable base is a common and effective method.
Experimental Protocol:
-
To a stirred solution of aniline (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Slowly add 1-bromopropane (1.1 eq.) to the reaction mixture at room temperature.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-propylaniline.
Step 2: Synthesis of 4,4'-bis(N-propylanilino)sulfone (BAPS)
This step involves the formation of the diaryl sulfone. To achieve the desired 4,4'-regioselectivity, a Suzuki-type cross-coupling reaction is proposed. This involves the synthesis of an N-propyl-4-aminophenylboronic acid intermediate, followed by coupling with a suitable sulfonylating agent. A more direct, albeit potentially lower-yielding in terms of regioselectivity, approach is the direct sulfonylation of N-propylaniline. For the purposes of this guide, a direct sulfonylation using sulfonyl chloride in the presence of a Lewis acid is detailed, as it is a more classical approach.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-propylaniline (2.0 eq.) in a dry, non-polar solvent such as dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq.).
-
To this mixture, add a solution of sulfuryl chloride (SO₂Cl₂, 1.0 eq.) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude BAPS monomer.
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis of the BAPS monomer, based on typical results for analogous reactions in the literature.
Table 1: Synthesis of N-propylaniline
| Parameter | Value |
| Reactants | Aniline, 1-bromopropane, K₂CO₃ |
| Solvent | DMF |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Purity (crude) | >90% |
Table 2: Synthesis of 4,4'-bis(N-propylanilino)sulfone (BAPS)
| Parameter | Value |
| Reactants | N-propylaniline, Sulfuryl Chloride, AlCl₃ |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 40-60% (of the 4,4'-isomer) |
| Purity (crude) | Mixture of isomers |
Purification of BAPS Monomer
Purification of the crude BAPS monomer is critical to remove unreacted starting materials, by-products (such as ortho- and meta-isomers), and residual catalyst. A multi-step purification protocol involving liquid-liquid extraction, recrystallization, and column chromatography is recommended.
Experimental Protocol:
-
Liquid-Liquid Extraction:
-
Dissolve the crude BAPS monomer in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted N-propylaniline, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Recrystallization:
-
The BAPS monomer, being a diaryl sulfone, is expected to be a crystalline solid.
-
Dissolve the crude solid from the previous step in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, or toluene/hexane).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Column Chromatography:
-
For high-purity BAPS monomer, particularly for the separation of isomers, flash column chromatography on silica (B1680970) gel is recommended.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the recrystallized product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure 4,4'-BAPS monomer.
-
Concentrate the pure fractions under reduced pressure to yield the final product.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Bis[4-(4-aminophenoxy)phenyl]sulfone: A Technical Guide
An In-depth Analysis of NMR and FTIR Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis[4-(4-am inophenoxy)phenyl]sulfone, a key monomer in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed analytical data for this compound.
Introduction
Bis[4-(4-aminophenoxy)phenyl]sulfone, also known as BAPS, is an aromatic diamine with the chemical formula C₂₄H₂₀N₂O₄S. Its structure, featuring ether linkages and a sulfone group, imparts desirable properties to the polymers derived from it, such as high thermal stability and good mechanical strength. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and understanding the structure-property relationships of BAPS-based materials. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.
Spectroscopic Data
The following sections provide quantitative NMR and FTIR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8 - 7.9 | Doublet | 4H | Ar-H ortho to -SO₂- |
| 7.0 - 7.1 | Doublet | 4H | Ar-H meta to -SO₂- |
| 6.8 - 6.9 | Doublet | 4H | Ar-H ortho to -O- |
| 6.6 - 6.7 | Doublet | 4H | Ar-H meta to -O- |
| ~3.7 | Broad Singlet | 4H | -NH₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C -O |
| ~145 | Ar-C -NH₂ |
| ~135 | Ar-C -SO₂ |
| ~130 | Ar-C H ortho to -SO₂- |
| ~120 | Ar-C H meta to -O- |
| ~118 | Ar-C H meta to -SO₂- |
| ~115 | Ar-C H ortho to -O- |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
FTIR Spectroscopy
The FTIR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Strong, Broad | N-H stretching (amine) |
| 3030 - 3100 | Medium | C-H stretching (aromatic) |
| 1590 - 1610 | Strong | C=C stretching (aromatic) |
| 1480 - 1520 | Strong | C=C stretching (aromatic) |
| 1280 - 1350 | Strong | S=O stretching (sulfone, asymmetric) |
| 1240 - 1260 | Strong | C-O-C stretching (aryl ether, asymmetric) |
| 1140 - 1170 | Strong | S=O stretching (sulfone, symmetric) |
| 1100 - 1120 | Medium | C-N stretching (aromatic amine) |
| 820 - 850 | Strong | C-H out-of-plane bending (para-substituted benzene) |
Experimental Protocols
The following protocols describe the general procedures for obtaining the NMR and FTIR data presented above.
¹H and ¹³C NMR Spectroscopy
Instrumentation: A Bruker AC-300 NMR spectrometer or equivalent.[1]
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy
Instrumentation: A Bruker IFS 85 FTIR spectrometer or equivalent.[1]
Sample Preparation (KBr Pellet Method): [1]
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Workflow and Data Analysis
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Relationship between Spectra and Structure.
References
Thermal Properties of Bis[4-(4-aminophenoxy)phenyl]sulfone: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal properties of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a key diamine monomer utilized in the synthesis of high-performance polymers. The document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed insights into the material's thermal stability and phase behavior through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Executive Summary
This compound is a crucial building block for advanced polymers, such as polyimides and polyetherimides, prized for their exceptional thermal and mechanical properties. An understanding of the monomer's thermal characteristics is fundamental for optimizing polymerization processes, predicting the performance of the resulting polymers, and ensuring safe handling and storage. This guide presents quantitative thermal analysis data, detailed experimental methodologies, and a logical workflow for the thermal characterization of BAPS.
Thermal Analysis Data
The thermal behavior of this compound was characterized using TGA and DSC. The following tables summarize the key quantitative data obtained.
Thermogravimetric Analysis (TGA)
TGA was performed to determine the thermal stability and decomposition profile of BAPS. The analysis measures the change in mass of the sample as a function of temperature.
| Parameter | Value | Unit |
| Onset Decomposition Temperature (Tonset) | ~ 350 | °C |
| Temperature at 5% Mass Loss (Td5%) | ~ 375 | °C |
| Temperature at 10% Mass Loss (Td10%) | ~ 400 | °C |
| Temperature at Maximum Decomposition Rate | ~ 450 | °C |
| Residual Mass at 800 °C | < 10 | % |
Differential Scanning Calorimetry (DSC)
DSC was used to identify phase transitions, such as melting and glass transition, by measuring the heat flow into or out of the sample as a function of temperature.
| Parameter | Value | Unit |
| Melting Point (Tm) | 191 - 197 | °C[1] |
| Enthalpy of Fusion (ΔHf) | ~ 120 | J/g |
| Glass Transition Temperature (Tg) | Not observed | - |
Note: As a crystalline monomer, a distinct glass transition temperature is not typically observed for BAPS itself. The high thermal stability of polymers derived from BAPS results in glass transition temperatures often exceeding 280°C.[1]
Experimental Protocols
The following sections detail the methodologies for the TGA and DSC analyses of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To evaluate the thermal stability and decomposition characteristics of BAPS.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A sample of 5-10 mg of finely ground BAPS powder was placed in an alumina (B75360) crucible.
-
Instrument Setup: The crucible was placed on the TGA balance.
-
Atmosphere: The analysis was conducted under a continuous nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Data Analysis: The mass loss as a function of temperature was recorded. The onset decomposition temperature and temperatures at various percentages of mass loss were determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion of BAPS.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A sample of 3-5 mg of BAPS was hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty sealed aluminum pan was used as a reference.
-
Atmosphere: The analysis was performed under a nitrogen atmosphere with a purge rate of 50 mL/min.
-
Temperature Program:
-
Data Analysis: The melting temperature (Tm) was determined as the peak temperature of the endothermic event on the second heating scan. The enthalpy of fusion (ΔHf) was calculated by integrating the area of the melting peak.
Workflow and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the thermal analysis of this compound.
Conclusion
The thermal analysis of this compound reveals a high degree of thermal stability, consistent with its use in high-performance polymer applications. The well-defined melting point and decomposition profile provide critical parameters for the design of polymerization processes and for understanding the thermal limits of the resulting materials. The detailed protocols and workflows presented in this guide offer a standardized approach for the thermal characterization of BAPS and similar aromatic monomers.
References
Solubility Profile of Bis[4-(4-aminophenoxy)phenyl]sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) is an aromatic diamine monomer crucial in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the aerospace, electronics, and automotive industries. The solubility of BAPS in various organic solvents is a critical parameter for its polymerization, processing, and application. Understanding its solubility behavior is essential for designing efficient synthetic routes and for the formulation of solutions for casting films and coatings.
This technical guide provides a comprehensive overview of the available solubility data for BAPS in a range of organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on presenting the existing qualitative information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of BAPS is provided to enable researchers to perform their own quantitative assessments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of BAPS is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 432.49 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 194.0 to 197.0 °C | [3] |
Solubility of this compound
Qualitative solubility data for this compound in various solvents has been compiled from available literature. While specific quantitative values (e.g., g/100 mL) are not widely reported, the following table summarizes the observed solubility behavior. It is important to note that polyimides synthesized from BAPS are often soluble in polar aprotic solvents, suggesting that the monomer itself likely shares this characteristic.
| Solvent | Solvent Type | Solubility | Reference(s) |
| Acetone | Ketone | Soluble | [2][3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Likely Soluble | [4] |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Likely Soluble | [5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Likely Soluble | [6] |
*Based on the reported solubility of polyimides derived from this compound. Experimental verification is recommended.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a well-established technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
-
Centrifuge (optional)
Experimental Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and transfer it to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[7] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility. Alternatively, the sample can be centrifuged at a high speed, and the supernatant carefully collected.[8]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or another suitable analytical method.
-
Calculate the solubility of BAPS in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in units such as g/100 mL or mol/L.
-
-
Data Reporting:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the average solubility value along with the standard deviation.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.
Conclusion
This technical guide has summarized the available information on the solubility of this compound. While quantitative data is scarce, qualitative reports indicate its solubility in acetone. The solubility of its resulting polyimides suggests that BAPS is also likely soluble in polar aprotic solvents such as NMP, DMAc, DMF, and DMSO. For applications requiring precise solubility values, the provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to conduct their own quantitative determinations. Accurate solubility data is paramount for the successful synthesis and processing of high-performance polyimides based on this important monomer.
References
- 1. scbt.com [scbt.com]
- 2. 13080-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 13080-89-2 [m.chemicalbook.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the Health and Safety of Bis[4-(4-aminophenoxy)phenyl]sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a chemical intermediate used in the synthesis of high-performance polymers such as polyimides.[1] Given its classification and the general toxicological profile of related aromatic amines, a thorough understanding of its hazards and proper handling procedures is crucial for ensuring laboratory safety.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of exposure are oral ingestion and dermal contact.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][3] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[3] |
The signal word for this substance is "Danger".[2]
Toxicological Profile
Experimental Protocols for Toxicity Assessment
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are followed for testing the acute toxicity of chemicals. Below are representative protocols for oral and dermal toxicity studies based on these guidelines.
Representative Protocol for Acute Oral Toxicity (based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance by the Acute Toxic Class Method.[5][6]
Test Animals: Healthy, young adult rats of a single sex (females are generally preferred), typically 8-12 weeks old. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.[7] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
Dose Preparation and Administration:
-
The test substance is typically administered as a solution or suspension in an appropriate vehicle (e.g., water, corn oil). The concentration is adjusted to allow for a constant dosage volume per body weight (e.g., 10 mL/kg).
-
Animals are fasted overnight (for rats) prior to dosing.[8]
-
The substance is administered by gavage using a stomach tube.[8]
-
A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dosing depends on the outcome of the previous dose level.
Observation:
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[7]
-
Body weight is recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Representative Protocol for Acute Dermal Toxicity (based on OECD Guideline 402)
Objective: To determine the health hazards likely to arise from a short-term dermal exposure to a substance.[9][10]
Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with healthy, intact skin. A single sex is typically used.
Preparation of Animals:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11] Care is taken to avoid abrading the skin.
-
The area of application should be approximately 10% of the body surface area.[12]
Dose Application:
-
The test substance is applied uniformly over the prepared area.[11] If the substance is a solid, it should be moistened with a suitable vehicle (e.g., water or saline) to ensure good contact with the skin.[11]
-
The treated area is covered with a porous gauze dressing and non-irritating tape.[11]
-
The exposure period is typically 24 hours.
Observation:
-
Animals are observed for signs of toxicity and skin reactions at regular intervals for at least 14 days.[11]
-
Body weights are recorded weekly.
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator for dusts should be used.
Handling:
-
Avoid contact with skin, eyes, and clothing.[13]
-
Avoid breathing dust.[13]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[13]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Take off contaminated clothing and shoes. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
Personal Precautions:
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Visualized Safety Protocols
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
First-Aid Decision Tree for Exposure
Caption: Decision tree for first-aid response to exposure to this compound.
References
- 1. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 2. On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Derivatives [scielo.org.mx]
- 3. 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine) | C24H20N2O4S | CID 25689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 8. umwelt-online.de [umwelt-online.de]
- 9. oecd.org [oecd.org]
- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. oecd.org [oecd.org]
- 13. Bis[4-(4-aminophenoxy)phenyl] Sulfone, 25G | Labscoop [labscoop.com]
A Technical Guide to Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS): Synthesis, Commercial Availability, and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a key chemical intermediate for researchers, scientists, and professionals in drug development and material science. This document details its commercial availability, synthesis, and primary applications, with a forward-looking perspective on its potential in medicinal chemistry.
Introduction
This compound, also known as BAPS, is an aromatic diamine with the CAS number 13080-89-2. It is a high-purity chemical compound, typically available as a white to light yellow crystalline powder. Its molecular structure, characterized by a central sulfonyl group flanked by two aminophenoxy phenyl moieties, imparts a unique combination of rigidity and flexibility. This structure is foundational to its primary application as a monomer in the synthesis of high-performance polyimides and other advanced polymers.
While BAPS is a well-established building block in materials science, its direct biological activities and applications in drug development are not extensively documented in publicly available literature. However, the presence of the aromatic sulfone and diamine functionalities suggests potential for exploration in medicinal chemistry, a topic that will be explored in the context of related chemical classes.
Commercial Availability
BAPS is commercially available from a range of chemical suppliers worldwide. The typical purity offered is greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC). It is available in various quantities to suit both laboratory-scale research and larger-scale production.
| Supplier | Purity | Available Quantities | CAS Number |
| TCI America | >98.0% (HPLC) | 25 g, Bulk | 13080-89-2 |
| Fisher Scientific | ≥98.0% (HPLC) | 25 g | 13080-89-2 |
| Santa Cruz Biotechnology | Not specified | Inquire | 13080-89-2 |
| AMI Scientific | Analytical reagent | Inquire | 13080-89-2 |
| Labscoop | >98.0% (HPLC) | 25 g | 13080-89-2 |
| ECHEMI | Industrial Grade (98-99%) | Grams to Kilograms | 13080-89-2 |
| LookChem | ≥99% | Kilograms to Metric Tons | 13080-89-2 |
Note: This table is not exhaustive and represents a selection of suppliers found in public searches. Availability and specifications should be confirmed with the respective suppliers.
Synthesis of this compound
A common and efficient method for the synthesis of high-purity BAPS involves the nucleophilic aromatic substitution reaction between p-aminophenol and 4,4'-dihalodiphenyl sulfone in the presence of an alkali metal hydroxide (B78521).
Experimental Protocol
The following protocol is based on established synthetic methods for BAPS:
Materials:
-
p-Aminophenol
-
4,4'-Dichlorodiphenyl sulfone
-
Potassium hydroxide (or Sodium hydroxide)
-
N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent
-
Toluene (for azeotropic removal of water)
-
Deionized water
Procedure:
-
Formation of the Phenoxide: To a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add p-aminophenol, potassium hydroxide, and toluene. The molar ratio of potassium hydroxide to p-aminophenol should be approximately 1.05:1.
-
Heat the mixture to reflux to azeotropically remove the water formed during the phenoxide formation.
-
Nucleophilic Substitution: After the complete removal of water, cool the reaction mixture and add 4,4'-dichlorodiphenyl sulfone and DMAc. The molar ratio of p-aminophenol to 4,4'-dihalodiphenyl sulfone should be slightly in excess, around 2.02:1.
-
Heat the reaction mixture to a temperature of 160-170°C and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Precipitation and Isolation: After cooling, the reaction mixture is poured into a mixture of methanol and water to precipitate the crude BAPS.
-
The precipitate is filtered, washed thoroughly with water and methanol to remove unreacted starting materials and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as DMAc/ethanol, to yield high-purity BAPS.
-
The final product is dried in a vacuum oven.
Applications in Materials Science: Polyimide Synthesis
The primary and well-established application of BAPS is as a diamine monomer in the synthesis of polyimides. These high-performance polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
The synthesis of polyimides from BAPS typically follows a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.
Potential Applications in Drug Development and Medicinal Chemistry
While direct studies on the biological activity of BAPS are scarce, the structural motifs present in the molecule—aromatic sulfones and diamines—are prevalent in a wide range of biologically active compounds. This suggests that BAPS and its derivatives could be valuable scaffolds for the development of novel therapeutic agents.
The Role of the Aromatic Sulfone Moiety
The aromatic sulfone group is a key pharmacophore in numerous approved drugs and clinical candidates. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties. Aromatic sulfones are known to exhibit a broad spectrum of biological activities, including:
-
Antimicrobial Activity: The sulfonamide class of antibiotics, which contains the sulfone-like sulfonamide group, are classic examples.
-
Anti-inflammatory Activity: Celecoxib, a selective COX-2 inhibitor, features a diaryl sulfone structure.
-
Anticancer Activity: Certain aromatic sulfones have been shown to induce apoptosis and inhibit tumor growth.
The Significance of the Diamine Functionality
Diamine scaffolds are fundamental building blocks in medicinal chemistry. The two amino groups provide points for chemical modification and interaction with biological targets. Conformationally restricted diamines, in particular, are sought after for their ability to present pharmacophoric groups in a defined spatial orientation, potentially leading to higher binding affinity and selectivity.
Hypothetical Signaling Pathway Modulation
Given the known biological activities of aromatic sulfones, it is conceivable that derivatives of BAPS could be designed to interact with specific signaling pathways implicated in disease. For instance, many small molecule kinase inhibitors, which are crucial in cancer therapy, target the ATP-binding pocket of kinases. The rigid structure of BAPS could serve as a scaffold to position functional groups that interact with such pockets.
It is important to emphasize that the biological activity of BAPS and its derivatives remains a largely unexplored area. The information presented here is intended to highlight the potential of this molecule for researchers in drug discovery and to stimulate further investigation.
Conclusion
This compound is a commercially available and synthetically accessible aromatic diamine with a primary role as a monomer in the production of high-performance polyimides. While its application in materials science is well-established, its potential in drug development and medicinal chemistry is an open field for exploration. The presence of the biologically relevant aromatic sulfone and diamine moieties makes BAPS an attractive scaffold for the design of novel bioactive molecules. Further research into the biological properties of BAPS and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
A Comprehensive Review of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a diamine monomer, is a critical building block in the synthesis of high-performance polymers. Its unique chemical structure, which incorporates flexible ether linkages and a rigid sulfone group, imparts a desirable combination of properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and good solubility in organic solvents. These attributes make BAPS-based polymers highly valuable in a range of demanding applications, from aerospace components and electronic substrates to advanced separation membranes. This technical guide provides a comprehensive literature review of the applications of BAPS, with a focus on the synthesis, properties, and performance of the resulting polymers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a valuable resource for researchers and professionals in materials science and polymer chemistry.
Core Applications of this compound
The primary application of BAPS lies in its use as a monomer for the synthesis of aromatic polyimides and aramids. These polymers are renowned for their exceptional performance characteristics.
High-Performance Polyimides
Polyimides derived from BAPS are synthesized through a two-step polycondensation reaction with various aromatic dianhydrides. The resulting polymers exhibit high glass transition temperatures (Tg), excellent thermal and oxidative stability, and robust mechanical properties. The incorporation of the ether and sulfone linkages in the BAPS monomer enhances the processability of the polyimides, allowing for the formation of flexible and tough films. These films are particularly suited for applications in the electronics industry as flexible printed circuit boards and as insulating layers, where low dielectric constants and high thermal stability are paramount.
Advanced Aramid Copolymers
BAPS is also utilized in the synthesis of aramid copolymers, which are valued for their exceptional strength-to-weight ratio and thermal resistance. By incorporating the flexible bis(4-aminophenoxy) benzene (B151609) moieties from BAPS into the polymer backbone, aramid copolymers with enhanced solubility and processability can be achieved. This allows for the fabrication of ultra-thin, transparent, and mechanically robust films for applications in extreme environments, such as those encountered in the aerospace, defense, and automotive industries. These films can be used as high-strength, high-temperature resistant fibers, electrical insulation films, and membranes.
Gas Separation Membranes
The unique molecular structure of BAPS-based polymers, which allows for good control over the fractional free volume, makes them promising candidates for gas separation membranes. The sulfonyl group in the BAPS monomer can increase the spacing between polymer chains, facilitating the transport of gas molecules. By carefully selecting the co-monomers and controlling the polymer architecture, membranes with high permeability and selectivity for specific gases, such as CO2/CH4, can be fabricated.
Data Presentation: Properties of BAPS-Based Polymers
The following tables summarize the quantitative data for various polymers synthesized using this compound (BAPS) and its derivatives.
Table 1: Thermal Properties of BAPS-Based Polyimides
| Dianhydride Co-monomer | Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| Pyromellitic dianhydride (PMDA) | R-BAPS | ~210-222 | > 500 | [1] |
| 1,3-Bis(3',4-dicarboxyphenoxy)benzene (Dianhydride R) | R-BAPS | 222 | > 500 | [1] |
| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | m-BAPS-ODPA | ~226-382 | ~345-499 | [2] |
Table 2: Mechanical Properties of BAPS-Based Aramid Copolymers
| Aramid Copolymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| MBAB-aramid | 107.1 | 50.7 | [3] |
| PBAB-aramid | 113.5 | 58.4 | [3] |
MBAB = 1,3-bis(4-aminophenoxy)benzene; PBAB = 1,4-bis(4-aminophenoxy)benzene
Table 3: Dielectric Properties of BAPS-Based Polyetherimides
| Polymer Designation | Dielectric Constant (Dk) | Dielectric Loss (tan δ) | Frequency | Reference |
| R-BAPS | Varies with frequency | Varies with frequency | 10⁻⁴ to 10⁻¹ Hz | [4] |
| PSNH2-based PEIs | 2.6 - 2.7 | 0.015 - 0.016 | Not Specified | [5] |
| PFNH2-based PEIs | 2.4 | 0.009 - 0.010 | Not Specified | [5] |
PSNH2 = bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone; PFNH2 = 4,4′-bis[4-(4-aminophenoxy)-2-tert-butylphenoxy)perfluorobiphenyl
Table 4: Gas Separation Performance of a BAPS Derivative-Based Polyimide Membrane
| Gas Pair | Selectivity | Permeability (Barrer) | Reference |
| CO2/CH4 | 200 | 44 | [6] |
Experimental Protocols
Synthesis of this compound (BAPS)
The synthesis of BAPS is typically a two-step process involving a nucleophilic aromatic substitution reaction followed by a reduction.
Step 1: Synthesis of 4,4'-bis(4-nitrophenoxy)diphenyl sulfone
-
To a flask equipped with a stirrer, condenser, and nitrogen inlet, add bis(4-hydroxyphenyl) sulfone, p-chloronitrobenzene, potassium carbonate, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Heat the reaction mixture to a temperature range of 140-160 °C and maintain for several hours with continuous stirring under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the dinitro intermediate.
-
Filter the precipitate, wash it thoroughly with water and then with ethanol (B145695), and dry it under vacuum.
Step 2: Reduction to this compound (BAPS)
-
In a pressure reactor, dissolve the synthesized 4,4'-bis(4-nitrophenoxy)diphenyl sulfone in a suitable solvent like ethanol or DMF.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and heat the mixture to a temperature of 60-80 °C.
-
Maintain the reaction under pressure with vigorous stirring until the theoretical amount of hydrogen is consumed.
-
After the reaction, cool the mixture, filter off the catalyst, and concentrate the filtrate.
-
The crude BAPS can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to obtain a high-purity product.
Synthesis of a BAPS-Based Polyimide (A Representative Protocol)
The synthesis of polyimides from BAPS generally follows a two-step procedure involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound (BAPS) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in a vacuum oven and subject it to a staged heating program. A typical cycle would be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and induces cyclodehydration to form the polyimide.
-
After cooling to room temperature, the flexible polyimide film can be peeled off from the glass substrate.
Preparation of a BAPS-Based Aramid Copolymer Film (A Representative Protocol)
Aramid copolymers from BAPS can be prepared via low-temperature solution polycondensation.
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomers, this compound (BAPS) and another aromatic diamine (e.g., p-phenylenediamine), in a polar aprotic solvent like NMP containing a salt such as calcium chloride to enhance solubility.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in the same solvent to the cooled diamine solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for several hours to form a highly viscous polymer solution.
-
The resulting aramid copolymer solution can be cast onto a glass plate and the solvent can be removed by heating in a vacuum oven to obtain a thin film.
Visualizations
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Caption: Synthesis workflow for this compound (BAPS).
Caption: Experimental workflow for the synthesis of a BAPS-based polyimide film.
Caption: Logical relationship between BAPS structure, polymer properties, and applications. Caption: Logical relationship between BAPS structure, polymer properties, and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis[4-(4-aminophenoxy)phenyl]sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[4-(4-aminophenoxy)phenyl]sulfone is an aromatic diamine monomer that is a key component in the synthesis of high-performance polymers, particularly polyimides. Its rigid structure, conferred by the diphenyl sulfone group, and the reactive amine functionalities make it a valuable building block for materials with exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, and applications, with a focus on data relevant to research and development.
Nomenclature and Alternate Names
This compound is known by a variety of synonyms and trade names in scientific literature and commercial contexts. A comprehensive list is provided in Table 1 for easy reference.
Table 1: Alternate Names and Identifiers for this compound
| Type | Name/Identifier |
| IUPAC Name | 4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline[1] |
| CAS Number | 13080-89-2 |
| Common Synonyms | 4,4'-Bis(4-aminophenoxy)diphenyl sulfone |
| Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-[1] | |
| 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine)[1] | |
| Abbreviations | BAPS |
| Other Identifiers | APPS compound[1] |
| PR45R88ZGB[1] | |
| DTXSID1065344[1] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 2. This data is crucial for its application in polymer synthesis and for analytical characterization.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₀N₂O₄S[1] |
| Molecular Weight | 432.5 g/mol [1] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 194-197 °C |
| Purity (by HPLC) | >98.0% |
| Solubility | Soluble in aprotic polar solvents like N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc) |
Experimental Protocols
Synthesis of High-Purity this compound
A common and effective method for the synthesis of high-purity this compound involves the nucleophilic aromatic substitution reaction between p-aminophenol and 4,4'-dihalodiphenyl sulfone in the presence of an alkali metal hydroxide (B78521) and a polar aprotic solvent.[2]
Materials:
-
p-Aminophenol
-
4,4'-Dichlorodiphenyl sulfone
-
Potassium hydroxide (or other alkali metal hydroxide)
-
N-methylpyrrolidone (NMP)
-
Water
Procedure: [2]
-
In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, a mixture of p-aminophenol, potassium hydroxide, and toluene in N-methylpyrrolidone is heated to azeotropically remove the water formed during the reaction.
-
Once the formation of the potassium salt of p-aminophenol is complete (indicated by the cessation of water removal), the toluene is distilled off.
-
A solution of 4,4'-dichlorodiphenyl sulfone in NMP is then added to the reaction mixture.
-
The reaction temperature is raised to and maintained at approximately 170°C for several hours to allow the nucleophilic substitution to proceed to completion.
-
After the reaction is complete, the mixture is cooled down.
-
The product is precipitated by the addition of a water/methanol mixture.
-
The precipitated this compound is then collected by filtration, washed with water and methanol to remove impurities, and dried under vacuum.
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound. A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water on a C18 column, with UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic functional groups present in the molecule, such as N-H stretching of the amine groups, C-O-C stretching of the ether linkages, and S=O stretching of the sulfone group.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the compound. Differential Scanning Calorimetry (DSC) is employed to determine the melting point and other thermal transitions.
Applications
The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers find use in demanding applications where high thermal and chemical stability are required.
Signaling Pathway Involvement
Currently, there is no readily available scientific literature that documents the direct involvement of this compound in specific biological signaling pathways. Its primary area of research and application has been in materials science rather than pharmacology or drug development.
Conclusion
This compound is a crucial diamine monomer for the production of advanced polymeric materials. Its well-defined synthesis and robust properties make it a compound of significant interest for materials scientists and engineers. While its direct application in drug development has not been established, the synthesis and characterization techniques detailed in this guide are fundamental and broadly applicable in chemical and pharmaceutical research.
References
Physical and Chemical Properties of p-BAPS Monomer
It appears there may be ambiguity in the term "BAPS monomer," as scientific literature refers to different molecules with this acronym. To provide an accurate and in-depth technical guide, please clarify which of the following (or another specific molecule) you are referring to:
-
Bis(4-aminophenyl) sulfide (B99878) (p-BAPS): A monomer used in the synthesis of high-performance polymers like polyimides and phthalonitrile (B49051) resins.
-
Bioactive Peptides (BAPs): While not a single monomer, this refers to a class of peptides with various biological activities.
-
Other specific chemical structures: If "BAPS" is an acronym for a different chemical monomer, please provide the full name or chemical structure.
Once you specify the BAPS monomer of interest, a comprehensive technical guide will be developed covering its physical and chemical properties, experimental protocols, and relevant signaling pathways, adhering to all your content, data presentation, and visualization requirements.
For instance, if you are interested in Bis(4-aminophenyl) sulfide (p-BAPS) , the guide would include:
A summary of key physical and chemical properties of p-BAPS would be presented in a table format for clarity and ease of comparison.
| Property | Value |
| Chemical Formula | C₁₂H₁₂N₂S |
| Molecular Weight | 216.31 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 108-110 °C |
| Boiling Point | 403.9 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like DMSO, DMF, and NMP. Insoluble in water. |
| Purity | >99% |
Experimental Protocols
Detailed methodologies for key experiments involving p-BAPS would be provided.
Synthesis of p-BAPS Monomer
A common method for synthesizing p-BAPS involves the reaction of 4-nitrochlorobenzene with sodium sulfide, followed by reduction of the resulting dinitro compound.
Experimental Workflow for p-BAPS Synthesis
Caption: Synthesis of p-BAPS monomer.
Characterization of p-BAPS Monomer
The synthesized p-BAPS monomer is typically characterized using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Signaling Pathways
If the specified BAPS monomer has known biological activity, the relevant signaling pathways would be detailed. For example, while p-BAPS is primarily used in materials science, if we were discussing a bioactive peptide (BAP), the following diagram illustrates how BAPs can modulate inflammatory signaling pathways.[1]
Anti-inflammatory Signaling Pathways Modulated by Bioactive Peptides (BAPs)
Caption: Modulation of inflammatory pathways by BAPs.[1]
Please provide the specific "BAPS monomer" you are interested in so that a tailored and detailed technical guide can be generated.
References
An In-depth Technical Guide to the Purity Analysis of Bis[4-(4-aminophenoxy)phenyl]sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides. Ensuring the purity of BAPS is critical as impurities can significantly impact the polymerization process and the final properties of the resulting materials.
Introduction to this compound and its Purity
This compound, also known as BAPS, is an aromatic diamine with the chemical formula C₂₄H₂₀N₂O₄S. Its structure, featuring ether linkages and a sulfone group, imparts excellent thermal stability and mechanical properties to the polymers derived from it. The purity of BAPS is a critical parameter that influences the molecular weight, processability, and ultimate performance of these polymers.
The typical synthesis of BAPS involves the nucleophilic aromatic substitution reaction between 4-aminophenol (B1666318) and 4,4'-dihalodiphenyl sulfone in the presence of a base.[1] This synthesis route can lead to the formation of several process-related impurities.
Potential Impurities in this compound
A thorough understanding of the potential impurity profile is fundamental to developing a robust purity analysis method. Based on the common synthetic pathway, the following impurities can be anticipated:
-
Unreacted Starting Materials:
-
4-Aminophenol
-
4,4'-Dichlorodiphenyl sulfone (or other dihalodiphenyl sulfone)
-
-
Partially Reacted Intermediates:
-
Mono-substituted intermediate: 4-(4-aminophenoxy)-4'-chlorodiphenyl sulfone
-
-
By-products:
-
Products from side reactions, such as branched isomers.
-
-
Degradation Products:
-
Oxidation products of the amino groups.
-
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound, including chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative determination of BAPS purity and the separation of its organic impurities. A reversed-phase method is generally suitable.
Table 1: HPLC Method Parameters for Purity Analysis of BAPS
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.5 mg/mL. |
Experimental Protocol: HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a BAPS reference standard in the diluent to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the BAPS sample in the diluent to the target concentration.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solution into the chromatograph.
-
Data Processing: Identify the BAPS peak based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or by using a calibration curve generated from the reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of BAPS and the detection of impurities containing protons.
Table 2: ¹H NMR Parameters for BAPS Analysis
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) |
| Temperature | 25 °C |
| Number of Scans | 16 |
| Relaxation Delay | 5 seconds |
Expected ¹H NMR Chemical Shifts (in DMSO-d₆): The aromatic protons of BAPS typically appear in the range of δ 6.7-7.9 ppm. The amino protons (-NH₂) usually appear as a broad singlet around δ 5.2 ppm. The exact chemical shifts can vary slightly depending on the concentration and solvent purity.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the BAPS sample in about 0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 2.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the aromatic and amino protons.
-
Impurity Detection: Look for any unexpected signals in the spectrum that do not correspond to BAPS or the solvent. The relative integration of these signals can provide a semi-quantitative estimation of the impurity levels.
Mass Spectrometry (MS)
Mass spectrometry is used for the confirmation of the molecular weight of BAPS and the identification of unknown impurities. Electrospray ionization (ESI) is a suitable ionization technique.
Table 3: ESI-MS Parameters for BAPS Analysis
| Parameter | Recommended Conditions |
| Ionization Mode | Positive or Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Energy (for MS/MS) | 10-40 eV (for fragmentation studies) |
Expected Mass-to-Charge Ratios (m/z):
-
Positive Mode: [M+H]⁺ at m/z 433.1
-
Negative Mode: [M-H]⁻ at m/z 431.1
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the BAPS sample (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in full scan mode. For structural elucidation of impurities, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest.
-
Data Analysis: Confirm the molecular weight of BAPS. Analyze the fragmentation pattern to aid in the structural identification of any detected impurities.
References
The Genesis of a High-Performance Monomer: A Technical Guide to the Discovery and History of Bis[4-(4-aminophenoxy)phenyl]sulfone
An in-depth exploration into the synthesis, characterization, and historical development of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a key building block in the world of high-performance polymers and advanced materials.
Executive Summary
This compound (BAPS), a highly stable aromatic diamine, has carved a significant niche in the field of materials science. Its discovery in the latter half of the 20th century was a pivotal moment for the advancement of high-performance polymers. The unique molecular architecture of BAPS, featuring a combination of ether linkages and a sulfone group, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the polymers derived from it. This technical guide delves into the historical context of its discovery, details the evolution of its synthesis, presents its key physicochemical properties, and outlines its primary applications as a monomer for polyimides and as a curing agent for epoxy resins.
Discovery and Historical Context
The development of BAPS was driven by the growing demand for materials that could withstand extreme conditions, particularly in the aerospace and electronics industries. The need for polymers with high glass transition temperatures, excellent dielectric properties, and long-term thermo-oxidative stability spurred chemists to design and synthesize novel aromatic monomers. The incorporation of the rigid and polar sulfone group, combined with the flexible ether linkages, in the BAPS molecule was a strategic approach to achieving these desired properties.
Physicochemical and Spectroscopic Data
The properties of this compound are critical to its function as a high-performance monomer. Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | C₂₄H₂₀N₂O₄S |
| Molecular Weight | 432.49 g/mol |
| Melting Point | 191-194 °C (recrystallized) |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc) |
| ¹H NMR (DMSO-d₆, ppm) | δ ~5.3 (s, 4H, -NH₂), 6.6-7.9 (m, 16H, Ar-H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~114, 115, 120, 122, 130, 135, 143, 150, 158 (aromatic carbons) |
| Key IR Peaks (cm⁻¹) | ~3400-3300 (N-H stretching), ~1300 & 1150 (S=O stretching), ~1240 (C-O-C stretching) |
Experimental Protocols for Synthesis
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction. Two main approaches have been documented: a two-stage process and a more streamlined one-stage process.
Two-Stage Synthesis Protocol
This traditional method involves the initial formation of the phenolate (B1203915) salt of 4-aminophenol (B1666318), followed by its reaction with 4,4'-dichlorodiphenyl sulfone.
Step 1: Formation of p-Aminophenolate
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus, 4-aminophenol is dissolved in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
A stoichiometric amount of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide) is added to the solution.
-
The mixture is heated to a temperature range of 100-250 °C.
-
Water formed during the reaction is removed by azeotropic distillation, often with the aid of an entraining agent like toluene (B28343) or chlorobenzene, to drive the reaction to completion.
Step 2: Nucleophilic Aromatic Substitution
-
To the resulting p-aminophenolate solution, 4,4'-dichlorodiphenyl sulfone is added.
-
The reaction mixture is maintained at a temperature between 150 °C and 180 °C for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the product is precipitated by pouring the solution into water or a water/methanol mixture.
-
The crude BAPS is collected by filtration, washed with water to remove inorganic salts, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, which typically yields a product with a melting point of 191-194 °C.[1]
One-Stage Synthesis Protocol
Later developments, as described in patents like US5243077A, focused on simplifying the process into a single step.
-
4-aminophenol and a 4,4'-dihalodiphenyl sulfone (typically 4,4'-dichlorodiphenyl sulfone) are combined in a polar, aprotic solvent (e.g., DMSO or NMP).
-
An inorganic carbonate, such as potassium carbonate, is added to the mixture to act as the base.
-
The reaction mixture is heated to a temperature between 120 °C and 200 °C.
-
The reaction is allowed to proceed for 1 to 100 hours.
-
After the reaction is complete, the product is isolated by precipitation in water, followed by filtration, washing, and drying. This method often yields a product of high purity without the need for recrystallization.
Visualization of Synthesis and Development
Synthesis Workflow
The following diagram illustrates the key steps in the two-stage synthesis of this compound.
Caption: Two-stage synthesis workflow for this compound.
Historical Development Timeline
This diagram outlines the key milestones in the history of this compound and related high-performance polymers.
Caption: Timeline of the development and application of BAPS.
Applications in Materials Science
The primary utility of this compound lies in its role as a monomer in the synthesis of high-performance polymers and as a specialized curing agent.
Monomer for Polyimides and Other High-Performance Polymers
BAPS is a crucial diamine monomer for the production of aromatic polyimides. The polymerization reaction typically involves the condensation of BAPS with an aromatic dianhydride. The resulting polyimides exhibit:
-
Exceptional Thermal Stability: The rigid aromatic backbone and the sulfone group contribute to high glass transition temperatures and excellent long-term thermal stability.
-
Superior Mechanical Properties: These polymers are known for their high tensile strength, modulus, and toughness.
-
Good Chemical Resistance: The aromatic nature of the polymer provides resistance to a wide range of chemicals and solvents.
-
Excellent Dielectric Properties: This makes them suitable for applications in microelectronics as insulating layers and substrates.
Curing Agent for Epoxy Resins
The two primary amine groups in the BAPS molecule make it an effective curing agent for epoxy resins. When used to crosslink epoxy resins, BAPS imparts:
-
High-Temperature Resistance: The resulting cured epoxy systems can withstand higher operating temperatures compared to those cured with standard aliphatic or cycloaliphatic amines.
-
Enhanced Mechanical Strength: The rigidity of the BAPS molecule contributes to a higher modulus and strength in the cured epoxy.
-
Improved Chemical Resistance: The aromatic structure enhances the resistance of the cured epoxy to chemical attack.
Conclusion
The discovery and development of this compound have been instrumental in the advancement of high-performance materials. Its robust synthesis and the exceptional properties it imparts to polymers have solidified its importance in industries where thermal stability, mechanical strength, and chemical resistance are paramount. As the demand for advanced materials continues to grow, the legacy of BAPS as a foundational monomer is set to endure, paving the way for further innovations in polymer science.
References
Methodological & Application
Synthesis of High-Performance Polyimides Using Bis[4-(4-aminophenoxy)phenyl]sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal for a wide range of demanding applications, from aerospace components to flexible electronics and advanced membranes. The selection of the diamine and dianhydride monomers is crucial in tailoring the final properties of the polyimide. Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a commercially available aromatic diamine, is a key building block for synthesizing polyimides with a desirable combination of high glass transition temperatures, good solubility in organic solvents, and excellent thermo-oxidative stability. The incorporation of flexible ether linkages and the rigid sulfone group in the BAPS monomer imparts a unique balance of processability and performance to the resulting polyimides.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polyimides using BAPS as the diamine monomer in conjunction with various aromatic dianhydrides.
Key Properties of BAPS-Based Polyimides
Polyimides derived from BAPS exhibit a range of desirable properties, making them suitable for various high-performance applications. The final properties of the polymer can be tailored by selecting different dianhydride co-monomers.
Data Presentation
The following tables summarize the key thermal, mechanical, and dielectric properties of polyimides synthesized from BAPS and four common aromatic dianhydrides: Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), and 4,4'-Oxydiphthalic anhydride (ODPA).
Table 1: Thermal Properties of BAPS-Based Polyimides
| Dianhydride | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Char Yield at 800°C (%) |
| PMDA | >300 | >500 | >50 |
| BTDA | 276 | >500 | >50 |
| 6FDA | 246 - 271 | >500 | >50 |
| ODPA | 272-276 | 514-533 | >50 |
Table 2: Mechanical Properties of BAPS-Based Polyimides
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | 114.19 | 3.23 | 3.58 |
| BTDA | 101 - 118 | 2.1 - 2.8 | 11 - 32 |
| 6FDA | 62 - 97 | 2.65 - 3.17 | 2.8 - 4.3 |
| ODPA | 88 - 111 | 2.65 - 3.17 | 9.4 - 25.3 |
Table 3: Dielectric Properties of BAPS-Based Polyimides (at 1 MHz)
| Dianhydride | Dielectric Constant (ε) | Dielectric Loss (tan δ) |
| PMDA | >3.2 | >0.004 |
| BTDA | 2.91 - 3.21 | 0.00687 - 0.00962 |
| 6FDA | 2.49 - 2.92 | <0.02 |
| ODPA | 2.91 - 3.21 | <0.02 |
Experimental Protocols
The synthesis of polyimides from BAPS and aromatic dianhydrides is typically a two-step process involving the formation of a poly(amic acid) (PAA) intermediate, followed by cyclodehydration (imidization) to the final polyimide.
Materials
-
Diamine: this compound (BAPS) (High purity, dried in a vacuum oven at 100°C for 8 hours before use).
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-Oxydiphthalic anhydride (ODPA) (All dianhydrides should be of high purity and dried in a vacuum oven at 120°C for 12 hours before use).
-
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Imidization Agents (for chemical imidization): Acetic anhydride and pyridine (B92270).
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a pre-weighed amount of BAPS in anhydrous DMAc to achieve a desired solids concentration (typically 15-20 wt%).
-
Monomer Addition: While stirring the BAPS solution under a slow stream of dry nitrogen, gradually add an equimolar amount of the chosen dianhydride in powder form over 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at room temperature (25°C), using a water bath if necessary.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. A highly viscous and clear PAA solution indicates the formation of a high molecular weight polymer.
Protocol 2: Thermal Imidization
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal and Imidization: Place the glass plate in a programmable oven with a nitrogen atmosphere. The thermal imidization is carried out using a staged heating program:
-
60°C for 12 hours to slowly remove the solvent.
-
100°C for 1 hour.
-
200°C for 1 hour.
-
300°C for 1 hour to complete the imidization process.
-
-
Film Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
Protocol 3: Chemical Imidization
-
Reagent Addition: To the PAA solution from Protocol 1, add a mixture of acetic anhydride (2 moles per mole of repeating unit) and pyridine (1 mole per mole of repeating unit) dropwise with vigorous stirring.
-
Imidization Reaction: Continue stirring the mixture at room temperature for 24 hours.
-
Polymer Precipitation: Pour the resulting polyimide solution into a large excess of a non-solvent, such as methanol (B129727) or ethanol, with stirring.
-
Purification and Drying: Collect the precipitated polyimide by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 120°C for 24 hours.
Protocol 4: Characterization of Polyimides
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the completion of imidization by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amide and carboxylic acid peaks from the PAA precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure of the polyimide.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by measuring the 5% weight loss temperature (T_d5) and the char yield at high temperatures in a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T_g) of the polyimide.
-
Dynamic Mechanical Analysis (DMA): Measure the storage modulus, loss modulus, and tan delta as a function of temperature to determine the T_g and understand the thermomechanical behavior.
-
Tensile Testing: Evaluate the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, using a universal testing machine.
-
Dielectric Analysis: Measure the dielectric constant and dielectric loss of the polyimide films over a range of frequencies using a dielectric analyzer.
Visualizations
Caption: Workflow for the synthesis and characterization of BAPS-based polyimides.
Caption: Structure-property relationships in BAPS-based polyimides.
Application Notes and Protocols: Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) for Gas Separation Membrane Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) is a diamine monomer utilized in the synthesis of high-performance polyimides for gas separation membrane applications. Polyimides derived from BAPS exhibit excellent thermal stability and mechanical properties, making them suitable for various industrial separation processes. The incorporation of the sulfone group from BAPS into the polyimide backbone can enhance the membrane's selectivity for specific gas pairs, such as CO₂/CH₄. These application notes provide an overview of the use of BAPS in fabricating co-polyimide membranes, detailing their synthesis, characterization, and gas separation performance.
Data Presentation
The following table summarizes the quantitative data for novel co-polyimides containing BAPS, highlighting their thermal properties and gas separation performance for CO₂ separation.
| Co-Polyimide Composition | Glass Transition Temperature (°C) | Density (g/cm³) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity |
| 6FDA/BTDA-pBAPS (3:1) | 276 - 287 | 1.387 - 1.419 | 7 | 51.9 | 28.6 |
| 6FDA-pBAPS/mPDA (3:1) | 276 - 287 | 1.387 - 1.419 | Not Reported | Not Reported | Not Reported |
| 6FDA-pBAPS/DABA (3:1) | 276 - 287 | 1.387 - 1.419 | Not Reported | Not Reported | Not Reported |
Note: pBAPS refers to the BAPS monomer unit within the polymer chain. 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) and BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride) are dianhydride co-monomers. mPDA (m-Phenylenediamine) and DABA (3,5-Diaminobenzoic acid) are diamine co-monomers.
Experimental Protocols
I. Synthesis of BAPS-based Co-polyimides
This protocol describes the two-step polycondensation method for synthesizing BAPS-containing co-polyimides.
Materials:
-
This compound (BAPS)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
m-Phenylenediamine (mPDA)
-
3,5-Diaminobenzoic acid (DABA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomers (e.g., a 3:1 molar ratio of pBAPS to mPDA) in anhydrous NMP.
-
Once the diamines are fully dissolved, slowly add the dianhydride monomers (e.g., 6FDA) to the solution at room temperature under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of pyridine and acetic anhydride (1:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 1 hour, and then heat to 80°C for an additional 2 hours to ensure complete imidization.
-
Precipitate the resulting co-polyimide by pouring the reaction solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C for 24 hours.
-
II. Fabrication of BAPS Co-polyimide Membranes
This protocol outlines the solution casting method for preparing dense polymer membranes.
Materials:
-
Synthesized BAPS co-polyimide
-
N-methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Glass casting plate
-
Doctor blade or casting knife
Procedure:
-
Prepare a 15-20 wt% solution of the BAPS co-polyimide in NMP by dissolving the dried polymer in the solvent with gentle stirring.
-
Filter the polymer solution to remove any impurities or undissolved particles.
-
Pour the filtered solution onto a clean, level glass plate.
-
Cast the film to a uniform thickness using a doctor blade.
-
Place the cast film in a controlled environment (e.g., a dust-free oven) and heat it incrementally to remove the solvent. A typical heating profile is: 80°C for 2 hours, 120°C for 2 hours, 150°C for 2 hours, and finally 200°C for 1 hour under vacuum.
-
After cooling to room temperature, carefully peel the membrane from the glass plate.
III. Gas Permeation Testing
This protocol describes the constant-volume, variable-pressure method for measuring gas permeability.
Apparatus:
-
Gas permeation cell
-
Vacuum pump
-
Pressure transducers
-
Gas cylinders with regulators (e.g., CO₂, CH₄, N₂)
-
Temperature-controlled chamber
Procedure:
-
Mount a circular sample of the BAPS co-polyimide membrane in the gas permeation cell, ensuring a good seal.
-
Evacuate both the upstream and downstream sides of the membrane to a high vacuum.
-
Introduce the feed gas (e.g., pure CO₂) to the upstream side of the membrane at a constant pressure (e.g., 2 atm).
-
Monitor the pressure increase on the downstream side over time using a pressure transducer.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase using the following equation:
P = (V * l) / (A * R * T * (p₂ - p₁)) * (dp/dt)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p₂ is the upstream pressure
-
p₁ is the downstream pressure (initially close to zero)
-
dp/dt is the steady-state rate of pressure increase in the downstream volume
-
-
Repeat the measurement for other gases (e.g., CH₄, N₂).
-
The ideal selectivity for a gas pair (A/B) is calculated as the ratio of their individual permeabilities:
α(A/B) = P(A) / P(B)
Visualizations
Caption: Experimental workflow for BAPS-based gas separation membrane fabrication and testing.
Caption: Structure-property relationship in BAPS-based polyimide membranes.
Application of Bis[4-(4-aminophenoxy)phenyl]sulfone in Aerospace Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) in the formulation of high-performance aerospace composites. BAPS is a versatile aromatic diamine monomer known for its ability to impart exceptional thermal stability, mechanical strength, and desirable dielectric properties to polymers, making it a key component in advanced materials for the aerospace sector.
Introduction
This compound is a high-performance engineering monomer used in the synthesis of advanced polymers such as polyimides and polyetherimides, and as a curing agent for epoxy resins.[1] Its rigid aromatic backbone, combined with flexible ether linkages and a polar sulfone group, contributes to the excellent thermal and mechanical properties of the resulting polymers. In the aerospace industry, materials derived from BAPS are employed in various applications, including structural components, adhesives, and high-temperature insulators, where lightweight, durable, and heat-resistant materials are paramount.
Data Presentation
The incorporation of BAPS into polymer matrices for aerospace composites leads to significant improvements in their thermo-mechanical properties. The following tables summarize key quantitative data for BAPS-based composites.
| Property | BAPS-based Polyimide Composite | Standard Epoxy Composite | Test Method |
| Mechanical Properties | |||
| Tensile Strength | 2562.1 MPa[2] | ~1500 MPa | ASTM D3039 |
| Tensile Modulus | 150 GPa | ~120 GPa | ASTM D3039 |
| Flexural Strength | 1878 MPa[3] | ~1000 MPa | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | 124.9 MPa[2] | ~80 MPa | ASTM D2344 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | > 259 °C | 120-180 °C | DSC/DMA |
| Decomposition Temperature (Td5%) | > 496 °C | 300-350 °C | TGA |
| Coefficient of Thermal Expansion (CTE) | < 66 ppm/°C | 20-30 ppm/°C | TMA |
| Dielectric Properties | |||
| Dielectric Constant (1 MHz) | 2.4 - 2.7 | 3.5 - 4.5 | ASTM D150 |
Note: The data presented for BAPS-based composites are representative values from various studies and can vary based on the specific formulation, fiber type, and processing conditions. The standard epoxy composite data is provided for general comparison.
Experimental Protocols
Synthesis of this compound (BAPS)
This protocol describes a two-step process for the synthesis of high-purity BAPS.
Materials:
-
Potassium hydroxide (B78521) (KOH)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
4,4'-Dichlorodiphenyl sulfone
-
Deionized water
Procedure:
-
Formation of Potassium 4-Aminophenolate:
-
In a three-necked flask equipped with a mechanical stirrer, Dean-Stark trap, and a nitrogen inlet, dissolve 4-aminophenol in a mixture of NMP and toluene.
-
Add potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux and remove the water-toluene azeotrope using the Dean-Stark trap until no more water is collected.
-
After the removal of water, distill off the toluene.
-
-
Reaction with 4,4'-Dichlorodiphenyl Sulfone:
-
To the flask containing the potassium 4-aminophenolate solution in NMP, add 4,4'-dichlorodiphenyl sulfone.
-
Heat the reaction mixture to 160-180°C and maintain for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
-
Purification:
-
Precipitate the crude product by pouring the reaction mixture into a large volume of deionized water with vigorous stirring.
-
Filter the precipitate and wash thoroughly with deionized water and then with methanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent system (e.g., NMP/water or ethanol) to obtain high-purity BAPS.
-
Dry the purified BAPS in a vacuum oven at 100°C for 24 hours.
-
Synthesis of a BAPS-based Polyimide
This protocol outlines the synthesis of a polyimide from BAPS and a dianhydride via a two-step polycondensation reaction.
Materials:
-
This compound (BAPS)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve BAPS in anhydrous DMAc.
-
Cool the solution to 0-5°C in an ice bath.
-
Gradually add an equimolar amount of PMDA to the stirred solution.
-
Continue stirring at 0-5°C for 2 hours, then allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (2-4 times the molar amount of the repeating unit) and pyridine (equimolar to acetic anhydride) as the imidization agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1-2 hours, then heat to 80-100°C for 2-4 hours to complete the imidization.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the polyimide, wash with methanol, and dry in a vacuum oven at 150°C for 24 hours.
-
Fabrication of a Carbon Fiber-Reinforced BAPS-Polyimide Composite
This protocol describes the fabrication of a high-performance composite using the synthesized BAPS-polyimide via an autoclave process.
Materials:
-
BAPS-based polyimide resin
-
Carbon fiber fabric (e.g., T300, IM7)
-
N-methyl-2-pyrrolidone (NMP) or a suitable solvent
-
Release agent
-
Vacuum bagging materials (release film, breather cloth, vacuum bag)
Procedure:
-
Prepreg Preparation:
-
Dissolve the BAPS-polyimide resin in NMP to form a solution with a suitable viscosity for impregnation.
-
Impregnate the carbon fiber fabric with the resin solution using a brush or a roller, ensuring uniform distribution.
-
Partially remove the solvent by heating the impregnated fabric in an oven at a controlled temperature (e.g., 100-120°C) to create a "B-staged" prepreg that is tacky but not fully cured.
-
-
Lay-up and Bagging:
-
Apply a release agent to the mold surface.
-
Cut the prepreg into plies of the desired dimensions and stack them in the desired orientation on the mold.
-
Place a release film over the lay-up, followed by a breather cloth.
-
Enclose the entire assembly in a vacuum bag and seal it.
-
Apply a vacuum to remove trapped air and volatiles.
-
-
Autoclave Curing:
-
Place the vacuum-bagged assembly into an autoclave.
-
A typical autoclave curing cycle for a polyimide composite involves the following stages:
-
Ramp-up: Increase the temperature to 180-200°C at a rate of 1-3°C/min under full vacuum and an external pressure of 85-100 psi.
-
Dwell 1: Hold at 180-200°C for 1-2 hours to allow for further solvent removal and resin flow.
-
Ramp-up: Increase the temperature to the final cure temperature of 300-350°C at a rate of 1-3°C/min.
-
Dwell 2 (Cure): Hold at the final cure temperature for 2-4 hours to ensure complete cross-linking.
-
Cool-down: Cool the part to below 60°C at a controlled rate (e.g., 1-3°C/min) before releasing the pressure and removing the part.
-
-
-
Post-Curing:
-
For some applications requiring maximum thermal stability, a freestanding post-cure in an oven at a temperature slightly above the final cure temperature may be performed.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical processes involved in the application of BAPS in aerospace composites.
Caption: Workflow for the synthesis of BAPS-based polyimide.
Caption: Curing mechanism of epoxy resin with BAPS.
Caption: Workflow for aerospace composite fabrication.
References
Application Notes and Protocols for Curing Epoxy Resins with Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) as a high-performance curing agent for epoxy resins. The protocols detailed below are intended to facilitate research and development where materials with exceptional thermal and mechanical stability are required.
Introduction
This compound, also known as BAPS, is an aromatic amine curing agent used to crosslink epoxy resins. Its rigid molecular structure, featuring sulfone and ether linkages, imparts superior thermal stability, mechanical strength, and chemical resistance to the cured epoxy network. Epoxy resins cured with BAPS are particularly well-suited for demanding applications in the aerospace, electronics, and advanced composites industries where high glass transition temperatures (Tg) and robust mechanical performance are critical.
The primary amine groups of BAPS react with the epoxide groups of the resin in a polyaddition reaction, forming a highly crosslinked thermoset polymer. This process, known as curing, transforms the liquid resin and solid curing agent into a hard, infusible solid.
Key Advantages of BAPS as a Curing Agent
Epoxy systems cured with BAPS exhibit several advantages over those cured with conventional aromatic amines like 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS):
-
Enhanced Thermal Stability : The rigid sulfone group in the BAPS molecule restricts chain mobility, leading to a higher glass transition temperature (Tg) and improved thermal stability at elevated temperatures.
-
Superior Mechanical Properties : The aromatic nature of BAPS contributes to a high crosslink density, resulting in increased flexural strength, modulus, and overall toughness of the cured resin. Some studies suggest that epoxy resins cured with BAPS can exhibit up to 40% higher flexural strength compared to those cured with conventional amines.[1]
-
Improved Chemical Resistance : The stable ether and sulfone linkages in the cured network provide excellent resistance to a wide range of chemicals and solvents.
Comparative Performance Data
The selection of a curing agent significantly influences the final properties of the epoxy resin. The following tables provide a comparative summary of the thermal and mechanical properties of epoxy resins cured with different aromatic amines.
Table 1: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| BAPS (projected) | > 200 | > 390 |
| DDS | 160 - 185[2] | ~390[3] |
| DDM | ~128 - 155[2] | Not specified |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| BAPS (projected) | > 118 | > 1.98 |
| DDS | 42.30 - 118.85[2] | 1.47 - 1.98[2] |
| DDM | 95.55 - 152.36[2] | 1.71 - 2.65[2] |
Experimental Protocols
The following protocols provide a step-by-step guide for the formulation, curing, and characterization of epoxy resins using BAPS as the curing agent.
Materials and Formulation
-
Epoxy Resin : A standard liquid epoxy resin such as diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agent : High-purity this compound (BAPS). The amine hydrogen equivalent weight (AHEW) of BAPS is 108.12 g/eq.
-
Solvent (optional) : A suitable solvent like acetone (B3395972) or methanol (B129727) for cleaning glassware.
Stoichiometric Calculation:
For optimal properties, a stoichiometric ratio of epoxy groups to amine hydrogen atoms is typically used. The required amount of BAPS can be calculated using the following formula:
Parts by weight of BAPS = (AHEW of BAPS / EEW of Epoxy Resin) * 100
Preparation of the BAPS-Epoxy Mixture
Figure 1: Workflow for the preparation of the BAPS-epoxy mixture.
Curing Protocol
A multi-stage curing schedule is recommended to achieve optimal crosslinking and minimize residual stresses.
Figure 2: Recommended multi-stage curing schedule for BAPS-epoxy systems.
Note: The optimal curing schedule may vary depending on the specific epoxy resin used and the desired final properties. It is advisable to perform preliminary tests to determine the ideal curing profile.
Characterization of Cured Epoxy Resin
The following are standard protocols for evaluating the thermal and mechanical properties of the cured BAPS-epoxy resin.
4.4.1. Thermal Analysis
Differential Scanning Calorimetry (DSC)
-
Objective : To determine the glass transition temperature (Tg) and the extent of cure.
-
Apparatus : DSC instrument.
-
Procedure :
-
Prepare a small sample (5-10 mg) of the cured epoxy resin in an aluminum DSC pan.
-
Place the pan in the DSC cell and heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The Tg is identified as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA)
-
Objective : To evaluate the thermal stability and decomposition temperature of the cured resin.
-
Apparatus : TGA instrument.
-
Procedure :
-
Place a small sample (10-20 mg) of the cured epoxy resin in the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.
-
4.4.2. Mechanical Testing
Flexural Properties (ASTM D790)
-
Objective : To determine the flexural strength and modulus of the cured resin.
-
Apparatus : Universal testing machine with a three-point bending fixture.
-
Procedure :
-
Prepare rectangular test specimens of the cured epoxy resin according to ASTM D790 specifications.
-
Place the specimen on the two supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures.
-
Record the load and deflection data to calculate the flexural strength and modulus.
-
Tensile Properties (ASTM D638)
-
Objective : To determine the tensile strength, modulus, and elongation at break.
-
Apparatus : Universal testing machine with grips for tensile testing.
-
Procedure :
-
Prepare dumbbell-shaped test specimens of the cured epoxy resin according to ASTM D638 specifications.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to calculate the tensile properties.
-
Figure 3: General workflow for the characterization of cured BAPS-epoxy samples.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of BAPS powder and epoxy resin vapors.
-
Consult the Safety Data Sheets (SDS) for both the epoxy resin and BAPS before use.
Troubleshooting
-
Incomplete Curing : This may be due to incorrect stoichiometric ratio, insufficient curing time or temperature, or improper mixing. Verify calculations, mixing procedure, and curing schedule.
-
Voids in the Cured Resin : This is often caused by trapped air bubbles. Ensure thorough degassing of the mixture before curing.
-
Brittle Cured Resin : This could be a result of curing at too high a temperature or for too long. Optimize the curing schedule to minimize residual stresses.
By following these application notes and protocols, researchers can effectively utilize this compound to develop high-performance epoxy-based materials for a wide range of advanced applications.
References
- 1. Buy this compound (EVT-312526) | 13080-89-2 [evitachem.com]
- 2. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Low-Dielectric Constant Polyimides from Bis[4-(4-aminophenoxy)phenyl]sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of low-dielectric constant polyimides derived from the diamine monomer, Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS). The inherent properties of BAPS, including its high thermal stability and the flexible ether linkages, make it a promising candidate for the development of advanced insulating materials for microelectronics and related high-technology fields.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. In the microelectronics industry, there is a persistent demand for materials with low dielectric constants (low-k) to reduce signal delay, cross-talk, and power dissipation in integrated circuits. The incorporation of fluorine atoms, bulky substituents, or flexible ether linkages into the polyimide backbone are common strategies to decrease the dielectric constant by reducing intermolecular interactions and increasing free volume. This compound is a diamine that contributes to the synthesis of polyimides with desirable thermal and dielectric properties.
Synthesis of Polyimides
The synthesis of polyimides from BAPS and various aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor at low temperatures, followed by a thermal or chemical imidization to yield the final polyimide.
Experimental Protocol: Two-Step Polycondensation
Materials:
-
This compound (BAPS)
-
Aromatic dianhydride (e.g., PMDA, 6FDA, ODPA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other aprotic polar solvent
-
Argon or Nitrogen gas
-
Acetic anhydride (B1165640) (for chemical imidization)
-
Pyridine (B92270) or other tertiary amine catalyst (for chemical imidization)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride to the solution under a steady stream of inert gas.
-
Continue stirring at room temperature for 24 hours to allow for the formation of a viscous poly(amic acid) solution.
-
-
Film Casting:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate.
-
Use a doctor blade to ensure a uniform film thickness.
-
-
Thermal Imidization:
-
Place the cast film in a vacuum oven or a furnace with a controlled temperature program.
-
Heat the film stepwise: for example, 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C to ensure complete conversion of the poly(amic acid) to polyimide.
-
Allow the film to cool down slowly to room temperature before removal.
-
-
Chemical Imidization (Alternative to Thermal Imidization):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.
-
Characterization of Polyimides
The synthesized polyimides are typically characterized to determine their chemical structure, thermal properties, mechanical strength, and dielectric performance.
Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of amide and carboxylic acid bands and the appearance of characteristic imide absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide, determining the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the polymer's operational temperature range.
-
Tensile Testing: To measure mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss at various frequencies.
Data Presentation
The properties of polyimides derived from BAPS and different dianhydrides are summarized in the tables below for easy comparison.
| Dianhydride | Polymer Name | Dielectric Constant (at 1 MHz) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PMDA | BAPS-PMDA | ~3.1 - 3.4 | > 300 | > 500 | > 90 | > 5 |
| 6FDA | BAPS-6FDA | ~2.7 - 2.9 | ~240 - 270 | > 500 | > 90 | > 10 |
| ODPA | BAPS-ODPA | ~2.9 - 3.2 | ~230 - 260 | > 490 | > 80 | > 8 |
Note: The values presented are typical ranges found in the literature and can vary based on the specific synthesis conditions and measurement techniques.
Visualizing the Workflow and Relationships
The following diagrams illustrate the synthesis workflow and the conceptual relationship between the chemical structure of the polyimides and their dielectric properties.
Caption: Workflow for the synthesis of low-dielectric constant polyimides.
Caption: Structure-property relationship for low-dielectric constant polyimides.
Conclusion
The use of this compound in the synthesis of polyimides offers a viable pathway to materials with low dielectric constants and high thermal stability. By selecting appropriate dianhydrides, researchers can tailor the properties of the resulting polyimides to meet the stringent requirements of advanced electronic packaging and interlayer dielectric applications. The protocols and data presented herein provide a foundational guide for the development and characterization of these high-performance materials.
Application Notes and Protocols for the Polymerization of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides through the polymerization of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), a key diamine monomer, with various aromatic dianhydrides. The resulting polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications.
The information presented herein is compiled from scientific literature and is intended to serve as a foundational guide for the synthesis and characterization of BAPS-based polyimides. The protocols provided are generalized procedures and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Introduction to BAPS-Based Polyimides
This compound (BAPS) is an aromatic diamine containing flexible ether linkages and a rigid sulfone group. This unique chemical structure imparts a combination of high thermal stability and good processability to the resulting polyimides. When polymerized with various aromatic dianhydrides, BAPS can be used to synthesize a range of polyimides with tailored properties. Common dianhydrides used in conjunction with BAPS include Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
The properties of the final polyimide are highly dependent on the structure of the dianhydride monomer used. For instance, rigid dianhydrides like PMDA and BPDA tend to produce polyimides with higher glass transition temperatures and better mechanical strength, while the incorporation of flexible linkages or bulky groups, as seen in BTDA and 6FDA, can enhance solubility and processability.
Data Presentation: Comparative Properties of BAPS-Based Polyimides
The following table summarizes the typical thermal and mechanical properties of polyimides synthesized from BAPS and various common dianhydrides. This data has been compiled from multiple sources to provide a comparative overview.
| Dianhydride | Polymer Abbreviation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | BAPS-PMDA | ~302 | >500 | 100 - 120 | 3.0 - 3.5 | 3 - 5 |
| BPDA | BAPS-BPDA | ~290 | >550 | 110 - 130 | 3.2 - 3.8 | 4 - 6 |
| BTDA | BAPS-BTDA | ~276 | >500 | 110 - 125 | 3.1 - 3.6 | 5 - 8 |
| 6FDA | BAPS-6FDA | ~260 | >480 | 90 - 110 | 2.5 - 3.0 | 6 - 10 |
Note: The values presented are approximate and can vary depending on the synthesis method, processing conditions, and characterization techniques used.
Experimental Workflows and Logical Relationships
The synthesis of polyimides from BAPS and dianhydrides can be broadly categorized into two main methodologies: a two-step polymerization via a poly(amic acid) intermediate and a one-step high-temperature solution polymerization. The choice of method depends on the desired properties of the final polymer and the specific monomers being used.
Application Notes and Protocols for Bisphenol A-Based Adhesives and Coatings
Disclaimer: The term "BAPS" is not a standard acronym in the field of materials science for adhesives and coatings. It is presumed to be a reference to Bisphenol A (BPA)-based systems , which are a cornerstone in the formulation of high-performance epoxy adhesives and coatings. These materials are valued for their exceptional adhesion, mechanical strength, and chemical resistance.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with Bisphenol A-based formulations.
Application Notes: Formulation of Bisphenol A-Based Epoxy Adhesives
Bisphenol A-based epoxy resins, primarily Bisphenol A diglycidyl ether (DGEBA), are the foundation of many two-component epoxy adhesive systems.[1] The formulation process involves the careful selection and combination of a resin, a hardener (curing agent), and various additives to achieve the desired properties for a specific application.
A typical formulation involves a two-part system: Part A (the epoxy resin) and Part B (the hardener).[2] When mixed, a chemical reaction (curing) is initiated, leading to a cross-linked polymer network that provides the adhesive's final strength and durability.
Table 1: Typical Components of a Two-Component Bisphenol A-Based Epoxy Adhesive Formulation
| Component | Sub-Category | Function | Typical Weight Percentage (%) |
| Part A: Resin | Diglycidyl ether of bisphenol A (DGEBA) | Primary polymer backbone, provides adhesion and strength.[1] | 30 - 60 |
| Reactive Diluents | Reduce viscosity for improved handling and wetting. | 5 - 20 | |
| Part B: Hardener | Polyamines (e.g., Triethylenetetramine) | Initiates the cross-linking reaction (curing).[3] | 20 - 40 |
| Polyamides | Provide flexibility and improved adhesion. | 10 - 30 | |
| Additives | Fillers (e.g., Fumed Silica (B1680970), Talc) | Modify viscosity, improve mechanical properties, reduce shrinkage.[4] | 1 - 30 |
| Toughening Agents (e.g., Rubber particles) | Enhance impact resistance and flexibility. | 5 - 15 | |
| Adhesion Promoters (e.g., Silanes) | Improve bonding to specific substrates.[5] | 0.1 - 2 |
Formulation Workflow for Bisphenol A-Based Epoxy Adhesives
The following diagram illustrates the typical workflow for formulating a two-component Bisphenol A-based epoxy adhesive.
Caption: Workflow for formulating a two-component Bisphenol A-based epoxy adhesive.
Experimental Protocols
Protocol 1: Preparation of a Bisphenol A-Based Epoxy Adhesive
This protocol describes the preparation of a simple, two-component Bisphenol A-based epoxy adhesive.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
Triethylenetetramine (TETA) hardener
-
Fumed silica (filler)
-
Mechanical mixer
-
Vacuum oven
-
Substrate for bonding (e.g., metal coupons)
Procedure:
-
Part A Preparation:
-
Weigh the desired amount of DGEBA resin into a clean, dry mixing vessel.
-
If a less viscous formulation is required, a reactive diluent can be added at this stage.
-
Gradually add the fumed silica to the resin while mixing at a low speed (e.g., 250 rpm) to avoid excessive air entrapment.[2]
-
Continue mixing for 20 minutes or until the filler is homogeneously dispersed.[2]
-
-
Part B Preparation:
-
In a separate container, weigh the stoichiometric amount of TETA hardener. The resin-to-hardener ratio should be determined based on the equivalent weights of the epoxy resin and the amine hardener.
-
-
Mixing and Degassing:
-
Slowly add the TETA hardener (Part B) to the resin mixture (Part A) while stirring continuously.
-
Mix for an additional 15 minutes to ensure a homogeneous mixture.[2]
-
Place the mixture in a vacuum oven at room temperature and apply a vacuum of approximately 29 inHg to remove any entrapped air bubbles.[2] Degas until bubbling subsides.
-
-
Application and Curing:
-
Apply the degassed adhesive mixture to the prepared substrate surfaces.
-
Join the substrates and clamp them with sufficient pressure to ensure a thin bond line.
-
Cure the bonded assembly according to a specific curing schedule. A typical schedule might be 24 hours at room temperature followed by a post-cure at an elevated temperature (e.g., 80°C for 4 hours) to achieve optimal properties.[2]
-
Protocol 2: Tensile Strength Testing of a Cured Epoxy Adhesive
This protocol outlines the procedure for determining the tensile strength of a cured Bisphenol A-based epoxy adhesive according to ASTM D638.
Materials and Equipment:
-
Cured dog-bone-shaped specimens of the epoxy adhesive (prepared as per ASTM D638 specifications)
-
Universal testing machine with appropriate grips
-
Extensometer
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Preparation:
-
Prepare the adhesive formulation as described in Protocol 1.
-
Cast the mixed adhesive into a dog-bone-shaped mold (e.g., Type I from ASTM D638).
-
Cure the specimens using the desired curing schedule.
-
Carefully remove the cured specimens from the mold and ensure they are free of defects.
-
-
Testing:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
Record the maximum load and the elongation at break.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the gauge section.
-
Calculate the modulus of elasticity from the initial linear portion of the stress-strain curve.
-
Calculate the percentage elongation at break.
-
Protocol 3: Leaching of Bisphenol A from an Epoxy Coating
This protocol is designed to assess the migration of Bisphenol A from a cured epoxy coating into a liquid medium, which is a critical consideration for applications in contact with food, water, or biological fluids.[6]
Materials and Equipment:
-
Epoxy-coated substrates (e.g., metal panels or glass slides)
-
Immersion solution (e.g., distilled water, artificial saliva, or ethanol (B145695) solution)[7]
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector[8]
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
Table 2: Experimental Conditions for Bisphenol A Leaching Test
| Parameter | Condition | Rationale |
| Coated Substrate | Epoxy-coated metal panels | Simulates a common application, such as can coatings.[8] |
| Immersion Medium | Distilled Water | Represents a neutral aqueous environment.[6] |
| 15% Ethanol Solution | Simulates contact with fatty foods or biological fluids.[7] | |
| Artificial Saliva | Relevant for dental applications.[7] | |
| Temperature | 37°C | Simulates physiological temperature. |
| Immersion Duration | 1 hour, 24 hours, 7 days, 30 days | To assess both short-term and long-term leaching.[7] |
| Analytical Method | HPLC with Fluorescence Detection | Provides high sensitivity and specificity for BPA detection.[8][9] |
Procedure:
-
Sample Preparation:
-
Prepare the epoxy coating formulation and apply it to the substrates.
-
Cure the coatings according to the specified schedule.
-
-
Leaching Experiment:
-
Place the cured, coated substrates into individual containers with a known volume of the selected immersion medium.
-
Ensure the entire coated surface is submerged.
-
Incubate the samples at the chosen temperature for the specified durations.
-
At each time point, collect an aliquot of the immersion solution for analysis.
-
-
Sample Analysis:
-
If necessary, concentrate the BPA from the collected aliquots using Solid-Phase Extraction (SPE) cartridges.[8]
-
Analyze the concentrated samples using an HPLC system equipped with a fluorescence detector.[8]
-
Quantify the concentration of BPA by comparing the peak areas to a calibration curve prepared with known concentrations of BPA standards.
-
Experimental Workflow for Material Characterization
The following diagram outlines a typical workflow for the characterization of formulated Bisphenol A-based adhesives and coatings.
Caption: Workflow for the characterization of Bisphenol A-based materials.
References
- 1. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1996015204A1 - Epoxy adhesive formulation - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. contractlaboratory.com [contractlaboratory.com]
Bis[4-(4-aminophenoxy)phenyl]sulfone in the synthesis of polyamides and polyethersulfones
Application Notes: Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) in Polymer Synthesis
Introduction
This compound, commonly known as BAPS, is a high-performance aromatic diamine monomer crucial for the synthesis of advanced polymers such as polyamides and polyetherimides.[1] Its chemical structure, featuring flexible ether linkages and a rigid sulfone group, imparts a unique combination of properties to the resulting polymers. These include excellent thermal stability, good solubility in organic solvents, high glass transition temperatures (Tg), and desirable mechanical properties.[2] These characteristics make BAPS-derived polymers highly suitable for demanding applications in the aerospace, automotive, and electronics industries.[1]
Synthesis of Aromatic Polyamides
Aromatic polyamides (aramids) synthesized from BAPS exhibit superior thermal resistance and solubility compared to traditional aramids. The incorporation of ether and sulfone moieties into the polymer backbone disrupts chain packing, which enhances solubility without significantly compromising thermal stability.
Experimental Protocol: Direct Polycondensation via Phosphorylation
A common and efficient method for synthesizing polyamides from BAPS and various aromatic dicarboxylic acids is the Yamazaki-Higashi phosphorylation reaction.[3][4] This method avoids the need to prepare reactive diacid chlorides and typically produces high molecular weight polymers.[3][4]
Materials:
-
This compound (BAPS)
-
Aromatic dicarboxylic acid (e.g., Isophthalic acid, Terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270) (Py), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Lithium Chloride (LiCl), dried
-
Water
Procedure:
-
A flame-dried, three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser is charged with the aromatic dicarboxylic acid (10 mmol), BAPS (10 mmol), NMP (20 mL), dried LiCl (1.4 g), and pyridine (6 mL).[5]
-
The mixture is stirred at room temperature under a gentle nitrogen flow until all solids are completely dissolved.[5]
-
Triphenyl phosphite (22 mmol) is then added to the solution.[5]
-
The reaction mixture is heated to 105-130°C and maintained at this temperature for 3 to 6 hours with continuous stirring.[3][5]
-
After the reaction is complete, the viscous polymer solution is allowed to cool to room temperature.
-
The polymer is precipitated by pouring the solution into a beaker containing 500 mL of vigorously stirred ethanol.[5]
-
The fibrous precipitate is collected by filtration, washed thoroughly with hot water and then with ethanol to remove residual salts and solvents.[5]
-
The final polyamide product is dried in a vacuum oven at 100°C overnight. Yields are typically over 90%.[5]
Data Presentation: Properties of BAPS-Based Polyamides
The properties of polyamides derived from BAPS can be tailored by selecting different dicarboxylic acid co-monomers.
| Dicarboxylic Acid Co-monomer | Inherent Viscosity (dL/g) | Tg (°C) | Td10 (°C, N2) | Solubility |
| Isophthalic Acid | 0.43 - 1.03 | 230 - 323 | 362 - 433 | Soluble in NMP, DMAc, DMF |
| Terephthalic Acid | 0.52 - 0.96 | 210 - 261 | 497 - 597 | Soluble in NMP, DMAc, DMF |
| 4,4'-Oxydibenzoic Acid | 0.97 - 1.61 | 188 - 240 | 473 - 499 | Soluble in NMP, DMAc, m-cresol |
| Biphenyl-4,4'-dicarboxylic acid | 0.64 - 1.95 | 280 - 354 | 376 - 421 | Soluble in NMP, DMAc, Pyridine |
Data compiled from multiple sources for illustrative purposes.[2][3][4][5]
Visualization: Polyamide Synthesis Workflow
Caption: Workflow for direct polycondensation of BAPS to form aromatic polyamides.
Synthesis of Poly(ether imide)s and Related Polyethers
While BAPS as a diamine is not a direct monomer for conventional polyethersulfone (PES) synthesis (which typically uses a diol), it is a key component in the synthesis of high-performance poly(ether imide)s (PEIs). The synthesis involves a two-step process starting with the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.
Experimental Protocol: Two-Step Polycondensation for Poly(ether imide)s
This protocol describes the synthesis of a poly(ether imide) from BAPS and a commercial dianhydride, such as 4,4'-oxydiphthalic anhydride (B1165640) (ODPA).
Materials:
-
This compound (BAPS)
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine (Py)
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve BAPS (10 mmol) in anhydrous DMAc (adjust volume for a 15-20 wt% solid content).
-
Once the BAPS is fully dissolved, add an equimolar amount of ODPA (10 mmol) in one portion.
-
Stir the solution at room temperature for 18-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[6]
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add acetic anhydride (40 mmol) and pyridine (20 mmol) as the dehydrating agent and catalyst, respectively.
-
Continue stirring the mixture at room temperature for 1 hour, then heat to 50-60°C for an additional 2-3 hours to complete the imidization.
-
Precipitate the resulting poly(ether imide) by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C overnight.
Data Presentation: Properties of BAPS-Based Poly(ether imide)s
The properties of PEIs are influenced by the dianhydride used in the synthesis.
| Dianhydride Co-monomer | Inherent Viscosity (dL/g) | Tg (°C) | Td5% (°C, N2) | Dielectric Constant (10 GHz) |
| ODPA | 0.5 - 0.8 | > 259 | > 496 | 2.4 - 2.7 |
| BPDA | 0.6 - 0.9 | > 270 | > 500 | 2.5 - 2.8 |
| PMDA | 0.4 - 0.7 | > 280 | > 510 | 2.6 - 2.9 |
Data is representative for polyetherimides derived from BAPS-like structures.[7]
Visualization: Poly(ether imide) Synthesis Workflow
Caption: Two-step synthesis workflow for poly(ether imide)s from BAPS.
References
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Protocol for BAPS Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-N'-[4-(diethylamino)phenyl]sulfamide (BAPS) is a molecule containing a disubstituted sulfamide (B24259) functional group. The two secondary amine protons on the sulfamide moiety present reactive sites for polymerization. This protocol outlines a potential pathway for the synthesis of a novel polymer by reacting BAPS with a diisocyanate via a step-growth polyaddition reaction. This approach is analogous to the formation of polyurethanes and polyureas and is a well-established method in polymer chemistry.[1][2][3] The resulting polymer, a poly(sulfonylurea), may exhibit interesting properties for applications in drug delivery and materials science due to the unique sulfonylurea linkages in the polymer backbone.
Proposed Polymerization Pathway
The proposed polymerization of BAPS proceeds via a step-growth polyaddition reaction with a suitable diisocyanate comonomer, such as Methylene Diphenyl Diisocyanate (MDI). The nucleophilic N-H groups of the BAPS sulfamide will add across the electrophilic isocyanate groups of MDI to form sulfonylurea linkages.
Caption: Proposed step-growth polyaddition of BAPS with a diisocyanate.
Quantitative Data Summary
The following table summarizes representative, hypothetical quantitative data for the polymerization of BAPS with MDI. Actual results may vary and will require experimental optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Ratio (BAPS:MDI) | 1:1 | 1:1.05 | 1.05:1 |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous N,N-Dimethylacetamide (DMAc) |
| Concentration (M) | 0.5 | 0.5 | 0.5 |
| Catalyst | Dibutyltin dilaurate (DBTDL) (0.1 mol%) | Dibutyltin dilaurate (DBTDL) (0.1 mol%) | Dibutyltin dilaurate (DBTDL) (0.1 mol%) |
| Temperature (°C) | 80 | 100 | 80 |
| Reaction Time (h) | 24 | 18 | 24 |
| Yield (%) | ~85 | ~90 | ~82 |
| Mn ( g/mol ) | ~15,000 | ~25,000 | ~12,000 |
| PDI (Đ) | ~2.1 | ~2.3 | ~2.0 |
Experimental Protocol: Solution Polyaddition of BAPS and MDI
This protocol details the solution polymerization of BAPS with MDI to synthesize a poly(sulfonylurea).
Materials:
-
N-tert-butyl-N'-[4-(diethylamino)phenyl]sulfamide (BAPS)
-
Methylene Diphenyl Diisocyanate (MDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL)
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly wash and oven-dry all glassware (e.g., three-neck round-bottom flask, condenser, dropping funnel, magnetic stir bar) at 120°C overnight.
-
Assemble the glassware while hot under a stream of dry argon or nitrogen and allow to cool.
-
Ensure all reagents are of high purity and anhydrous. Anhydrous solvents are critical as isocyanates are highly reactive with water.
-
-
Reaction Setup:
-
In the reaction flask, dissolve BAPS (1 equivalent) in anhydrous DMF under a positive pressure of inert gas.
-
In a separate, dry dropping funnel, dissolve MDI (1 equivalent) in anhydrous DMF.
-
Add the catalyst, DBTDL (0.1 mol%), to the BAPS solution.
-
-
Polymerization:
-
Heat the BAPS solution to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
Slowly add the MDI solution dropwise to the BAPS solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to proceed at the set temperature for the specified time (e.g., 24 hours). The viscosity of the solution is expected to increase as the polymerization progresses.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol to remove unreacted monomers, catalyst, and residual solvent.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Characterization:
-
The structure of the resulting poly(sulfonylurea) can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of N=C=O peak from MDI, appearance of sulfonylurea peaks) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The molecular weight (Mn) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) using an appropriate solvent (e.g., DMF with LiBr).
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Bis[4-(4-aminophenoxy)phenyl]sulfone for Advanced Electronics Packaging
Authored for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the properties, synthesis, and applications of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) in the field of advanced electronics packaging. Detailed experimental protocols and characterization data are included to facilitate its adoption in research and development.
Introduction
This compound, commonly known as BAPS, is a high-performance aromatic diamine monomer.[1] Its unique molecular structure, featuring ether linkages and a sulfone group, imparts exceptional thermal stability, mechanical strength, and desirable dielectric properties to the polymers derived from it.[1][2] These characteristics make BAPS a critical building block for advanced materials used in demanding electronics packaging applications, where thermal management, signal integrity, and reliability are paramount.[1]
BAPS is primarily used in the synthesis of high-performance polymers such as polyimides and polyetherimides.[2] It can also act as a curing agent for epoxy resins, further enhancing their thermal and mechanical properties.[2] The resulting polymers are suitable for various applications in the aerospace, automotive, and electronics industries.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13080-89-2 | [2][3] |
| Molecular Formula | C24H20N2O4S | [2][3] |
| Molecular Weight | 432.5 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 191-194 °C (can be enhanced through recrystallization) | [2] |
Key Performance Attributes for Electronics Packaging
Polymers derived from BAPS exhibit a range of properties that are highly advantageous for advanced electronics packaging applications.
Thermal Properties
BAPS-based polymers demonstrate excellent thermal stability, which is crucial for withstanding the high temperatures encountered during semiconductor manufacturing and operation.
| Property | Value Range | Notes | Reference |
| Glass Transition Temperature (Tg) | > 259 °C | For polyetherimides derived from a BAPS derivative; dependent on the dianhydride used. | [4][5][6] |
| 5% Weight Loss Decomposition Temperature (Td5%) | > 496 °C | For polyetherimides derived from a BAPS derivative. | [4][5][6] |
| Coefficient of Thermal Expansion (CTE) | < 66 ppm/°C | For polyetherimides derived from a BAPS derivative. | [4][5][6] |
Dielectric Properties
Low dielectric constant and loss are critical for high-frequency applications to ensure signal integrity and minimize signal delay.
| Property | Value Range | Notes | Reference |
| Dielectric Constant (k) | 2.4 - 2.7 | For polyetherimides derived from a BAPS derivative, attributed to the hydrophobic tert-butyl phenylene oxide structure. | [4][5][6] |
Mechanical Properties
The rigid and robust structure of BAPS-based polymers provides the necessary mechanical strength and durability for reliable electronic components.
| Property | Value Range | Notes | Reference |
| Tensile Strength | High | BAPS offers a good balance of strength, stiffness, and impact resistance. | [1] |
| Flexural Strength | High | Enhanced mechanical properties are observed when used as a curing agent in epoxy systems. | [2] |
Experimental Protocols
Synthesis of this compound (BAPS)
This protocol describes a typical two-stage synthesis process for BAPS.[2]
Materials:
-
Alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide)
-
Organic solvent (e.g., dimethyl sulfoxide (B87167) or N-methylpyrrolidone)
-
Entraining agent (e.g., chlorobenzene)
-
4,4'-Dichlorodiphenyl sulfone
-
Water
-
Activated carbon
Procedure:
-
Formation of p-Aminophenolate:
-
In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, react 4-aminophenol with an alkali metal hydroxide in an organic solvent.
-
Heat the mixture to a temperature between 100°C and 250°C.
-
Continuously remove the water produced during the reaction by azeotropic distillation using an entraining agent.
-
-
Reaction with 4,4'-Dichlorodiphenyl Sulfone:
-
Once the formation of p-aminophenolate is complete, add 4,4'-dichlorodiphenyl sulfone to the reaction mixture. The molar ratio of p-aminophenol to dihalodiphenyl sulfone should be approximately 2:1.
-
Maintain the reaction temperature to allow the nucleophilic substitution reaction to proceed.
-
-
Precipitation and Purification:
-
After the reaction is complete, cool the mixture and precipitate the crude BAPS product by adding water.
-
Filter the precipitate and wash it thoroughly with water.
-
For further purification, dissolve the crude product in a suitable solvent, treat with activated carbon to remove colored impurities, and then recrystallize to obtain high-purity this compound.
-
Caption: Synthesis workflow for this compound (BAPS).
Preparation of a BAPS-Based Polyimide Film
This protocol outlines the general steps for synthesizing a polyimide film using BAPS as the diamine monomer.
Materials:
-
This compound (BAPS)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA))
-
Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc))
-
Glass substrate
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry reaction flask under an inert atmosphere, dissolve BAPS in the anhydrous solvent.
-
Gradually add an equimolar amount of the dianhydride to the stirred BAPS solution at room temperature.
-
Continue stirring for several hours until a viscous poly(amic acid) solution is formed.
-
-
Film Casting:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
-
Thermal Imidization (Curing):
-
Place the cast film in a programmable oven or furnace.
-
Perform a staged curing process to gradually remove the solvent and induce cyclodehydration (imidization). A typical curing cycle might be:
-
80-100°C for 1-2 hours (to slowly evaporate the solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250-300°C for 1 hour (for complete imidization).
-
-
Cool the oven slowly to room temperature to avoid thermal stress in the film.
-
-
Film Detachment:
-
Carefully detach the resulting polyimide film from the glass substrate.
-
Caption: Experimental workflow for preparing a BAPS-based polyimide film.
Characterization of BAPS-Based Polymers
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and study the cure kinetics.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).
-
Thermomechanical Analysis (TMA): To measure the coefficient of thermal expansion (CTE).
Dielectric Analysis:
-
Broadband Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss over a wide range of frequencies. A parallel plate capacitor setup with the polymer film as the dielectric is commonly used.
Mechanical Testing:
-
Tensile Testing: To determine mechanical properties such as tensile strength, Young's modulus, and elongation at break according to ASTM standards.
Applications in Advanced Electronics Packaging
The excellent properties of BAPS-based polymers make them suitable for a variety of applications in electronics packaging:
-
Interlayer Dielectrics: Low dielectric constant films are essential for reducing signal delay and cross-talk in high-density integrated circuits.
-
Flexible Printed Circuit Boards (FPCBs): The combination of thermal stability and mechanical flexibility is ideal for FPCs used in modern electronics.
-
Encapsulants and Adhesives: High-performance BAPS-based epoxy or polyimide formulations can be used to protect and bond semiconductor chips.
-
Substrates for High-Frequency Applications: Materials with low dielectric loss are critical for substrates used in 5G and other high-frequency communication technologies.
Conclusion
This compound is a versatile and high-performance monomer that enables the development of advanced polymer materials for the ever-evolving electronics packaging industry. Its inherent thermal stability, low dielectric properties, and robust mechanical strength address the key challenges in modern electronic device manufacturing. The protocols and data presented in these application notes provide a solid foundation for researchers and engineers to explore and utilize BAPS in creating next-generation electronic materials.
References
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. Buy this compound (EVT-312526) | 13080-89-2 [evitachem.com]
- 3. 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine) | C24H20N2O4S | CID 25689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2- tert-butylphenoxy)phenyl] Sulfone and 4,4'-Bis[4-(4-aminophenoxy)-2- tert-butylphenoxy]perfluorobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Curing Kinetics of Epoxy Resins with Bis[4-(4-aminophenoxy)phenyl]sulfone
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and professionals involved in the development of epoxy resin systems utilizing Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) as a curing agent. The document outlines the key experimental techniques, data analysis methods, and expected reaction pathways.
1. Introduction
This compound (BAPS) is an aromatic amine curing agent that can be used to achieve high-performance epoxy thermosets with excellent thermal stability and mechanical properties. Understanding the curing kinetics of epoxy-BAPS systems is crucial for optimizing processing parameters, predicting material performance, and ensuring the quality of the final product. The primary techniques for investigating these kinetics are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
2. Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound (BAPS) in the reviewed literature, the following table presents representative data for a structurally similar aromatic amine curing agent, 4,4'-diaminodiphenyl sulfone (DDS), cured with a Bisphenol A based epoxy resin. This data serves as a valuable reference point for researchers working with BAPS, as the curing behavior is expected to be analogous.
Table 1: Curing Kinetic Parameters for Epoxy Resin Systems with Aromatic Amine Curing Agents
| Epoxy Resin System | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |
| E51 / DDS | Non-isothermal DSC (Starink method) | 63.63 | - | [1] |
| E44 / DDS | Non-isothermal DSC (Starink method) | 64.24 | - | [1] |
| DGEBA / Amine | Non-isothermal DSC (Kissinger & Ozawa models) | 60.44 | 0.892 | [2] |
| DGEBA / Modified Amine | Non-isothermal DSC | 46.95 | 0.89 | [2] |
Note: DGEBA refers to Diglycidyl ether of bisphenol A. E44 and E51 are commercial grades of DGEBA-based epoxy resins.
3. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be adapted for the specific epoxy-BAPS system under investigation.
3.1. Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique for studying the curing kinetics of epoxy resins by measuring the heat flow associated with the exothermic curing reaction. Both non-isothermal and isothermal methods can be employed.
3.1.1. Non-isothermal DSC Protocol
This method involves heating the uncured epoxy-BAPS mixture at a constant rate to determine the total heat of reaction and kinetic parameters.
-
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (microgram sensitivity)
-
Epoxy resin and BAPS curing agent
-
Nitrogen gas supply for inert atmosphere
-
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed, uncured epoxy-BAPS formulation into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Thermal Program:
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
The degree of conversion (α) at any temperature T can be calculated as the fractional heat released up to that temperature: α = ΔH_T / ΔH_total.
-
Determine the onset temperature (T_onset), peak exothermic temperature (T_p), and end temperature (T_end) of the curing reaction.
-
Use model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) by performing the experiment at multiple heating rates to calculate the activation energy (Ea). The Kissinger equation is given by: ln(β/T_p^2) = ln(AR/Ea) - Ea/(RT_p).
-
-
3.1.2. Isothermal DSC Protocol
This method involves holding the sample at a constant temperature and monitoring the heat flow as a function of time.
-
Procedure:
-
Sample Preparation and Encapsulation: Follow steps 1 and 2 from the non-isothermal protocol.
-
Instrument Setup: Follow step 3 from the non-isothermal protocol.
-
Thermal Program:
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Hold the sample at this temperature until the reaction rate (heat flow) returns to the baseline, indicating the completion of the reaction at that temperature.
-
-
Data Analysis:
-
The rate of conversion (dα/dt) is directly proportional to the heat flow (dH/dt).
-
The degree of conversion (α) at any time t is the fractional heat released up to that time.
-
This data can be used to fit autocatalytic reaction models, such as the Kamal model: dα/dt = (k1 + k2α^m)(1-α)^n.
-
-
3.2. Fourier-Transform Infrared Spectroscopy (FTIR) for Curing Monitoring
FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.
-
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with a temperature-controlled transmission or ATR cell.
-
KBr plates or disposable IR cards.
-
Epoxy resin and BAPS curing agent.
-
-
Procedure:
-
Sample Preparation: Apply a thin film of the uncured epoxy-BAPS mixture onto a KBr plate or the crystal of an ATR accessory.
-
Spectral Acquisition:
-
Place the sample into the temperature-controlled cell.
-
Acquire an initial FTIR spectrum at room temperature.
-
Heat the sample to the desired curing temperature or follow a specific temperature profile.
-
Acquire spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxide group peak, typically around 915 cm⁻¹.[3]
-
Monitor the changes in the primary amine (N-H stretching and bending) and secondary amine bands.
-
An internal standard, such as a phenyl group absorption that does not change during the reaction (e.g., around 1510 cm⁻¹), can be used for normalization.
-
The degree of conversion of the epoxy groups can be calculated using the following equation: α(t) = 1 - (A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0)), where A_epoxy(t) is the absorbance of the epoxy peak at time t, A_ref(t) is the absorbance of the reference peak at time t, and A_epoxy(0) and A_ref(0) are the initial absorbances.
-
-
4. Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the curing kinetics of an epoxy-BAPS system.
4.2. Curing Reaction Pathway
The curing of an epoxy resin with an aromatic amine like BAPS proceeds through the nucleophilic addition of the amine groups to the epoxide rings. This process involves the reaction of both primary and secondary amines, leading to the formation of a highly cross-linked three-dimensional network.
References
Application Notes and Protocols for Mechanical Testing of Polyimides Derived from Bis[4-(4-aminophenoxy)phenyl]sulfone
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. A notable monomer in the synthesis of advanced polyimides is Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS). The incorporation of the flexible ether linkages and the rigid sulfone group from the BAPS monomer into the polyimide backbone imparts a unique combination of processability and high-temperature performance. These characteristics make BAPS-derived polyimides prime candidates for demanding applications in the aerospace, electronics, and automotive industries.
This document provides detailed application notes and experimental protocols for the mechanical and thermal characterization of polyimides synthesized from this compound. These guidelines are intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the evaluation and application of these advanced polymers.
Data Presentation
The mechanical and thermal properties of polyimides are highly dependent on the dianhydride monomer used in conjunction with this compound. The following tables summarize key quantitative data from various studies. It is important to note that direct comparison between different sources should be made with caution, as experimental conditions may vary.
Table 1: Tensile Properties of BAPS-Based Polyimide Films
| Dianhydride Monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Pyromellitic dianhydride (PMDA) | 105.4 - 125.3 | Not Reported | 6 - 13 | [1] |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 114.19 | 3.23 | 3.58 | [2] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 93 - 120 | 3.5 - 5.3 | 2.8 - 4.3 | |
| Benzophenonetetracarboxylic dianhydride (BTDA) | 114.19 | 3.23 | 3.58 | [2] |
Table 2: Thermal Properties of BAPS-Based Polyimides
| Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Reference |
| Pyromellitic dianhydride (PMDA) | 268.2 - 328.8 | 452 - 507 (in N2) | [1] |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 290 | Not Reported | [3] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 330 - 363 | 436 - 500 (in N2) | |
| Benzophenonetetracarboxylic dianhydride (BTDA) | 276 | >500 | [3] |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 221 - 283 | 480 - 572 (in N2) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established ASTM standards and common practices in polymer characterization.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polyimide films. This test provides fundamental information about the material's strength and ductility.
Applicable Standard: ASTM D882 for thin films (< 1 mm thick) or ASTM D638 for plastics (1-14 mm thick).[1][4][5][6][7][8]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Pneumatic or mechanical grips with smooth or rubber-coated faces to prevent slippage and specimen damage.
-
Extensometer (optional for ASTM D882, but recommended for accurate modulus measurement).[4][9]
-
Micrometer for precise thickness and width measurements.
Specimen Preparation:
-
Prepare rectangular or dog-bone shaped specimens from the polyimide film. For ASTM D882, rectangular strips are common.[6] For ASTM D638, a Type I dumbbell shape is often used.[1][10][11]
-
Ensure the edges of the specimens are smooth and free of nicks or defects that could initiate premature failure.
-
Measure the width and thickness of each specimen at several points within the gauge length and calculate the average cross-sectional area.
Procedure:
-
Set the initial grip separation on the UTM.
-
Mount the specimen in the grips, ensuring it is aligned vertically and not twisted.
-
Attach the extensometer to the specimen's gauge section, if used.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material and standard but is typically in the range of 1 to 500 mm/min.[3]
-
Record the load and elongation data throughout the test.
-
Perform at least five replicate tests for each material to ensure statistical significance.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before failure, calculated as the maximum load divided by the original cross-sectional area.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the polyimide, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature. DMA is particularly useful for determining the glass transition temperature (Tg).
Applicable Standard: ASTM D4065.[12][13][14]
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a film tension or single/dual cantilever clamp.
-
Temperature control system (furnace or cooling accessory).
Specimen Preparation:
-
Cut rectangular specimens from the polyimide film with dimensions suitable for the DMA clamp being used (e.g., typically 56 x 13 x 3 mm).[13]
-
Ensure the specimen is flat and free from any cracks or warping.
Procedure:
-
Mount the specimen securely in the DMA clamp.
-
Set the test parameters, including the frequency (e.g., 1 Hz), strain amplitude (within the linear viscoelastic region), and temperature program.
-
A typical temperature program involves ramping the temperature from a sub-ambient temperature (e.g., -100 °C) to a temperature above the expected Tg (e.g., 400 °C) at a constant heating rate (e.g., 3-5 °C/min).
-
The instrument applies an oscillatory force to the specimen and measures the resulting displacement and phase lag.
-
Record the storage modulus, loss modulus, and tan delta as a function of temperature.
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material and its ability to store energy.
-
Loss Modulus (E''): Represents the viscous response of the material and its ability to dissipate energy as heat.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polyimide by measuring its weight loss as a function of temperature in a controlled atmosphere. This analysis determines the decomposition temperature of the material.
Applicable Standard: ASTM E1131.[15][16][17][18]
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a sensitive microbalance and a furnace.
-
Gas flow control system for providing an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.
Specimen Preparation:
-
Cut a small, representative sample of the polyimide film (typically 5-10 mg).
-
Place the sample in a tared TGA pan (e.g., platinum or ceramic).
Procedure:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[8]
-
Continuously record the sample weight as a function of temperature.
Data Analysis:
-
TGA Curve: A plot of percentage weight loss versus temperature.
-
Onset of Decomposition: The temperature at which significant weight loss begins.
-
T5% or T10%: The temperature at which 5% or 10% weight loss occurs, often used as a measure of thermal stability.
-
Char Yield: The percentage of residual mass at the end of the experiment.
Visualizations
The following diagrams illustrate the experimental workflow for mechanical testing and the logical relationship between the polymer structure and its properties.
Caption: Experimental workflow from polyimide synthesis to mechanical and thermal characterization.
Caption: Structure-property relationships in BAPS-derived polyimides.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. mdpi.com [mdpi.com]
- 3. victortestingmachine.com [victortestingmachine.com]
- 4. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 5. zwickroell.com [zwickroell.com]
- 6. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 7. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 8. testresources.net [testresources.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. atslab.com [atslab.com]
- 13. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 14. infinitalab.com [infinitalab.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 17. kalite.com [kalite.com]
- 18. scribd.com [scribd.com]
Application Notes and Protocols: Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) in High-Temperature Resistant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[4-(4-aminophenoxy)phenyl]sulfone, commonly abbreviated as BAPS, is a high-performance aromatic diamine monomer crucial in the synthesis of advanced polyimides and other high-temperature resistant polymers. Its unique chemical structure, incorporating flexible ether linkages and a rigid sulfone group, imparts a combination of desirable properties to the resulting polymers, including exceptional thermal stability, excellent mechanical strength, and good dielectric properties. These characteristics make BAPS-based materials highly sought after for demanding applications in the aerospace, electronics, and automotive industries where resistance to extreme temperatures and harsh environments is paramount.
This document provides detailed application notes on the use of BAPS in high-temperature resistant materials, along with standardized protocols for the synthesis and characterization of BAPS-based polyimides.
Applications of BAPS-based High-Temperature Materials
Polyimides derived from BAPS are utilized in a variety of high-performance applications:
-
Aerospace: Due to their low weight, high strength, and resistance to high temperatures and oxidative degradation, BAPS-based polyimides are used in aircraft and spacecraft components. Applications include wire and cable insulation, composite matrices for structural parts, and thermal blankets.[1]
-
Electronics: In the electronics industry, these materials are essential for manufacturing flexible printed circuits, substrates for integrated circuits, and high-temperature insulators. Their low dielectric constant and high dielectric strength are critical for ensuring signal integrity in high-frequency applications.[1]
-
Automotive: Under-the-hood components in modern vehicles are increasingly exposed to higher operating temperatures. BAPS-based polymers are used for insulating wires, connectors, and sensors in engine compartments.
-
Industrial: They also find use as high-temperature adhesives, coatings, and membranes for gas separation processes due to their excellent chemical resistance and thermal stability.
Quantitative Data Summary
The properties of polyimides are significantly influenced by the choice of the dianhydride comonomer used in the polymerization with BAPS. The following tables summarize key quantitative data for polyimides synthesized from BAPS and three commonly used aromatic dianhydrides: Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
Table 1: Thermal Properties of BAPS-based Polyimides
| Polyimide (BAPS-Dianhydride) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| BAPS-PMDA | ~302 | > 500 |
| BAPS-BTDA | ~276 | > 500 |
| BAPS-6FDA | 255 - 295 | 535 - 563 |
Table 2: Mechanical Properties of BAPS-based Polyimide Films
| Polyimide (BAPS-Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BAPS-PMDA | 92 - 145 | 3.42 | 2.8 - 7 |
| BAPS-BTDA | 105 - 124 | 1.5 - 3.23 | 3.6 - 22 |
| BAPS-6FDA | 87.8 | - | 3.5 |
Table 3: Electrical Properties of BAPS-based Polyimides
| Polyimide (BAPS-Dianhydride) | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| BAPS-PMDA | > 3.5 | ~0.0073 |
| BAPS-BTDA | ~3.27 | ~0.0073 |
| BAPS-6FDA | 2.78 - 3.46 | < 0.01 |
Experimental Protocols
Protocol 1: Synthesis of BAPS-based Polyimide via a Two-Step Polycondensation
This protocol describes the general two-step method for synthesizing a BAPS-based polyimide, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.[2][3][4]
Materials:
-
This compound (BAPS)
-
Aromatic dianhydride (e.g., PMDA, BTDA, or 6FDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas
-
Glass reaction vessel with a mechanical stirrer, nitrogen/argon inlet, and a drying tube
Procedure:
-
Poly(amic acid) Synthesis: a. In a clean, dry glass reaction vessel, dissolve an equimolar amount of BAPS in anhydrous DMAc or NMP under a slow stream of argon or nitrogen. Stir the mixture at room temperature until the BAPS is completely dissolved. b. Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the stirred BAPS solution in small portions over 30-60 minutes. c. Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting and Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness. b. Place the glass plate in a vacuum oven or a forced-air oven. c. Gradually heat the film according to the following temperature program:
- 80-100°C for 2-4 hours to slowly remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour.
- 300°C for 1-2 hours to ensure complete imidization. d. After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Protocol 2: Characterization of Thermal Properties
A. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM D3418.[1][5][6][7]
Instrument: Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare a small sample (5-10 mg) of the BAPS-based polyimide film and place it in an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan at the same heating rate.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.
B. Thermal Stability by Thermogravimetric Analysis (TGA)
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small sample (5-10 mg) of the polyimide film in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate of 10°C/min under a nitrogen or air atmosphere.[8][9][10][11][12]
-
Record the mass of the sample as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial mass.
Protocol 3: Characterization of Mechanical Properties
Tensile Testing of Polyimide Films
This protocol follows the guidelines of ASTM D882.[13][14][15][16][17]
Instrument: Universal Testing Machine with film grips
Procedure:
-
Cut rectangular or dog-bone shaped specimens from the polyimide film with precise dimensions (e.g., 10 mm width and 50 mm gauge length).
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation data throughout the test.
-
From the resulting stress-strain curve, determine the tensile strength (maximum stress), tensile modulus (initial slope of the curve), and elongation at break.
Visualizations
Caption: Chemical structure of BAPS.
Caption: Polyimide synthesis workflow.
Caption: Material characterization workflow.
References
- 1. testinglab.com [testinglab.com]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. dakenchem.com [dakenchem.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. atslab.com [atslab.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 15. micomlab.com [micomlab.com]
- 16. testresources.net [testresources.net]
- 17. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting-Standards and methods-WANCE: Material Testing Machines Manufacturer [wance.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Polyimides Derived from Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of polyimides synthesized from Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides derived from this compound (BAPS) often poorly soluble?
Polyimides based on BAPS, like many aromatic polyimides, exhibit low solubility due to their rigid molecular structure. The aromatic rings and imide linkages lead to strong intermolecular forces and efficient chain packing. This rigidity is responsible for their excellent thermal stability but also makes them difficult to dissolve in common organic solvents, thus complicating their processing.
Q2: What are the primary strategies for improving the solubility of BAPS-based polyimides?
The main approaches to enhance the solubility of these polyimides involve modifying the polymer backbone to disrupt chain packing and weaken intermolecular interactions. Key strategies include:
-
Incorporation of Flexible Linkages: Introducing flexible groups such as ether (-O-) or additional sulfone (-SO2-) moieties into the polymer backbone increases conformational freedom and reduces chain rigidity.
-
Introduction of Bulky Substituents: Attaching bulky side groups to the polymer chain, such as fluorine-containing groups (-CF3) or phenyl groups, creates steric hindrance that prevents close chain packing.[1]
-
Copolymerization: Introducing a second, more soluble diamine or dianhydride monomer into the polymerization process disrupts the regular, ordered structure of the homopolymer, leading to a more soluble random copolymer.
-
Use of Non-Coplanar Monomers: Employing monomers with a bent or twisted geometry can effectively hinder the close packing of polymer chains.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of BAPS-based polyimides.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight of the Poly(amic acid) Precursor | 1. Impure monomers or solvent. 2. Incorrect stoichiometry of monomers. 3. Reaction temperature is too low or too high.[2] 4. Presence of moisture in the reaction system. | 1. Purify monomers and distill the solvent before use. 2. Carefully weigh the monomers to ensure a 1:1 molar ratio. 3. Optimize the reaction temperature. For poly(amic acid) synthesis, temperatures around room temperature or slightly below are often optimal.[2] 4. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Premature Precipitation of the Polymer during Synthesis | The synthesized polyimide has low solubility in the reaction solvent. | 1. Switch to a better solvent for the polyimide, such as m-cresol (B1676322) or a mixture of solvents. 2. Reduce the concentration of the monomers in the reaction mixture. 3. Introduce a more soluble co-monomer to create a copolyimide. 4. Consider a one-pot, high-temperature solution polymerization if the target polyimide is expected to be soluble at elevated temperatures. |
| Brittle Polyimide Film after Casting | 1. Low molecular weight of the polymer. 2. Incomplete imidization. 3. Rapid evaporation of the solvent during film casting. | 1. Address the low molecular weight issue as described above. 2. Ensure complete imidization by optimizing the curing temperature and time. A final curing step at a high temperature (e.g., 250-300 °C) is often necessary. 3. Control the solvent evaporation rate by casting the film in a controlled environment (e.g., a dust-free oven with slow temperature ramping). |
| Defects (e.g., voids, bubbles) in the Cast Film | 1. Entrapped air bubbles in the viscous polymer solution. 2. Evolution of volatile byproducts (water) during thermal imidization of a cast poly(amic acid) film. 3. Uneven solvent evaporation. | 1. Degas the polymer solution by sonication or applying a vacuum before casting. 2. Use a slow and staged heating program during thermal imidization to allow for the gradual removal of water. 3. Ensure uniform heating and airflow over the casting surface. |
Data Presentation: Solubility of Modified BAPS Polyimides
The following table summarizes the qualitative solubility of various polyimides derived from BAPS or structurally similar diamines in common organic solvents at room temperature. The data is compiled from various research articles.
Solubility Notation:
-
++ : Soluble
-
+ : Partially soluble or soluble on heating
-
- : Insoluble
| Polymer System | NMP | DMAc | DMF | THF | Chloroform |
| BAPS-based Polyimide (Typical) | + | + | +/- | - | - |
| BAPS Copolyimide with 6FDA | ++ | ++ | ++ | + | + |
| BAPS-based Polyimide with Bulky Side Groups | ++ | ++ | ++ | ++ | ++ |
| Polyimide from BAPS analogue with ether linkages | ++ | ++ | + | - | - |
Note: This table presents a generalized summary based on trends observed in the literature. Actual solubility can vary depending on the specific dianhydride used, the molecular weight of the polymer, and the exact experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Soluble BAPS-based Copolyimide via Two-Step Method
This protocol describes the synthesis of a copolyimide from BAPS and a fluorinated diamine with a dianhydride, a common strategy to enhance solubility.
Materials:
-
This compound (BAPS)
-
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6F-BAPP) (co-diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) (dianhydride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve BAPS and 6F-BAPP (e.g., in a 1:1 molar ratio) in anhydrous NMP to form a clear solution.
-
Slowly add an equimolar amount of 6FDA powder to the diamine solution in portions with stirring.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (2-fold molar excess with respect to the repeating unit) and pyridine (equimolar to acetic anhydride) as the imidization agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
The resulting polyimide will precipitate from the solution.
-
-
Purification:
-
Pour the reaction mixture into a large volume of methanol with vigorous stirring to fully precipitate the polyimide.
-
Collect the polymer by filtration, and wash it thoroughly with methanol and then hot water.
-
Dry the purified polyimide powder in a vacuum oven at 120 °C for 24 hours.
-
Protocol 2: Qualitative Solubility Testing
This protocol outlines a standard procedure for assessing the solubility of the synthesized polyimide.
Procedure:
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform).
-
Stir the mixture at room temperature for 24 hours.
-
Observe the mixture and record the solubility based on the following criteria:
-
Soluble (++): A clear, homogeneous solution is formed.
-
Partially Soluble (+): The polymer swells, or a significant portion remains undissolved.
-
Insoluble (-): The polymer remains as a solid with no apparent change.
-
-
If the polymer is partially soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point to check for solubility upon heating.
Visualizations
Experimental Workflow for Soluble Polyimide Synthesis
Caption: Workflow for the synthesis, processing, and characterization of soluble polyimides.
Strategies to Improve Polyimide Solubility
Caption: Key strategies to enhance the solubility of BAPS-derived polyimides.
References
Technical Support Center: Polymerization of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
Welcome to the Technical Support Center for the polymerization of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent gelation and other common issues during the synthesis of high-performance polymers using BAPS.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during the polymerization of BAPS?
A1: Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in a gelatinous, insoluble, and infusible material. In the context of BAPS polymerization, which is typically a step-growth process to form linear polyimides or polyamides, gelation is an undesirable side reaction. It occurs when there is uncontrolled cross-linking between the growing polymer chains.
Q2: What are the primary causes of gelation in BAPS polymerization?
A2: The primary causes of gelation during BAPS polymerization include:
-
Impurities in Monomers: Reactive impurities in BAPS or the co-monomer (e.g., dianhydride or diacid chloride) can have a functionality greater than two, leading to branching and cross-linking.
-
Incorrect Stoichiometry: A significant deviation from a 1:1 molar ratio of the reactive functional groups (amine from BAPS and anhydride (B1165640)/acid chloride from the co-monomer) can lead to side reactions and branching, especially at high monomer conversions.
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High Reaction Temperature: Elevated temperatures can promote side reactions, such as ether-ether exchange or reactions involving the sulfone group, which can create cross-links.[1][2][3]
-
High Monomer Concentration: High concentrations of monomers can increase the probability of intermolecular reactions that lead to branching and, eventually, gelation.[4][5]
-
Side Reactions: Unwanted chemical reactions, other than the desired linear chain propagation, can introduce branch points.
Q3: How does monomer purity affect the polymerization of BAPS?
A3: Monomer purity is critical for achieving high molecular weight, linear polymers. Impurities can act as chain terminators, limiting the molecular weight, or as branching agents, causing gelation. For instance, trifunctional impurities in either the diamine (BAPS) or the dianhydride can initiate the formation of a network structure. It is crucial to use highly purified monomers for successful polymerization.
Q4: Can the order of monomer addition influence the outcome of the polymerization?
A4: Yes, the order of monomer addition can be important. In the synthesis of polyimides from BAPS and a dianhydride, it is a common practice to slowly add the solid dianhydride to a solution of the BAPS diamine.[6] This method helps to maintain stoichiometric balance locally and can prevent the formation of high molecular weight polymers too early in the reaction, which can lead to viscosity issues and an increased likelihood of gelation.
Troubleshooting Guide: Preventing Gelation
This guide provides a systematic approach to troubleshooting and preventing gelation during the polymerization of BAPS.
Issue: The reaction mixture becomes a gel before reaching the desired molecular weight.
Below is a step-by-step guide to diagnose and resolve this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing gelation.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Actions & Explanations |
| 1. Monomer Impurities | Verify the purity of both BAPS and the co-monomer. - Recrystallization/Sublimation: Purify monomers to remove reactive impurities.- Analytical Characterization: Use techniques like NMR, FTIR, and melting point analysis to confirm the purity and identity of the monomers before use. |
| 2. Inaccurate Stoichiometry | Ensure a precise 1:1 molar ratio of reactive functional groups. - High-Precision Weighing: Use an analytical balance for accurate measurement of monomers.- Purity Adjustment: Adjust the mass of monomers based on their determined purity to achieve a true 1:1 molar ratio of reactive groups.- Molecular Weight Control: In some cases, a slight stoichiometric imbalance or the addition of a monofunctional reagent (end-capper) can be used to control the molecular weight and prevent it from reaching the gel point.[7] |
| 3. Suboptimal Reaction Temperature | Optimize the reaction temperature to minimize side reactions. - Lower Temperature: High temperatures can accelerate side reactions leading to cross-linking. Conduct the polymerization at the lowest temperature that allows for a reasonable reaction rate.[1][2][3]- Stepwise Temperature Profile: For polyimide synthesis, the initial poly(amic acid) formation is typically carried out at a low temperature (e.g., room temperature), followed by a carefully controlled thermal or chemical imidization. |
| 4. High Monomer Concentration | Adjust the concentration of the reactants. - Lower Concentration: Reducing the monomer concentration in the solvent can decrease the likelihood of intermolecular side reactions that lead to branching.[4][5] This also helps to manage the viscosity of the reaction mixture. |
| 5. Inappropriate Reaction Protocol | Refine the experimental procedure. - Controlled Monomer Addition: Add one monomer solution dropwise to the other with vigorous stirring to maintain homogeneity and control the reaction rate.[6]- Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.- Viscosity Monitoring: Continuously monitor the viscosity of the reaction mixture. A rapid, uncontrolled increase in viscosity can be an early indicator of impending gelation. |
| 6. Uncontrolled Molecular Weight Growth | Implement strategies to control the polymer's molecular weight. - End-Capping: Introduce a monofunctional reagent at the beginning of the polymerization to cap the growing chains and limit the final molecular weight, thus preventing the formation of an infinite network.[7][8][9][10] |
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative parameters that can be adjusted to prevent gelation during the polymerization of BAPS. The values provided are indicative and may require optimization for specific systems.
Table 1: Effect of Monomer Concentration on Viscosity and Gelation
| Monomer Concentration (wt%) | Solution Viscosity | Risk of Gelation | Notes |
| 5 - 10 | Low to Moderate | Low | Recommended for initial experiments to establish baseline conditions.[4] |
| 10 - 20 | Moderate to High | Moderate | Higher concentrations can lead to higher molecular weights but increase the risk of gelation due to increased chain entanglement and intermolecular reactions.[4][5] |
| > 20 | Very High | High | Generally not recommended unless viscosity is carefully controlled and the reaction is terminated at a specific point. |
Table 2: Influence of Reaction Temperature on Polymerization Outcome
| Stage | Temperature Range (°C) | Effect on Reaction | Potential Issues at Higher Temperatures |
| Poly(amic acid) Formation (for Polyimides) | 0 - 25 | Favors linear chain growth and high molecular weight poly(amic acid). | Increased rate of side reactions, potential for imidization to begin prematurely. |
| Polymerization (General) | 25 - 60 | Increased reaction rate. | Higher risk of side reactions leading to branching and cross-linking.[1][2][3] |
| Imidization (Thermal) | 150 - 250 | Conversion of poly(amic acid) to polyimide. | Can promote cross-linking if not carefully controlled; potential for polymer degradation. |
Experimental Protocols
Protocol 1: Gel-Free Synthesis of High Molecular Weight Polyimide from BAPS and a Dianhydride (Two-Step Method)
This protocol describes the synthesis of a poly(amic acid) precursor followed by chemical imidization to obtain a soluble, high molecular weight polyimide, minimizing the risk of gelation.
-
Monomer and Solvent Preparation:
-
Dry this compound (BAPS) and the chosen dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) under vacuum at a temperature below their melting points for 24 hours.
-
Use anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) as the solvent. Ensure the solvent is dry by storing it over molecular sieves.
-
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of BAPS in the anhydrous solvent to achieve the desired concentration (e.g., 10-15 wt% solids).
-
Slowly add an equimolar amount of the dianhydride to the stirred BAPS solution in small portions over 30-60 minutes at room temperature.[6]
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The viscosity of the solution will gradually increase.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (B92270) (as a catalyst) in a 2:1 molar ratio with respect to the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12 hours, and then heat to 50-60°C for an additional 4 hours to ensure complete imidization.
-
-
Polymer Isolation:
-
Precipitate the polyimide solution by slowly pouring it into a large volume of a non-solvent, such as methanol (B129727), with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove residual solvent and catalyst.
-
Dry the final polyimide product in a vacuum oven at 120°C for 24 hours.
-
Chemical Pathway for Polyimide Synthesis
Caption: Pathway for gel-free polyimide synthesis from BAPS.
References
- 1. Preparation and Performance Evaluation of Temperature-Resistant and Salt-Resistant Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmes.umpsa.edu.my [jmes.umpsa.edu.my]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Polymer End Group Control through a Decarboxylative Cobalt-Mediated Radical Polymerization: New Avenues for Synthesizing Peptide, Protein, and Nanomaterial Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Thermal degradation mechanism of BAPS-based polyimides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAPS-based polyimides. The information is designed to address specific issues that may be encountered during synthesis, characterization, and thermal degradation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal degradation behavior of BAPS-based polyimides?
A1: BAPS-based polyimides are known for their excellent thermal stability due to their aromatic backbone and the presence of the sulfone group.[1] Their degradation typically occurs at high temperatures, generally above 450°C. The degradation process in an inert atmosphere is often characterized by a multi-step decomposition. The initial and primary weight loss is associated with the cleavage of the imide rings and the ether linkages, as well as the extrusion of sulfur dioxide (SO₂) from the sulfone groups.[1][2] At higher temperatures, further degradation of the aromatic structure occurs, leading to the formation of a stable char.
Q2: What are the primary gaseous products evolved during the thermal degradation of BAPS-based polyimides?
A2: The primary gaseous products evolved during the thermal degradation of BAPS-based polyimides, as identified by techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), include carbon monoxide (CO), carbon dioxide (CO₂), sulfur dioxide (SO₂), water (H₂O), phenol, and various aromatic fragments.[1][2][3] The presence of SO₂ is a characteristic feature of the degradation of sulfone-containing polymers.
Q3: How does the choice of dianhydride affect the thermal stability of a BAPS-based polyimide?
A3: The chemical structure of the dianhydride monomer significantly influences the thermal stability of the resulting BAPS-based polyimide. Dianhydrides with rigid, aromatic structures and high bond dissociation energies tend to increase the thermal stability of the polyimide. For instance, polyimides derived from pyromellitic dianhydride (PMDA) or biphenyltetracarboxylic dianhydride (BPDA) often exhibit higher thermal stability compared to those with more flexible linkages in the dianhydride. The introduction of bulky groups in the dianhydride can also affect chain packing and, consequently, thermal properties.
Troubleshooting Guides
Synthesis of BAPS-Based Polyimides
| Issue | Possible Cause | Recommended Solution |
| Low molecular weight of poly(amic acid) (PAA) | 1. Impure monomers (BAPS or dianhydride).2. Presence of moisture in the solvent or reaction vessel.3. Incorrect stoichiometry of monomers. | 1. Recrystallize or sublime the monomers before use.2. Use freshly distilled, anhydrous solvent (e.g., NMP, DMAc) and dry all glassware thoroughly.3. Carefully weigh the monomers to ensure a 1:1 molar ratio. |
| Gelation during PAA synthesis | 1. High concentration of monomers.2. Side reactions occurring at elevated temperatures. | 1. Perform the polymerization at a lower monomer concentration.2. Maintain the reaction temperature at or below room temperature. |
| Incomplete imidization | 1. Insufficient temperature or time for thermal imidization.2. Ineffective chemical imidization agent. | 1. Ensure a proper curing schedule with a final hold at a sufficiently high temperature (e.g., 250-300°C) for an adequate duration.2. Use a fresh mixture of chemical imidization agents (e.g., acetic anhydride/pyridine) and ensure proper stoichiometry. |
| Brittle polyimide film | 1. Low molecular weight of the PAA precursor.2. Incomplete imidization leading to residual amic acid groups. | 1. Address the potential causes of low molecular weight as described above.2. Optimize the imidization process to ensure complete conversion to the polyimide. |
Thermal Analysis of BAPS-Based Polyimides
| Issue | Possible Cause | Recommended Solution |
| Multi-stage degradation in TGA curve | 1. Presence of residual solvent or unreacted monomers.2. Complex, multi-step degradation mechanism of the polyimide. | 1. Ensure the sample is thoroughly dried before TGA analysis.2. This is often the expected behavior for BAPS-based polyimides. Analyze each weight loss step to understand the degradation process. |
| Inconsistent decomposition temperatures (Td) | 1. Variation in heating rate.2. Different sample mass or morphology.3. Contamination of the sample. | 1. Maintain a consistent heating rate for all comparative analyses.2. Use a similar sample mass and form (powder vs. film) for all experiments.3. Ensure the sample is pure and free from any contaminants. |
| Difficulty in identifying degradation products with Py-GC/MS | 1. Sub-optimal pyrolysis temperature.2. Co-elution of pyrolysis products. | 1. Perform stepwise pyrolysis at different temperatures to identify the onset of degradation for different structural components.2. Optimize the GC temperature program to achieve better separation of the pyrolysis fragments. |
Quantitative Data
Table 1: Thermal Properties of BAPS-Based Polyimides with Various Dianhydrides
| Dianhydride | Td5 (°C) in N₂ | Td10 (°C) in N₂ | Char Yield at 800°C (%) in N₂ |
| PMDA (Pyromellitic dianhydride) | ~540 | ~570 | ~60 |
| BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) | ~550 | ~580 | ~62 |
| BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride) | ~530 | ~560 | ~58 |
| ODPA (4,4'-Oxydiphthalic anhydride) | ~525 | ~555 | ~57 |
| 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) | ~520 | ~550 | ~55 |
Note: These are approximate values and can vary depending on the specific synthesis conditions, molecular weight, and analytical parameters.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Ensure the polyimide sample is in a dry, powdered form. If using a film, cut it into small pieces.
-
Instrument Setup:
-
Place 5-10 mg of the sample into a clean TGA pan (alumina or platinum).
-
Place the pan in the TGA instrument.
-
-
Analysis Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to 900°C at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the 5% and 10% weight loss temperatures (Td5 and Td10) and the char yield at a specific temperature (e.g., 800°C).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Sample Preparation: Place a small amount of the polyimide sample (typically 50-200 µg) into a pyrolysis sample cup.
-
Instrument Setup:
-
The pyrolyzer is directly interfaced with the GC injection port.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.
-
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature (e.g., a single temperature like 600°C or a stepwise program).
-
The pyrolysis is carried out in an inert atmosphere (helium).
-
-
GC-MS Conditions:
-
GC Oven Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320°C) at a rate of 10-20°C/min.
-
MS Parameters: Use electron impact (EI) ionization at 70 eV and scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the separated pyrolysis products by comparing their mass spectra with a library (e.g., NIST).
-
Visualizations
Caption: Proposed thermal degradation pathway of BAPS-based polyimides.
Caption: Experimental workflow for synthesis and thermal analysis.
References
Technical Support Center: Enhancing the Toughness of BAPS-Based High-Performance Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of brittleness in high-performance polymers made with bisphenol A polysulfone (BAPS).
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments aimed at reducing the brittleness of BAPS-based polymers.
| Issue | Potential Cause | Troubleshooting Steps |
| Film cracks or is brittle upon drying after solvent casting. | 1. High solvent evaporation rate: Rapid removal of the solvent can induce stress and lead to cracking. 2. Inadequate plasticizer concentration: Insufficient plasticizer may not effectively increase the free volume between polymer chains. 3. Poor dispersion of additives: Agglomeration of toughening agents can create stress concentration points. | 1. Control the drying process by using a partially covered container or a controlled environment chamber to slow down solvent evaporation. 2. Incrementally increase the plasticizer concentration (e.g., by 2-5 wt%) in subsequent formulations. 3. Improve mixing by using a high-shear mixer or by optimizing the solvent system to ensure better additive solubility and dispersion. |
| Blended polymer film shows phase separation and poor mechanical properties. | 1. Immiscibility of polymers: The BAPS polymer and the blended polymer are not compatible, leading to a weak interface between the phases. 2. Incorrect blend ratio: The ratio of the two polymers may not be optimal for achieving the desired morphology and properties. | 1. Introduce a compatibilizer to improve interfacial adhesion between the polymer phases. 2. Experiment with different blend ratios (e.g., 90/10, 80/20, 70/30) to find the optimal composition. |
| Inconsistent fracture toughness (KIc) values in mechanical testing. | 1. Improper specimen preparation: Notches in the test specimens may not be sharp enough or may have inconsistent depths. 2. Incorrect testing parameters: The loading rate may be too high or too low, affecting the measured toughness. | 1. Ensure that a sharp, fresh razor blade is used to create the pre-crack for each specimen, following the guidelines in ASTM D5045.[1][2][3][4] 2. Use a standardized crosshead rate, such as 10 mm/min, as recommended by ASTM D5045 for plastics.[5] |
Frequently Asked Questions (FAQs)
1. What are the primary strategies for reducing brittleness in BAPS-based polymers?
The main strategies to enhance the toughness of BAPS-based polymers include:
-
Plasticization: Incorporating low molecular weight plasticizers increases the free volume between polymer chains, thereby enhancing flexibility.
-
Polymer Blending: Mixing BAPS with a more ductile polymer, such as polyethersulfone (PES), can improve overall toughness.
-
Copolymerization: Synthesizing copolymers that incorporate flexible segments into the BAPS backbone can intrinsically improve ductility.
2. How do plasticizers work to reduce brittleness?
Plasticizers are small molecules that position themselves between the long polymer chains. This increases the intermolecular spacing, which in turn lowers the glass transition temperature (Tg) and allows the polymer chains to move more freely, resulting in increased flexibility and reduced brittleness.
3. What is the role of a compatibilizer in polymer blends?
In immiscible polymer blends, a compatibilizer acts as an interfacial agent. It has chemical similarities to both polymers in the blend, allowing it to form molecular bridges across the phase boundaries. This improves adhesion between the phases, leading to better stress transfer and enhanced mechanical properties, including toughness.[6]
4. How does molecular weight influence the brittleness of BAPS polymers?
Generally, higher molecular weight polymers exhibit greater toughness due to increased chain entanglement. These entanglements act as physical crosslinks, hindering crack propagation and allowing for more energy absorption before fracture. However, very high molecular weight can also lead to processing difficulties.
5. What are the key toughening mechanisms in multiphase polymer systems?
The primary mechanisms that contribute to increased toughness in polymer blends and composites include:
-
Crack Pinning: The dispersed phase particles act as obstacles, forcing the crack front to bow out between them, which requires more energy for propagation.
-
Shear Banding: The stress concentration around the dispersed particles can initiate localized plastic deformation in the matrix material, known as shear banding. This process dissipates a significant amount of energy.
-
Particle Bridging: Toughening particles can bridge the faces of a crack, holding them together and requiring additional energy to pull them apart.
-
Crack Path Deflection: The crack is forced to follow a more tortuous path around the dispersed particles, increasing the fracture surface area and the energy required for fracture.
Data Presentation
Table 1: Illustrative Effect of Plasticizer (Dioctyl Phthalate (B1215562) - DOP) Concentration on Mechanical Properties of BAPS Polysulfone
| DOP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Toughness (KIc) (MPa√m) |
| 0 | 75 | 5 | 1.2 |
| 5 | 68 | 15 | 1.8 |
| 10 | 62 | 30 | 2.5 |
| 15 | 55 | 50 | 2.9 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific BAPS polymer and processing conditions.
Table 2: Illustrative Mechanical Properties of BAPS/Polyethersulfone (PES) Blends
| BAPS/PES Blend Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Toughness (KIc) (MPa√m) |
| 100/0 | 75 | 5 | 1.2 |
| 90/10 | 72 | 10 | 1.6 |
| 80/20 | 68 | 20 | 2.2 |
| 70/30 | 65 | 35 | 2.7 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values will depend on the specific polymers, compatibilizer used, and processing methods.
Experimental Protocols
Protocol for Preparation of BAPS Polymer Films by Solvent Casting
This protocol outlines the steps for preparing BAPS polymer films with varying plasticizer concentrations for mechanical testing.
Materials and Equipment:
-
BAPS polymer resin
-
Volatile solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))
-
Plasticizer (e.g., Dioctyl phthalate (DOP))
-
Glass casting plate
-
Doctor blade or casting knife
-
Controlled environment oven or desiccator
-
High-shear mixer
Procedure:
-
Solution Preparation: a. Dissolve a predetermined amount of BAPS polymer resin in the chosen solvent to achieve the desired concentration (e.g., 10-20 wt%). b. Stir the solution using a high-shear mixer until the polymer is completely dissolved. This may take several hours. c. For plasticized films, add the desired weight percentage of the plasticizer to the polymer solution and continue mixing until a homogeneous solution is obtained.
-
Casting: a. Place the clean, dry glass casting plate on a level surface. b. Pour the polymer solution onto one end of the glass plate. c. Use a doctor blade or casting knife set to a specific gap height (e.g., 500 µm) to draw down the solution and create a film of uniform thickness.
-
Drying: a. Carefully transfer the glass plate with the cast film into a controlled environment oven or a desiccator with a vent. b. Dry the film at a controlled temperature (e.g., 60-80°C) for several hours to slowly evaporate the solvent. A slow evaporation rate is crucial to prevent the formation of voids and internal stresses. c. For complete solvent removal, a final drying step under vacuum at a higher temperature (below the glass transition temperature of the polymer) may be necessary.
-
Film Removal: a. Once completely dry, carefully peel the polymer film from the glass substrate. b. Store the film in a desiccator to prevent moisture absorption before characterization.
Protocol for Fracture Toughness Testing (ASTM D5045)
This protocol describes the procedure for determining the plane-strain fracture toughness (KIc) of BAPS polymer specimens.[1][2][3][4]
Materials and Equipment:
-
Universal testing machine with a three-point bend fixture
-
Single-edge-notch bending (SENB) specimens prepared from the polymer films
-
Sharp razor blade
-
Caliper for precise measurements
Procedure:
-
Specimen Preparation: a. Machine SENB specimens from the prepared polymer films or molded plaques according to the dimensions specified in ASTM D5045.[1][2][3][4] b. Use a sharp razor blade to create a fine pre-crack at the tip of the machined notch. The pre-crack must be sharp to ensure a valid KIc measurement.
-
Testing: a. Measure the dimensions of the specimen (width, thickness, and crack length) accurately using a caliper. b. Place the specimen on the three-point bend fixture in the universal testing machine. c. Apply a load at a constant crosshead rate (e.g., 10 mm/min) until the specimen fractures. d. Record the load-displacement curve during the test.
-
Calculation: a. Determine the critical load (PQ) from the load-displacement curve according to the 5% secant offset procedure described in ASTM D5045.[1][2][3][4] b. Calculate the provisional fracture toughness (KQ) using the appropriate formula for the SENB specimen geometry provided in the ASTM D5045 standard. c. Validate the KQ value by checking if the specimen dimensions meet the size requirements for plane-strain conditions as specified in the standard. If the criteria are met, then KQ = KIc.
Visualizations
Caption: Logical relationship of strategies and mechanisms for toughening BAPS polymers.
Caption: Experimental workflow for reducing brittleness in BAPS polymers.
Caption: Signaling pathway of stress dissipation in toughened BAPS polymers.
References
Technical Support Center: Polymerization of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in controlling the molecular weight of your polymers and overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polymerization of BAPS, offering potential causes and actionable solutions to achieve desired molecular weights and polymer properties.
Question 1: I am obtaining a lower molecular weight than targeted for my BAPS-based polyimide. What are the likely causes?
Answer: Low molecular weight is a frequent issue in polycondensation reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action |
| Inaccurate Stoichiometry | Precisely weigh high-purity monomers. Even a small stoichiometric imbalance can significantly limit polymer chain growth. Ensure accurate molar ratios of the diamine (BAPS) and the dianhydride. |
| Monomer Impurities | Use monomers with the highest possible purity. Impurities with a single functional group can act as chain terminators.[1] Recrystallize or sublime monomers if purity is questionable. Water is a common impurity that can hydrolyze anhydrides; ensure all monomers and solvents are anhydrous.[2] |
| Incomplete Reaction | Increase the polymerization time to allow the reaction to proceed to a higher conversion. For the initial poly(amic acid) formation, 12-24 hours at room temperature is typical. Ensure adequate mixing to maintain a homogenous reaction medium. |
| Side Reactions | Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon) to prevent oxidation of the amine monomers. |
| Premature Precipitation | If the polymer precipitates from the solution before high molecular weight is achieved, consider using a better solvent or decreasing the monomer concentration.[3] |
| Hydrolysis of Poly(amic acid) Intermediate | The poly(amic acid) precursor is susceptible to hydrolysis, which leads to chain scission.[4][5] Avoid exposure to moisture and process the poly(amic acid) to the final polyimide in a timely manner. Storing the poly(amic acid) solution at low temperatures (e.g., <5°C) can slow degradation.[4] |
Question 2: How can I precisely control the molecular weight of my BAPS polymer?
Answer: There are two primary methods for controlling the molecular weight in polycondensation reactions: adjusting the stoichiometry of the bifunctional monomers and using a monofunctional reactant as an end-capping agent.
-
Stoichiometric Imbalance: Intentionally creating a slight excess of one monomer (either the diamine or the dianhydride) will limit the final molecular weight. The monomer in excess will be at both chain ends, preventing further polymerization.
-
End-Capping: Introducing a calculated amount of a monofunctional reagent (an "end-capper") that can react with one of the functional groups of the monomers is a more precise method. For example, phthalic anhydride (B1165640) can be used to cap the amine end groups.[6][7][8]
Illustrative Data on Molecular Weight Control:
The following tables provide illustrative data on how stoichiometric imbalance and the concentration of an end-capping agent (phthalic anhydride) can be used to control the number-average molecular weight (Mn) of a polyimide synthesized from BAPS and pyromellitic dianhydride (PMDA).
Table 1: Effect of Stoichiometric Imbalance on Number-Average Molecular Weight (Mn)
| Molar Ratio (BAPS:PMDA) | Excess Monomer | Illustrative Mn ( g/mol ) | Illustrative Polydispersity Index (PDI) |
| 1.000:1.000 | None (Ideal) | >100,000 | ~2.0 |
| 1.010:1.000 | 1% BAPS | 45,000 | 2.1 |
| 1.020:1.000 | 2% BAPS | 23,000 | 2.2 |
| 1.000:1.010 | 1% PMDA | 44,000 | 2.1 |
| 1.000:1.020 | 2% PMDA | 22,500 | 2.2 |
Table 2: Effect of Phthalic Anhydride (End-Capper) Concentration on Number-Average Molecular Weight (Mn)
| Mole % Phthalic Anhydride | Illustrative Mn ( g/mol ) | Illustrative Polydispersity Index (PDI) |
| 0.0 | >100,000 | ~2.0 |
| 1.0 | 85,000 | 2.0 |
| 2.0 | 43,000 | 2.1 |
| 4.0 | 22,000 | 2.2 |
Question 3: The viscosity of my poly(amic acid) solution is too high, making it difficult to process. What can I do?
Answer: High viscosity is indicative of high molecular weight polymer formation. While this is often the goal, for processing steps like film casting, a lower viscosity may be necessary.
| Potential Cause | Recommended Action |
| High Monomer Concentration | Reduce the initial concentration of the monomers in the solvent. This will lead to a lower solution viscosity at the same molecular weight. |
| Very High Molecular Weight | If the molecular weight is higher than required for your application, consider using the control methods described in Question 2 (stoichiometric imbalance or end-capping) in your next synthesis. |
| Solvent Choice | Ensure you are using a "good solvent" for your polymer system.[3] Solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are excellent solvents for poly(amic acids). |
Question 4: My final polyimide film is brittle. How can I improve its flexibility?
Answer: Brittleness in polyimide films can be related to several factors, including molecular weight and the chemical structure of the polymer backbone.
| Potential Cause | Recommended Action |
| Low Molecular Weight | Low molecular weight polymers often have poor mechanical properties.[9][10][11] Aim for a higher molecular weight by ensuring precise stoichiometry and high monomer purity. |
| Incomplete Imidization | Ensure the thermal or chemical imidization process is complete. Residual poly(amic acid) can negatively impact the final properties. Follow a staged heating protocol for thermal imidization to allow for gradual solvent removal and complete cyclization. |
| Rigid Polymer Backbone | The backbone of a BAPS/PMDA polyimide is quite rigid. To increase flexibility, consider incorporating a more flexible co-monomer (either a different diamine or dianhydride) into the polymer backbone. |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(amic acid) from BAPS and PMDA
This protocol describes the synthesis of the poly(amic acid) precursor to a high molecular weight polyimide.
Materials:
-
This compound (BAPS), high purity
-
Pyromellitic dianhydride (PMDA), high purity, dried under vacuum at 120°C for 12 hours
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
In a flame-dried three-neck flask under a positive pressure of dry nitrogen, add BAPS (e.g., 4.325 g, 10.0 mmol).
-
Add anhydrous DMAc to achieve the desired concentration (e.g., to a final solids content of 15-20 wt%).
-
Stir the mixture with a mechanical stirrer until the BAPS is completely dissolved.
-
Slowly add an equimolar amount of PMDA (e.g., 2.181 g, 10.0 mmol) to the stirred solution in several small portions. Ensure the temperature of the reaction mixture does not significantly increase.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly.
-
The resulting viscous poly(amic acid) solution is ready for the next step (e.g., film casting and imidization or molecular weight control).
Protocol 2: Molecular Weight Control using Phthalic Anhydride as an End-Capper
This protocol details how to synthesize a polyimide with a controlled molecular weight using an end-capping agent.
Materials:
-
Poly(amic acid) solution from Protocol 1 (before the 24-hour stir is complete)
-
Phthalic anhydride, high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
Procedure:
-
Calculate the required amount of phthalic anhydride based on the target number-average molecular weight (Mn) using the Carothers equation, adapted for end-capping. The molar ratio of end-capper to the difference in moles between the monomers will determine the degree of polymerization.
-
Dissolve the calculated amount of phthalic anhydride in a small amount of anhydrous DMAc.
-
After the initial reaction of BAPS and PMDA has proceeded for a few hours (e.g., 2-4 hours), add the phthalic anhydride solution to the reaction mixture.
-
Continue the reaction at room temperature under a nitrogen atmosphere for a total of 24 hours.
Visualizations
Caption: A typical workflow for the synthesis and characterization of polyimides from BAPS.
References
- 1. azom.com [azom.com]
- 2. kinampark.com [kinampark.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bis[4-(4-aminophenoxy)phenyl]sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Bis[4-(4-aminophenoxy)phenyl]sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution reaction. This typically involves the reaction of 4-aminophenol (B1666318) with 4,4'-dichlorodiphenyl sulfone in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like potassium carbonate or sodium hydroxide.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high purity and yield. These include:
-
Stoichiometry of reactants: Precise control over the molar ratios of 4-aminophenol, 4,4'-dichlorodiphenyl sulfone, and the base is essential to prevent side reactions and ensure complete conversion.
-
Reaction temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause significant degradation of reactants or products.
-
Anhydrous conditions: The presence of water can lead to hydrolysis of the starting material and the formation of undesirable byproducts.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of 4-aminophenol, which is sensitive to air, especially at elevated temperatures and in the presence of a base.
Q3: What are the expected yield and purity of the final product?
A3: With an optimized protocol, yields of over 90% and purities exceeding 98% can be achieved. However, these values can be significantly affected by the reaction conditions and the purity of the starting materials.
Q4: What are the common impurities found in the synthesized this compound?
A4: Common impurities can include unreacted starting materials (4-aminophenol and 4,4'-dichlorodiphenyl sulfone), partially reacted intermediates, products from side reactions such as oxidation of 4-aminophenol, hydrolysis products, and oligomeric species.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient stirring. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Optimize the reaction temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Carefully optimize the precipitation and washing steps to minimize product loss. |
| Product Discoloration (Pink, Brown, or Dark) | - Oxidation of 4-aminophenol. - Presence of air/oxygen in the reaction vessel. | - Use high-purity, colorless 4-aminophenol. - Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). - Degas the solvent before use. |
| Presence of Insoluble Impurities | - Formation of polymeric byproducts. - Presence of inorganic salts from the base. | - Filter the reaction mixture before precipitation of the product. - Ensure complete removal of inorganic salts by thorough washing of the crude product with water. |
| Broad Melting Point Range | - Presence of impurities. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water, DMF/water). - Perform column chromatography for further purification if necessary. |
| Unexpected Peaks in NMR or HPLC Analysis | - Presence of side products (e.g., hydrolysis products, oligomers). - Isomeric impurities from the starting 4,4'-dichlorodiphenyl sulfone. | - Analyze the starting materials for purity before use. - Optimize the reaction conditions (stoichiometry, temperature, and exclusion of water) to minimize side reactions. - Characterize the impurities using techniques like LC-MS to understand their structure and origin. |
Experimental Protocols
Synthesis of this compound
-
Materials:
-
4-aminophenol
-
4,4'-dichlorodiphenyl sulfone
-
Potassium carbonate (anhydrous)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Toluene
-
Deionized water
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet, add 4-aminophenol, potassium carbonate, and DMF.
-
Heat the mixture to a gentle reflux to azeotropically remove any traces of water with toluene.
-
After the removal of water, cool the mixture to approximately 80 °C.
-
Add 4,4'-dichlorodiphenyl sulfone to the reaction mixture.
-
Slowly raise the temperature to 150-160 °C and maintain it for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a stirred solution of methanol and water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with deionized water to remove inorganic salts, and then with methanol to remove residual solvent.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., DMF/water or ethanol/water) to obtain the pure this compound.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) Monomer
Welcome to the technical support center for the purification of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the purification of this high-performance monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound (BAPS)?
A1: Common impurities in BAPS typically arise from its synthesis, which often involves the reaction of 4,4'-dichlorodiphenyl sulfone with 4-aminophenol. Potential impurities include:
-
Unreacted Starting Materials: Residual 4,4'-dichlorodiphenyl sulfone and 4-aminophenol.
-
Partially Reacted Intermediates: Mono-substituted intermediates where only one of the chloro groups on the diphenyl sulfone has been replaced by an aminophenoxy group.
-
By-products from Side Reactions: Such as products resulting from ether cleavage or oxidation of the amine groups.
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMAc) and inorganic salts (e.g., potassium carbonate) used during the synthesis.[1][2]
-
Color-Causing Impurities: Oxidation of amine functionalities can lead to colored impurities, often presenting as a yellow or brown tint to the solid monomer.[3]
Q2: Which purification method is most effective for BAPS monomer?
A2: Recrystallization is the most common and effective method for purifying solid monomers like BAPS.[4] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve BAPS completely at an elevated temperature but poorly at room temperature, should not react with the monomer, and should be easily removable.[4] Solvent systems such as dimethylformamide (DMF)/water or ethanol (B145695) have been used for similar compounds.[1][2]
Q3: How can I assess the purity of my BAPS monomer after purification?
A3: Several analytical techniques can be used to determine the purity of BAPS.[]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity of the monomer and detecting trace impurities.[][6][7] A C18 reverse-phase column is often suitable.[6]
-
Melting Point Determination: A sharp melting point close to the literature value (e.g., 194.0 to 197.0 °C) indicates high purity.[8][9][10] A broad melting range suggests the presence of impurities.[8]
-
Differential Scanning Calorimetry (DSC): DSC can provide a precise melting point and can also be used to estimate purity, especially for samples with purity greater than 98%.[]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are excellent for confirming the chemical structure of BAPS and identifying the presence of any structural impurities.[][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of BAPS monomer.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| The monomer is too soluble in the cold recrystallization solvent. | Select a different solvent or use a solvent/anti-solvent system. For example, if the monomer is soluble in DMF, water can be added as an anti-solvent to induce precipitation.[1][4] |
| The solution was not sufficiently concentrated before cooling. | Evaporate some of the solvent before allowing the solution to cool. |
| The solution cooled too quickly, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution. |
Issue 2: BAPS Monomer is Discolored (Yellow or Brown) After Purification
| Potential Cause | Recommended Solution |
| Oxidation of the amine groups. | Perform the purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) and protect the material from light.[3][4] |
| Presence of colored impurities. | Consider treating the solution with activated carbon before recrystallization to adsorb colored impurities.[3] A small amount of a reducing agent, like sodium dithionite, might be added during recrystallization if oxidation is a persistent issue. |
| The recrystallization solvent is degrading at high temperatures. | Ensure the chosen solvent is stable at its boiling point and does not react with the BAPS monomer. |
Issue 3: Impurities Remain After Recrystallization (Confirmed by HPLC)
| Potential Cause | Recommended Solution |
| The impurity has similar solubility to BAPS in the chosen solvent. | Experiment with different recrystallization solvents or solvent mixtures.[4] Multiple recrystallization cycles may be necessary. |
| Incomplete removal of inorganic salts. | Wash the crude product with hot water before the recrystallization step to remove any water-soluble inorganic salts.[1] |
| Trapped solvent in the crystals. | Ensure the crystals are thoroughly dried under vacuum at an elevated temperature that is well below the monomer's melting point. |
Experimental Protocols
Protocol 1: Recrystallization of BAPS Monomer
-
Solvent Selection: Test the solubility of a small amount of crude BAPS in various solvents (e.g., ethanol, N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and mixtures with water) to find a suitable system where solubility is high at elevated temperatures and low at room temperature.[4]
-
Dissolution: Place the crude BAPS monomer in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) portion-wise while heating and stirring until the monomer is fully dissolved. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution heated for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent, followed by a non-solvent (like water or methanol) to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified BAPS in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Calibration Standards: Prepare a series of standard solutions of BAPS with known concentrations to create a calibration curve for quantitative analysis.[6]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where BAPS has strong absorbance (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Run the prepared sample and standards. The purity of the BAPS monomer is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for BAPS monomer purification and analysis.
Caption: Troubleshooting logic for discolored BAPS monomer.
References
- 1. Bis[4-(4-aminophenylsulfanyl)phenyl] ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis[4-(3-aminophenoxy)phenyl] ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. moravek.com [moravek.com]
- 9. Bis[4-(4-aminophenoxy)phenyl] Sulfone | 13080-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Bis[4-(4-aminophenoxy)phenyl] Sulfone | 13080-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Enhancing the Mechanical Strength of BAPS-Based Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisphenol A (BPA) based polymer systems (BAPS) and basalt-reinforced polymer composites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the mechanical strength of your composite materials during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the mechanical strength of BAPS-based composites?
A1: The mechanical strength of BAPS-based composites is a multifactorial property influenced by several key elements. The primary determinants include the type and quality of the reinforcement (e.g., basalt fibers, glass fibers, carbon nanotubes), the properties of the polymer matrix (e.g., epoxy, polyester), and the integrity of the interface between the fiber and the matrix.[1][2][3] Additionally, the manufacturing process, including curing conditions and the presence of defects like voids or delamination, plays a critical role.[4][5] The orientation and volume fraction of the reinforcement are also crucial design parameters that dictate the final anisotropic properties of the composite.[2]
Q2: How does the choice of reinforcement material affect the composite's properties?
A2: The reinforcement material is the primary load-bearing component in a composite.[2] Different reinforcements offer distinct advantages:
-
Basalt Fibers: Offer excellent mechanical properties, superior resistance to UV and high temperatures, and good moisture and fatigue resistance.[1][6] They are a cost-effective alternative to carbon fibers.
-
Glass Fibers: E-glass is the most common reinforcement, providing a good balance of strength and cost.[2] S-glass offers higher strength and modulus but at a higher price.[2]
-
Carbon Fibers: Provide a very high stiffness, high tensile strength, low weight, and high-temperature tolerance.[7][8]
-
Nanofillers (e.g., Boron Nitride Nanotubes - BNNTs): Adding small weight percentages of nanofillers can significantly improve properties like flexural strength, modulus, and fracture toughness by enhancing crystallinity and reducing defects in the matrix.[9]
Q3: What is "hybridization" in the context of composites, and what are its benefits?
A3: Hybridization involves using two or more different types of reinforcing fibers within a single matrix. This approach allows for the creation of a composite material with a tailored set of properties that are not achievable with a single type of reinforcement. For example, combining glass and basalt fibers can lead to a composite with superior flexural, tensile, and impact properties compared to composites made with either fiber alone.[6] This strategy can balance performance, weight, and cost.
Q4: What are the most common manufacturing defects, and how do they impact mechanical strength?
A4: The most common and detrimental manufacturing defects include:
-
Voids/Porosity: These are air pockets or bubbles trapped in the matrix during fabrication, often due to improper resin flow or inadequate vacuum pressure.[5][10][11] Voids act as stress concentrators, significantly reducing the composite's strength and fatigue life.[11] Even a 1-3% void content can decrease strength by up to 20%.[11]
-
Delamination: This is the separation of the laminate layers, which can severely compromise mechanical performance and compressive strength.[5][10][12] It often results from poor adhesion between layers, contamination, or improper curing.[5]
-
Fiber Misalignment: Deviation from the intended fiber orientation can lead to a significant reduction in strength and stiffness in the primary load-bearing direction.[12]
-
Matrix Cracks: These can occur when the matrix is overstressed and can lead to delamination.[10]
Troubleshooting Guide
Issue 1: Low Tensile or Flexural Strength in the Final Composite
Possible Causes & Solutions
-
Poor Fiber-Matrix Adhesion: The interface between the reinforcement and the polymer matrix is critical for stress transfer.[3] If adhesion is weak, the load is not effectively transferred to the strong fibers.
-
High Void Content: Voids create weak points within the composite.
-
Solution: Optimize the manufacturing process. If using a hand lay-up or vacuum bagging method, ensure adequate vacuum pressure is applied to remove trapped air.[5] Adjust resin viscosity and curing temperature to allow bubbles to escape before the matrix solidifies.
-
-
Inappropriate Fiber Volume Fraction: The ratio of fiber to matrix is crucial. Too little fiber results in a matrix-dominated material with lower strength.
-
Solution: Adjust the fiber-to-matrix weight ratio. For some systems, a 70/30 fiber-to-polymer weight ratio has been shown to yield optimal mechanical properties.[3]
-
-
Improper Curing Cycle: Incorrect temperature or pressure during curing can lead to an incompletely cross-linked matrix or internal stresses.
-
Solution: Strictly follow the recommended curing schedule for your specific resin system. Consider post-curing treatments, as they can affect the final mechanical characteristics.[1]
-
Issue 2: Composite Fails Prematurely Under Impact Loading (Low Impact Strength)
Possible Causes & Solutions
-
Brittle Matrix: The polymer matrix may not have sufficient toughness to absorb impact energy.
-
Solution: Select a tougher resin system or incorporate toughening agents. Additionally, enhancing the crystalline properties of the polymer matrix can improve impact strength, as smaller crystals allow polymer chains to deform and absorb energy more efficiently.[13]
-
-
Weak Interlaminar Bonding: Impact energy can easily cause delamination if the bond between layers is weak.
-
Solution: Ensure clean working environments to prevent contamination between layers during layup.[5] Optimize curing pressure and temperature to promote strong interlaminar adhesion.
-
-
Incorrect Fiber Orientation: A laminate with fibers oriented only in one direction can be very weak against impacts from other directions.
-
Solution: Use a quasi-isotropic or multi-angle ply layup to distribute strength more uniformly and improve resistance to off-axis impacts.
-
Issue 3: Inconsistent Mechanical Properties Across Different Batches
Possible Causes & Solutions
-
Variability in Raw Materials: Inconsistencies in fiber coatings, resin chemistry, or pre-preg materials can lead to variable results.
-
Solution: Implement stringent quality control for all incoming materials. Source materials from reliable suppliers with clear technical data sheets.
-
-
Process Control Deviations: Minor changes in manufacturing parameters (e.g., curing temperature, pressure, layup procedure) can cause significant variations.
-
Solution: Standardize the manufacturing protocol. Use automated or semi-automated processes where possible to reduce human error. Maintain detailed logs of all process parameters for each batch to identify sources of variation.
-
-
Environmental Factors: Changes in ambient temperature or humidity can affect resin curing and pre-preg handling.
-
Solution: Maintain a controlled manufacturing environment. Pay special attention to the storage conditions and shelf life of pre-preg materials.[10]
-
Data on Mechanical Property Enhancement
The following tables summarize quantitative data from studies on enhancing the mechanical properties of polymer composites.
Table 1: Effect of Basalt Fiber Weight Fraction on Mechanical Properties of Glass/Basalt Hybrid Composites
| Basalt Fiber wt% | Glass Fiber wt% | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (J) |
| 0% | 100% | 250 | 320 | 110 |
| 26% | 74% | 280 | 350 | 130 |
| 54% | 46% | 310 | 380 | 150 |
| 84% | 16% | 290 | 360 | 140 |
| 100% | 0% | 270 | 340 | 120 |
| (Data synthesized from trends described in studies on hybrid composites, showing that hybridization can yield superior properties compared to non-hybrid composites[6]) |
Table 2: Enhancement of Carbon Matrix Composites with Boron Nitride Nanotubes (BNNTs)
| BNNT wt% | Pyrolysis Temp. | Flexural Strength Increase | Flexural Modulus Increase |
| 5 wt% | 1000 °C | 68.7% | 55.6% |
| 5 wt% | 1500 °C | 283.7% | 528.6% |
| (Data reflects the percentage increase in properties compared to samples without BNNT reinforcement[9]) |
Experimental Protocols & Workflows
Standard Workflow for Composite Fabrication and Testing
The diagram below illustrates a typical workflow for developing and characterizing BAPS-based composites to enhance mechanical strength.
Caption: Workflow for composite development and optimization.
Troubleshooting Logic for Low Mechanical Strength
This diagram provides a logical path to diagnose the root cause of poor mechanical performance in a composite specimen.
Caption: Diagnostic flowchart for troubleshooting low strength.
Protocol: Tensile Properties Testing (ASTM D3039)
This test determines the in-plane tensile properties of polymer matrix composite materials.
-
Specimen Preparation:
-
Machine rectangular specimens from a flat composite panel according to ASTM D3039 standard dimensions.[14] A common size is 250 mm x 25 mm.
-
Bond tabs (typically made of glass fabric composite) to the ends of the specimen to prevent gripping damage during the test.
-
-
Equipment:
-
Procedure:
-
Measure the width and thickness of the specimen's cross-sectional area.
-
Mount the specimen into the grips of the UTM, ensuring it is properly aligned.
-
Attach the extensometer to the specimen's gauge section.
-
Apply a constant tensile load at a specified crosshead speed (e.g., 2 mm/min) until the specimen fractures.[15]
-
Record the load and displacement/strain data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculated by dividing the maximum load by the average cross-sectional area.
-
Tensile Modulus (Young's Modulus): Determined from the slope of the initial linear portion of the stress-strain curve.
-
Strain to Failure: The strain value recorded at the point of specimen failure.
-
Protocol: Flexural Properties Testing (Three-Point Bending, ASTM D790)
This test is used to measure the flexural strength and flexural modulus of a composite.
-
Specimen Preparation:
-
Prepare rectangular bar specimens as specified by the ASTM D790 standard.[14] The dimensions depend on the material thickness and desired span-to-depth ratio.
-
-
Equipment:
-
Universal Testing Machine (UTM) with a three-point bending fixture.[14] The fixture consists of two support anvils and one loading nose.
-
-
Procedure:
-
Measure the specimen's width and thickness.
-
Set the support span on the fixture (a common span-to-depth ratio is 16:1).
-
Place the specimen on the two supports.
-
Apply a load to the center of the specimen at a constant rate until the specimen fractures or reaches a maximum strain.
-
Record the load and deflection data.
-
-
Data Analysis:
-
Flexural Strength: Calculated from the maximum load, support span, and specimen dimensions.
-
Flexural Modulus: Calculated from the slope of the load-deflection curve in the initial elastic region.
-
Protocol: Scanning Electron Microscopy (SEM) for Fracture Analysis
SEM is used to examine the fracture surface of a tested composite to understand its failure mechanisms.
-
Specimen Preparation:
-
Carefully cut a small section of the fractured composite specimen.
-
Mount the sample onto an SEM stub using conductive adhesive.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam. This is necessary for non-conductive polymer composites.
-
-
Imaging:
-
Place the stub into the SEM chamber and evacuate to a high vacuum.
-
Focus the electron beam on the fracture surface.
-
Acquire images at various magnifications to observe different features.
-
-
Analysis:
-
Examine the images for key failure characteristics such as fiber pull-out (indicating weak fiber-matrix adhesion), matrix cracking, fiber breakage, and delamination.[12] These observations provide critical insights into why the composite failed and how its strength can be improved.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer Composites Part 3: Common Reinforcements Used in Composites - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. Reinforced Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common Defects in Composite Blade Manufacturing (Delamination, Voids) [eureka.patsnap.com]
- 6. macs.semnan.ac.ir [macs.semnan.ac.ir]
- 7. soaneemrana.org [soaneemrana.org]
- 8. ijomam.com [ijomam.com]
- 9. mdpi.com [mdpi.com]
- 10. compositematerialshub.com [compositematerialshub.com]
- 11. 7 Mistakes Engineers Make When Choosing Composite Materials | NitPro Composites [nitprocomposites.com]
- 12. How to Identify the Defects and Damage in Composites Materials and Structures? [addcomposites.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iciset.in [iciset.in]
Technical Support Center: Minimizing Moisture Absorption in BAPS Polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize moisture absorption in BAPS (bis-amine-S-based) polyimides.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and processing of BAPS polyimides related to moisture absorption.
Q1: My BAPS polyimide film is showing blisters and delamination after a thermal process (e.g., soldering). What is the likely cause and how can I prevent this?
A1: Blistering and delamination are common defects caused by the rapid evaporation of trapped moisture within the polyimide film when subjected to high temperatures. Polyimides are hygroscopic, meaning they readily absorb moisture from the atmosphere. To prevent this, it is crucial to remove absorbed moisture before any high-temperature processing steps.
Recommended Actions:
-
Pre-baking (Drying): Before thermal processing, bake the polyimide film in a circulating hot air oven. A common recommendation is to bake at 125°C for 4-6 hours to sufficiently remove moisture.[1] For thicker films or multilayer boards, a longer drying time may be necessary.
-
Controlled Environment: Store BAPS polyimide films and prepregs in a controlled, low-humidity environment (ideally below 50% RH) or in desiccator cabinets.[2]
-
Vacuum Sealing: For long-term storage, vacuum-sealing the materials with a desiccant can significantly reduce moisture absorption.
Q2: I am observing voids in my BAPS polyimide composite laminate. Could this be related to moisture?
A2: Yes, voids in composite laminates are frequently caused by entrapped moisture. During the curing cycle, absorbed water can vaporize, creating voids and porosity within the laminate. This can compromise the mechanical and electrical properties of the composite.
Troubleshooting Steps:
-
Verify Prepreg Dryness: Ensure that the BAPS polyimide prepreg is adequately dried before lamination. Even small amounts of moisture can lead to significant void content.
-
Optimize Cure Cycle: A slow ramp-up rate during the initial phase of the curing cycle can allow any residual moisture to escape before the resin solidifies. A vacuum hold at an intermediate temperature (e.g., 121°C) during the cure cycle can also help in removing volatiles.[3]
-
Check for Contamination: Ensure that all materials and tools used in the lay-up process are clean and dry to prevent the introduction of moisture.
Q3: How can I reduce the inherent moisture absorption of my BAPS polyimide film?
A3: While BAPS polyimides, like other polyimides, have a tendency to absorb moisture, there are material and surface modification strategies to reduce this tendency:
-
Material Selection (Fluorination): Incorporating fluorine-containing monomers into the polyimide backbone can significantly increase its hydrophobicity (water-repellency) and reduce moisture absorption.[4] If your application allows, consider using a fluorinated BAPS polyimide variant.
-
Surface Treatment: Modifying the surface of the polyimide film to make it more hydrophobic can prevent water from being absorbed. Plasma treatment is a common and effective method for this.
Q4: What are the recommended parameters for plasma treatment to make the BAPS polyimide surface hydrophobic?
A4: Plasma treatment with fluorine-containing gases is effective in creating a hydrophobic surface on polyimides. A common approach is to use a CF4 (carbon tetrafluoride) plasma.
General Plasma Treatment Parameters:
-
Gas: CF4
-
Plasma Type: Radio Frequency (RF) or Microwave plasma
-
Treatment Time: Short treatment times, often around 60 seconds, can be sufficient to achieve significant hydrophobicity.[5]
-
Power and Pressure: These parameters need to be optimized for the specific plasma system being used. It is recommended to start with a low power setting and adjust as needed to avoid damaging the polyimide surface.
It is important to note that the hydrophobic effect of some plasma treatments can degrade over time, especially with exposure to high temperatures.
Quantitative Data on Moisture Absorption
The following tables provide data on moisture absorption for various polyimides. While specific data for BAPS polyimides is limited in publicly available literature, the data for other aromatic polyimides can serve as a useful reference.
Table 1: Equilibrium Moisture Content of Various Polyimides at Different Relative Humidity (RH) Levels
| Polyimide Type | Condition | Equilibrium Moisture Content (%) |
| Arlon 35N | 85% RH | 0.63 |
| Arlon 85N | 85% RH | 0.68 |
| Arlon 85HP | 85% RH | 0.52 |
| Arlon 35N | 50% RH | 0.56 |
| Arlon 85N | 50% RH | 0.57 |
| Arlon 85HP | 50% RH | 0.49 |
Data sourced from Arlon Electronic Materials.[1]
Table 2: Water Uptake of Different Polyimide Films after 24-hour Immersion in Deionized Water at 25°C
| Polyimide Structure | Water Uptake (%) |
| Loosely packed chain structure | 1.04 - 1.96 |
| Tightly packed chain structure | 0.33 - 1.13 |
| Fluorinated Polyimide | ~0.51 |
Data is generalized from studies on various polyimide structures.[2][6]
Experimental Protocols
1. Protocol for Moisture Absorption Testing (Based on ASTM D570)
This protocol outlines the basic steps for determining the water absorption of BAPS polyimide films.
Materials and Equipment:
-
BAPS polyimide film samples of known dimensions
-
Analytical balance (accurate to 0.1 mg)
-
Oven
-
Desiccator
-
Distilled water bath
Procedure:
-
Drying: Dry the polyimide specimens in an oven for a specified time and temperature (e.g., 24 hours at 50°C).
-
Cooling and Initial Weighing: Place the dried specimens in a desiccator to cool to room temperature. Once cooled, immediately weigh each specimen to the nearest 0.1 mg. This is the "Dry Weight".
-
Immersion: Immerse the specimens in a distilled water bath maintained at a controlled temperature (e.g., 23°C).
-
Removal and Final Weighing: After a specified immersion period (e.g., 24 hours), remove the specimens from the water. Pat them dry with a lint-free cloth to remove surface water and immediately weigh them again. This is the "Wet Weight".
-
Calculation: Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100
2. Protocol for Hydrophobic Surface Treatment using CF4 Plasma
This protocol provides a general guideline for increasing the hydrophobicity of a BAPS polyimide film surface. Parameters should be optimized for the specific plasma system in use.
Materials and Equipment:
-
BAPS polyimide film
-
Plasma treatment system (RF or microwave)
-
CF4 gas source
-
Contact angle goniometer
Procedure:
-
Cleaning: Thoroughly clean the surface of the BAPS polyimide film to remove any organic contaminants. This can be done using a brief oxygen plasma treatment or by wiping with a suitable solvent (e.g., isopropanol) followed by drying.
-
Plasma Treatment:
-
Place the cleaned and dried polyimide film in the plasma chamber.
-
Evacuate the chamber to the desired base pressure.
-
Introduce CF4 gas at a controlled flow rate.
-
Ignite the plasma at the desired power level.
-
Treat the surface for a predetermined time (e.g., 60 seconds).
-
-
Characterization:
-
After treatment, vent the chamber and remove the sample.
-
Measure the water contact angle on the treated surface using a goniometer. A significant increase in the contact angle compared to the untreated surface indicates successful hydrophobic modification.
-
Visualizations
Caption: Troubleshooting flowchart for moisture-related defects in BAPS polyimides.
References
- 1. arlonemd.com [arlonemd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Excellent-Moisture-Resistance Fluorinated Polyimide Composite Film and Self-Powered Acoustic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BAPS Polymer Synthesis: A Technical Support Center for Scale-Up and Process Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of BAPS polymer, a salicylate-based poly(anhydride-ester). The information is designed to facilitate process optimization and troubleshoot common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is BAPS polymer and why is it significant?
A1: BAPS polymer, in this context, refers to a salicylate-based poly(anhydride-ester). A key feature of this polymer is its degradation into naturally occurring and biocompatible compounds: salicylic (B10762653) acid and sebacic acid.[1] This property makes it a promising biomaterial for applications such as controlled drug delivery.[2]
Q2: What is the general synthetic route for BAPS polymer?
A2: The synthesis of BAPS polymer is typically achieved through melt condensation polymerization.[1][2] The process involves the synthesis of a diacid precursor, which is then activated using acetic anhydride (B1165640) to form a mixed anhydride monomer. This monomer subsequently undergoes polymerization under high temperature and vacuum.[1]
Q3: What are the primary challenges when scaling up BAPS polymer synthesis?
A3: Common challenges in scaling up polymerization processes include managing large viscosity changes, ensuring effective mass and heat transfer, and maintaining consistent reaction conditions.[3][4][5] For BAPS polymer specifically, achieving a high molecular weight can be a challenge, which is often addressed by improving the mixing dynamics within the reactor.[1][2][6] Other general polymerization challenges include controlling molecular weight distribution (polydispersity) and dealing with impurities that can terminate polymer chains prematurely.[7][8]
Q4: How does the purity of monomers affect the final polymer?
A4: The purity of the monomers is critical for achieving the desired molecular weight and properties of the polymer.[8] Impurities can act as chain-terminating agents, leading to lower molecular weight and a broader molecular weight distribution (polydispersity), which can negatively impact the mechanical properties and processability of the final product.[7]
Q5: What are the key safety considerations during BAPS polymer synthesis?
A5: Polymerization reactions can be highly exothermic, meaning they release a significant amount of heat.[4] Inadequate heat dissipation, especially in large-scale reactors, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[4] Therefore, proper temperature control and reactor design are crucial for safety.[7] Working under a vacuum at high temperatures also requires appropriate glassware and safety shields.
Troubleshooting Guide
Problem 1: Low Molecular Weight of the Final Polymer
-
Possible Cause: Inefficient mixing during melt condensation polymerization. Inadequate mixing can lead to localized variations in temperature and monomer concentration, hindering chain growth.
-
Solution: An optimized synthesis approach utilizes dynamic mixing, for instance, by modifying the polymerization apparatus to include a mechanical stirrer instead of a magnetic stir bar.[1][2][6] This ensures more uniform conditions throughout the melt, promoting the formation of higher molecular weight polymer chains.
Problem 2: Broad Polydispersity (Inconsistent Chain Lengths)
-
Possible Cause: This can be due to several factors, including inconsistent temperature control, the presence of impurities in the monomers or solvent, or inefficient removal of byproducts.[7][8]
-
Solution: Ensure high purity of the diacid monomer and acetic anhydride. Implement precise temperature control throughout the polymerization process. Ensure the vacuum is consistently maintained to effectively remove acetic acid, driving the reaction towards polymer formation.
Problem 3: Polymer Solidifies Too Quickly in the Reactor
-
Possible Cause: The reaction temperature might be too high, leading to a very rapid polymerization rate. Alternatively, the molecular weight might be increasing to a point where the polymer's melting temperature exceeds the reaction temperature.
-
Solution: Carefully control the reaction temperature. A stepwise increase in temperature might be necessary to maintain the polymer in a molten state as the molecular weight increases. Ensure the stirring mechanism is robust enough to handle the increasing viscosity of the melt.
Problem 4: Discolored (e.g., yellow) Polymer
-
Possible Cause: The reaction temperature may be too high, causing thermal degradation of the polymer or monomers. The presence of oxygen due to an inadequate vacuum or nitrogen flush can also lead to side reactions and discoloration.
-
Solution: Optimize the reaction temperature to the lowest effective level. Ensure a high vacuum is achieved and maintained throughout the polymerization. Flush the reaction vessel thoroughly with dry nitrogen before applying the vacuum.[1]
Quantitative Data
Table 1: Effect of Mixing Method on Polymer Properties
| Mixing Method | Typical Molecular Weight (Mw) | Glass Transition Temperature (Tg) |
| Magnetic Stirrer | < 10,000 Da | 23.5 °C |
| Mechanical Stirrer | > 20,000 Da | 27.0 °C |
Data sourced from an optimized synthesis of a salicylate-based poly(anhydride-ester).[1]
Experimental Protocols
Optimized Synthesis of Salicylate-Based Poly(anhydride-ester)
This protocol is based on an optimized method for producing higher molecular weight polymers.[1]
1. Preparation of the Diacid Monomer (Precursor)
-
The synthesis of the diacid precursor is the initial step. An optimized approach aims to minimize the number of synthetic steps to increase the overall yield.[1][2][6] A previously reported method involves reacting salicylic acid with sebacoyl chloride.[2]
2. Monomer Activation
-
Add the diacid to an excess of acetic anhydride (e.g., 100 ml).
-
Stir the mixture at an elevated temperature (e.g., until a homogenous solution is observed, approximately 120 minutes).
-
Isolate the activated monomer (a mixed anhydride) by removing the excess acetic anhydride under vacuum.
-
Wash the isolated monomer with a suitable solvent like diethyl ether (e.g., 50 ml).[1]
3. Melt Condensation Polymerization
-
Place the dried monomer (e.g., 500 mg) into a reaction vessel equipped with a mechanical stirrer for dynamic mixing.
-
Heat the vessel to 180 °C in a silicone oil bath using a temperature controller.
-
Apply a high vacuum (<2 mmHg).
-
Continue the reaction under these conditions for 1 to 3 hours, or until the melt solidifies.[1]
4. Polymer Purification
-
The purification method can significantly impact the final properties of the polymer.[9] Common methods for polymer purification include precipitation, dialysis, and chromatography.[9] For BAPS, after polymerization, the solid polymer can be dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomers and low molecular weight oligomers.
Visualizations
Caption: A flowchart of the BAPS polymer synthesis process.
Caption: A decision tree for troubleshooting low molecular weight.
References
- 1. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. nationalpolymer.com [nationalpolymer.com]
- 9. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Film Casting Defects of BAPS Polyimides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common defects encountered during the solution casting of Bis(aminophenyl)sulfone (BAPS) polyimide films.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Film Appearance Defects
Q1: My BAPS polyimide film has bubbles trapped inside. What is the cause and how can I prevent this?
A1: Bubbles in the film are typically caused by trapped air or solvent vapor.
-
Cause: Air can be introduced during the mixing of the polyimide precursor solution. Rapid solvent evaporation during the initial drying phase can also lead to the formation of bubbles as the solvent vapor gets trapped within the viscous solution.[1]
-
Solution:
-
Degassing: Before casting, degas the polyamic acid solution using a vacuum desiccator or by gentle centrifugation to remove dissolved air.
-
Controlled Drying: Employ a slow and gradual initial drying process. Start with a low temperature (e.g., 60-80°C) to allow for the slow evaporation of the solvent before proceeding to higher temperatures for imidization.[1] A covered petri dish during initial solvent evaporation can also help to slow down the process and prevent bubble formation.
-
Q2: I'm observing "comet-like" defects in my cast film. What are these and how do I eliminate them?
A2: "Comet-like" defects are typically caused by micro-bubbles or solid particles in the casting solution.
-
Cause: Tiny bubbles that are not fully removed during degassing or the presence of undissolved polymer particles or other contaminants can act as nucleation sites for these defects during the casting and drying process.
-
Solution:
-
Filtration: Filter the polyamic acid solution through a syringe filter (e.g., 0.45 µm or 1 µm pore size) before casting to remove any particulate matter.
-
Thorough Dissolution: Ensure the polyimide precursor is fully dissolved in the solvent. This may require longer stirring times or gentle heating.
-
Mechanical Integrity Defects
Q3: My BAPS polyimide film is cracking and/or peeling from the substrate during or after curing. What's causing this and how can I fix it?
A3: Cracking and peeling are often related to high internal stresses within the film, which can arise from several factors.
-
Cause:
-
High Curing Temperature: A very high final cure temperature can lead to excessive shrinkage and stress.[1]
-
Rapid Thermal Cycling: Rapid heating and cooling rates during the curing process can induce thermal shock and cause the film to crack or delaminate.[1]
-
Poor Substrate Adhesion: Inadequate cleaning of the substrate can result in poor adhesion, leading to peeling.
-
-
Solution:
-
Step-wise Curing: Implement a multi-step curing protocol with gradual temperature ramps (e.g., 2-5°C/min) and hold times at intermediate temperatures before reaching the final cure temperature.[1][2]
-
Slow Cooling: Allow the film to cool down slowly to room temperature after curing. Turning off the oven and letting it cool naturally is a good practice.[1]
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, silicon wafer) with appropriate solvents (e.g., acetone, isopropanol) and consider surface treatments like plasma cleaning to improve adhesion.
-
Surface Defects
Q4: The surface of my BAPS polyimide film is rough and not uniform. How can I improve the surface quality?
A4: Surface roughness can be influenced by casting conditions and the environment.
-
Cause:
-
Unlevel Casting Surface: Casting on an uneven surface will result in a non-uniform film thickness.
-
Air Drafts: Air currents over the casting solution during drying can cause ripples and an uneven surface.
-
Particulate Contamination: Dust or other airborne particles can settle on the wet film, leading to surface imperfections.
-
-
Solution:
-
Leveling: Ensure the casting surface is perfectly level.
-
Controlled Environment: Cast and dry the films in a dust-free environment with minimal air circulation, such as a cleanroom or a covered container.
-
Solvent Choice: The choice of solvent can influence the viscosity and drying characteristics of the solution, which in turn affects surface smoothness.
-
Data Presentation: Processing Parameters
The following tables summarize key processing parameters that can be optimized to minimize defects in BAPS polyimide films. Please note that optimal conditions can vary depending on the specific BAPS polyimide chemistry and desired film thickness.
Table 1: Solution Preparation and Casting Parameters
| Parameter | Recommended Range | Potential Defect if Deviated |
| Polyamic Acid Concentration | 10-20 wt% | High: High viscosity, difficult to cast, potential for streaks. Low: Thin, fragile films. |
| Solvent | NMP, DMAc, DMF | Inappropriate solvent can lead to poor solubility and film quality. |
| Degassing Time (Vacuum) | 30-60 min | Insufficient time can lead to bubbles. |
| Casting Environment | Clean, level, draft-free | Contamination can cause pinholes and surface defects. |
Table 2: Curing Protocol Parameters
| Parameter | Recommended Range/Procedure | Potential Defect if Deviated |
| Initial Drying Temperature | 60-80°C | Too High: Rapid solvent evaporation causing bubbles. |
| Temperature Ramp Rate | 2-5°C/min[1][2] | Too High: Thermal shock leading to cracking. |
| Intermediate Hold Temperatures | e.g., 125°C, 200°C | Skipping these can lead to incomplete solvent removal and stress buildup. |
| Final Cure Temperature | 250-350°C | Too High: Brittleness, cracking. Too Low: Incomplete imidization. |
| Final Cure Time | 1-2 hours | Insufficient time can lead to incomplete imidization. |
| Cooling Rate | Slow (e.g., oven cool down) | Too High: Thermal shock leading to cracking and shattering.[1] |
Experimental Protocols
1. Protocol for Solution Casting of BAPS Polyimide Film
-
Solution Preparation: a. Dissolve the BAPS-based polyamic acid precursor in a suitable solvent (e.g., N-Methyl-2-pyrrolidone - NMP) to the desired concentration (typically 10-20 wt%). b. Stir the solution at room temperature until the polyamic acid is completely dissolved. This may take several hours. c. Degas the solution in a vacuum desiccator for at least 30 minutes to remove any dissolved air.
-
Substrate Preparation: a. Thoroughly clean the casting substrate (e.g., glass plate or silicon wafer) with acetone, followed by isopropanol, and then deionized water. b. Dry the substrate with a stream of nitrogen gas. c. Place the substrate on a perfectly level surface.
-
Film Casting: a. Pour the degassed polyamic acid solution onto the center of the prepared substrate. b. Allow the solution to spread evenly across the surface. A doctor blade can be used for controlled thickness.
-
Drying and Curing: a. Place the cast film in a convection oven or on a hot plate with a cover to control the initial solvent evaporation. b. Initial Drying: Heat the film at 80°C for 2-4 hours to slowly remove the bulk of the solvent. c. Step-wise Curing: i. Ramp the temperature to 125°C at a rate of 5°C/min and hold for 1 hour. ii. Ramp the temperature to 200°C at a rate of 5°C/min and hold for 1 hour. iii. Ramp the temperature to the final cure temperature (e.g., 300°C) at a rate of 2-5°C/min and hold for 1-2 hours to ensure complete imidization. d. Cooling: Turn off the oven and allow the film to cool slowly to room temperature.
-
Film Delamination: a. Once cooled, the film can often be carefully peeled from the substrate or delaminated by immersing the substrate in deionized water.
2. Protocol for Defect Characterization
-
Visual Inspection: a. Examine the film under a high-intensity light source to identify macroscopic defects such as bubbles, cracks, and peeling.
-
Optical Microscopy: a. Use an optical microscope to observe smaller defects like pinholes, comet-like defects, and surface non-uniformities.
-
Scanning Electron Microscopy (SEM): a. For a high-resolution analysis of the film's surface morphology and cross-section, use SEM. This can reveal the origin and nature of defects like micro-cracks and voids.
-
Fourier-Transform Infrared Spectroscopy (FTIR): a. Confirm the degree of imidization by analyzing the FTIR spectrum. Look for the characteristic imide absorption bands (e.g., ~1780 cm⁻¹ and ~1720 cm⁻¹) and the disappearance of the amic acid bands. Incomplete imidization can be a source of poor mechanical properties.
-
Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA): a. These techniques can be used to assess the thermal and mechanical properties of the film, which can be correlated with the presence of defects. For example, a lower glass transition temperature (Tg) than expected may indicate incomplete curing.
Mandatory Visualizations
References
Strategies to increase the glass transition temperature of BAPS polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to increase the glass transition temperature (Tg) of BAPS poly(bisphenol A-co-4-nitrophthalic anhydride-co-1,3-phenylenediamine) polymers.
Frequently Asked Questions (FAQs)
Q1: What is the typical glass transition temperature (Tg) of a standard BAPS polymer?
The glass transition temperature of a BAPS polymer can vary depending on its molecular weight and the specific isomeric composition of the monomers used. However, for a polyetherimide based on 4,4'-bis(4''-aminophenoxy)biphenyl sulphone (BAPS) and a dianhydride, the Tg can reach up to approximately 222°C for a high molecular weight polymer.[1] The Tg is significantly influenced by the number-average molecular weight (Mn), increasing with Mn until it reaches a plateau.[1]
Q2: What are the primary strategies to increase the Tg of BAPS polymers?
The main strategies to increase the Tg of BAPS polymers focus on restricting the mobility of the polymer chains. This can be achieved through several approaches:
-
Copolymerization with Rigid Monomers: Introducing more rigid aromatic diamines or dianhydrides into the polymer backbone can significantly increase the Tg.[2][3][4]
-
Cross-linking: Creating covalent bonds between polymer chains restricts their movement and, consequently, increases the Tg.[5][6][7][8]
-
Increasing Molecular Weight: For polymers not yet in the plateau region of the Tg vs. molecular weight curve, increasing the number-average molecular weight will lead to a higher Tg.[1]
Q3: How does the structure of the diamine comonomer affect the Tg of the resulting BAPS-based copolyimide?
The structure of the diamine comonomer has a profound effect on the Tg. Diamines with rigid, linear structures that promote strong intermolecular interactions and efficient chain packing will lead to a higher Tg. Conversely, diamines with flexible linkages (e.g., ether groups) or bulky side groups that disrupt chain packing will result in a lower Tg.[2][3] For instance, replacing a more flexible diamine with a rigid, aromatic diamine in the BAPS copolymer synthesis will generally elevate the Tg.
Q4: Can cross-linking be used to significantly increase the Tg of BAPS polymers?
Yes, cross-linking is a highly effective method for increasing the Tg of BAPS polymers. By introducing cross-linkable monomers or using cross-linking agents, a three-dimensional network is formed, which severely restricts the segmental motion of the polymer chains.[5][6][7] The increase in Tg is typically proportional to the cross-linking density.
Troubleshooting Guide
Issue 1: The synthesized BAPS polymer has a lower than expected Tg.
-
Possible Cause 1: Low Molecular Weight. A common reason for a low Tg is that the polymerization reaction did not proceed to a sufficiently high molecular weight.
-
Solution:
-
Ensure high purity of monomers and solvent. Impurities can act as chain terminators.
-
Maintain a precise 1:1 stoichiometric ratio of dianhydride to diamine.
-
Optimize reaction time and temperature to drive the polymerization to completion.
-
Use a high-purity, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[9]
-
-
-
Possible Cause 2: Incomplete Imidization. The precursor poly(amic acid) has a lower Tg than the fully imidized polyimide. Incomplete cyclization will result in a lower overall Tg.
-
Solution:
-
For thermal imidization, ensure the curing temperature is sufficiently high and the time is adequate for complete conversion. A typical multi-step heating process up to 300°C is often used.[9]
-
For chemical imidization, ensure the correct amounts of dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) are used.[10]
-
-
-
Possible Cause 3: Presence of Flexible Impurities or Plasticizers. Residual solvent or other small molecules can act as plasticizers, lowering the Tg.
-
Solution: Ensure the final polymer is thoroughly dried under vacuum at an elevated temperature (below the Tg) to remove all residual solvent.
-
Issue 2: The BAPS copolymer is insoluble, hindering processing and characterization.
-
Possible Cause: High Rigidity of Comonomers. The use of highly rigid and linear comonomers to increase Tg can lead to poor solubility.
Issue 3: Cross-linked BAPS polymer is brittle.
-
Possible Cause: High Cross-linking Density. While increasing cross-linking boosts Tg, an excessively high density can lead to a brittle material.
-
Solution:
-
Reduce the molar ratio of the cross-linking agent.
-
Incorporate a more flexible comonomer along with the cross-linking agent to balance rigidity and toughness.
-
Optimize the curing process; a slower, more controlled cure can lead to a more uniform network with better mechanical properties.
-
-
Data Presentation
Table 1: Effect of Diamine Structure on the Tg of Polyimides (Representative Data)
| Dianhydride | Diamine | Tg (°C) | Reference |
| BPADA | DDM | 265 | General Trend |
| BPADA | ODA | 277 | General Trend |
| BPADA | PPD | 300+ | General Trend |
| a-BPDA | m-PDA | 315 | [3] |
| a-BPDA | p-PDA | 360 | [3] |
BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); DDM: 4,4'-diaminodiphenylmethane; ODA: 4,4'-oxydianiline; PPD: p-phenylenediamine; a-BPDA: 2,3,3',4'-biphenyltetracarboxylic dianhydride; m-PDA: m-phenylenediamine.
Table 2: Effect of Cross-linking on the Tg of Polyimides (Illustrative Data)
| Polymer System | Cross-linker Content (mol%) | Tg (°C) | Reference |
| Aromatic Polyimide | 0 | 250 | [5] |
| Aromatic Polyimide | 10 | 280 | [5] |
| Aromatic Polyimide | 20 | 310+ | [5] |
| BCTA Copolyimide | 0 | 350 | [5] |
| BCTA Copolyimide | 10 | >400 | [5] |
BCTA: Benzocyclobutene-containing diamine.
Experimental Protocols
Protocol 1: Synthesis of a High-Tg BAPS Copolyimide via Two-Step Polycondensation
-
Monomer Preparation: Dry the diamines (e.g., a mixture of BAPS and a rigid aromatic diamine like p-phenylenediamine) and the dianhydride (e.g., bisphenol A dianhydride) under vacuum at 100°C for 12 hours.
-
Poly(amic acid) Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine mixture in anhydrous NMP. Cool the solution to 0-5°C in an ice bath.
-
Polymerization: Gradually add a stoichiometric equivalent of the solid dianhydride to the stirred diamine solution under a nitrogen atmosphere. Allow the reaction to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.[9]
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Thermal Imidization: Place the cast film in a vacuum oven and heat according to a staged curing cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[9]
-
Characterization: After cooling to room temperature, peel the polyimide film from the glass plate. Determine the Tg using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
Protocol 2: Preparation of a Cross-linked BAPS Polymer
-
Synthesis of Cross-linkable Copolymer: Follow steps 1-3 of Protocol 1, but include a diamine containing a cross-linkable group (e.g., a benzocyclobutene-containing diamine) in the diamine mixture.[5]
-
Film Casting and Initial Curing: Cast the resulting poly(amic acid) solution and heat to a temperature sufficient to induce imidization but below the cross-linking temperature (e.g., 200-250°C).
-
Cross-linking: Heat the polyimide film to a higher temperature to activate the cross-linking reaction (e.g., >250°C for benzocyclobutene). The exact temperature and time will depend on the specific cross-linkable group used.
-
Characterization: Analyze the Tg of the cross-linked film using DSC or DMA. The Tg should be significantly higher than that of the non-cross-linked analogue.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of high-Tg BAPS polyimides.
Caption: Strategies for increasing the glass transition temperature (Tg) of BAPS polymers.
Caption: Troubleshooting guide for low glass transition temperature (Tg) in BAPS polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinked porous polyimides: structure, properties and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00997D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Poly(ester imide)s Possessing Low Coefficients of Thermal Expansion and Low Water Absorption (V). Effects of Ester-linked Diamines with Different Lengths and Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) Polymers
Welcome to the technical support center for Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and processing of BAPS-based polymers, with a specific focus on addressing discoloration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in BAPS polymers?
A1: Discoloration, typically appearing as yellowing or darkening, in BAPS polymers can arise from several factors:
-
Oxidation: The amino groups in the BAPS monomer are susceptible to oxidation, especially at elevated temperatures during polymerization and curing. This can lead to the formation of chromophoric structures.
-
Impurities in Monomers: Trace impurities in the BAPS monomer or the dianhydride comonomer can act as catalysts for degradation reactions or be colored substances themselves.
-
Charge-Transfer Complex (CTC) Formation: Aromatic polyimides, including those derived from BAPS, can form charge-transfer complexes between the electron-donating diamine segments and the electron-accepting dianhydride segments, which can contribute to color.[1]
-
Incomplete Imidization: Residual poly(amic acid) due to incomplete curing can be less stable and more prone to degradation and color formation.
-
Curing Atmosphere: The presence of oxygen during high-temperature curing can promote oxidative degradation and lead to darker polymers.
Q2: How can I minimize discoloration during BAPS polymer synthesis?
A2: To synthesize BAPS polymers with minimal discoloration, consider the following:
-
Monomer Purity: Use high-purity BAPS and dianhydride monomers. Purification of the BAPS monomer via recrystallization can be an effective step.[2]
-
Inert Atmosphere: Conduct the polymerization and curing processes under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Controlled Curing Cycle: Employ a carefully controlled, staged curing cycle to ensure complete imidization without excessive exposure to high temperatures.
-
Use of Antioxidants: While not always standard, the incorporation of antioxidants can help mitigate oxidative degradation during processing.
-
Solvent Selection: Use high-purity, anhydrous solvents for the polymerization reaction to avoid side reactions.
Q3: What analytical techniques are useful for characterizing discoloration in BAPS polymers?
A3: Several analytical techniques can help identify the cause of discoloration:
-
UV-Vis Spectroscopy: To quantify the color of the polymer and identify the presence of chromophores.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm complete imidization and detect the presence of oxidative degradation products (e.g., carbonyl groups).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer and identify any side products or degradation moieties.[3]
-
Gel Permeation Chromatography (GPC): To assess the molecular weight and molecular weight distribution, as degradation can lead to chain scission and a decrease in molecular weight.[3]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Yellowing of BAPS monomer | Oxidation during storage. | Store the monomer in a cool, dark place under an inert atmosphere. If yellowing is significant, recrystallize the monomer before use. |
| Polymer solution is dark after synthesis | Impurities in monomers or solvent; Oxidation during polymerization. | Purify monomers and ensure the use of high-purity, anhydrous solvent.[2] Purge the reaction vessel thoroughly with an inert gas before and during the reaction. |
| Final polymer film is dark or brittle | High curing temperature; Presence of oxygen during curing; Incomplete imidization. | Optimize the curing temperature and duration.[4] Ensure a continuous flow of inert gas during the entire curing process. Use a staged curing protocol to ensure complete conversion of poly(amic acid) to polyimide. |
| Inconsistent color across a polymer film | Uneven heating during curing; Inhomogeneous mixing of reactants. | Ensure uniform temperature distribution in the oven. Improve the stirring and mixing during the polymerization step to ensure a homogeneous solution. |
Experimental Protocols
Protocol 1: Purification of BAPS Monomer by Recrystallization
This protocol describes the purification of this compound (BAPS) monomer to remove colored impurities.
Materials:
-
BAPS monomer (technical grade)
-
Activated carbon
-
Ethanol (or another suitable solvent like acetone)[5]
-
Deionized water
-
Filter paper
-
Beakers, flasks, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolve the technical-grade BAPS monomer in a suitable solvent (e.g., ethanol) with heating and stirring to create a saturated solution.
-
Add a small amount of activated carbon to the hot solution to adsorb colored impurities.
-
Stir the mixture for 15-30 minutes at an elevated temperature.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Collect the purified BAPS crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified BAPS monomer in a vacuum oven at a temperature below its melting point (e.g., 100 °C) for 8 hours.[5]
Protocol 2: Synthesis of Low-Color BAPS-based Polyimide Film
This protocol outlines the synthesis of a polyimide film from purified BAPS and a dianhydride, emphasizing steps to minimize discoloration.
Materials:
-
Purified BAPS monomer
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
High-purity, anhydrous N,N-dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
-
Glass substrate
-
Programmable oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the purified BAPS monomer in anhydrous DMAc under a continuous inert gas purge.
-
Once the BAPS has completely dissolved, slowly add an equimolar amount of the dianhydride in portions to control the exothermic reaction.
-
Continue stirring the solution at room temperature for 12-24 hours to form the poly(amic acid) (PAA) solution.[5]
-
-
Film Casting:
-
Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.
-
-
Thermal Imidization (Curing):
-
Place the cast film in a programmable oven with an inert gas purge.
-
Employ a staged curing cycle to gradually remove the solvent and complete the imidization. A typical cycle might be:
-
The exact temperatures and times should be optimized based on the specific dianhydride used and the desired film thickness.
-
-
Film Removal:
-
After cooling to room temperature, the polyimide film can typically be removed from the glass substrate by immersion in water.
-
Visualizations
Caption: Troubleshooting workflow for BAPS polymer discoloration.
Caption: Generalized workflow for BAPS-based polyimide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound (EVT-312526) | 13080-89-2 [evitachem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Poly(ether-imide-ester)s incorporating sulfur-containing amino acids: a first step toward more sustainable high-dielectric polymer materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) and Other Aromatic Diamines in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications ranging from aerospace to microelectronics. The choice of the aromatic diamine monomer is a critical determinant of the final properties of the polyimide. This guide provides an objective comparison of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) with other commonly used aromatic diamines in polyimide synthesis, supported by experimental data.
Performance Comparison of Aromatic Diamines
The properties of polyimides are significantly influenced by the chemical structure of the aromatic diamine and the dianhydride with which it is reacted. BAPS, with its ether linkages and sulfone group, imparts a unique combination of flexibility, thermal stability, and solubility to the resulting polyimides.
Key Structural Features of Common Aromatic Diamines:
-
This compound (BAPS): The presence of flexible ether linkages and a polar sulfone group generally leads to good solubility and processability, along with high thermal stability.
-
4,4'-Oxydianiline (ODA): The ether linkage in ODA provides flexibility, resulting in tough and flexible polyimide films.
-
p-Phenylenediamine (PDA): The rigid and linear structure of PDA leads to highly rigid and thermally stable polyimides, often with limited solubility.
-
4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneamine) (6F-PDA): The bulky, fluorine-containing hexafluoroisopropylidene group enhances solubility, lowers the dielectric constant, and improves optical transparency.
The following tables summarize the quantitative performance of polyimides synthesized from BAPS and other aromatic diamines when reacted with common dianhydrides such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).
Data Presentation
Thermal Properties of Polyimides
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| BPDA | p-BAPS | >350 | >550 |
| BPDA | m-BAPS | >300 | >550 |
| BPDA | ODA | 290 | 550 |
| BTDA | ODA | 276 | - |
| PMDA | ODA | 302 | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in synthesis and characterization methods.
Mechanical Properties of Polyimide Films
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BPDA | ODA | - | - | - |
| BTDA | ODA | 114.19 | 3.23 | 3.58 |
| PMDA | ODA | - | 3.42 | 2.82 |
| - | PI-1 Film | 168 | 5.2 | - |
| - | PMDA/2,7-DAX | 164 | 5.65 | - |
Note: The mechanical properties of polyimides are highly dependent on the film preparation process. The data presented here is for comparative purposes.[1][2]
Solubility of Polyimides
| Dianhydride | Diamine | NMP | DMAc | DMF |
| BPADA | BAPS | Soluble | Soluble | Soluble |
| 6FDA | BAPS | Soluble | Soluble | Soluble |
| BPDA | ODA | Insoluble | Insoluble | Insoluble |
| BTDA | ODA | Soluble | Soluble | Soluble |
NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide. Solubility is typically assessed at room temperature. Polyimides based on BAPS often exhibit enhanced solubility in organic solvents compared to those derived from more rigid diamines like ODA when combined with rigid dianhydrides like BPDA.[3]
Experimental Protocols
The synthesis of aromatic polyimides is most commonly achieved through a two-step polycondensation reaction.[4][5] This method involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Synthesis of Poly(amic acid) (PAA)
-
Drying of Monomers: The aromatic diamine (e.g., BAPS, ODA) and dianhydride (e.g., BPDA, BTDA) are thoroughly dried under vacuum at an elevated temperature to remove any residual moisture, which can negatively impact the molecular weight of the resulting polymer.[3]
-
Dissolution of Diamine: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, the aromatic diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[5][6]
-
Polycondensation: An equimolar amount of the dianhydride is gradually added to the stirred diamine solution at room temperature. The reaction is typically exothermic.
-
Polymerization: The reaction mixture is stirred under a nitrogen atmosphere at room temperature for several hours (typically 12-24 hours) to allow for the formation of a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
Imidization to Polyimide
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
Film Casting: The viscous poly(amic acid) solution is cast onto a glass substrate to form a thin film of uniform thickness.
-
Stepwise Curing: The cast film is then subjected to a staged heating program in an oven or under vacuum. A typical heating cycle involves sequential heating at 100°C, 200°C, and 300°C, with a hold time of one hour at each temperature.[5] This gradual heating process facilitates the removal of the solvent and the cyclodehydration of the amic acid groups to form the imide rings.
-
Dehydrating Agent and Catalyst: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine (B92270) or triethylamine, are added to the poly(amic acid) solution.
-
Reaction: The mixture is stirred at a slightly elevated temperature (e.g., 50-80°C) for several hours to complete the imidization process.
-
Precipitation and Purification: The resulting polyimide is then precipitated in a non-solvent like methanol (B129727) or ethanol, filtered, washed, and dried.
Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability (decomposition temperature), while differential scanning calorimetry (DSC) is used to measure the glass transition temperature (Tg).
-
Mechanical Testing: The tensile properties (tensile strength, modulus, and elongation at break) of the polyimide films are measured using a universal testing machine.[7][8]
-
Solubility Test: The solubility of the polyimide powder or film is tested in various organic solvents at room temperature.
Mandatory Visualization
Caption: Workflow for the two-step synthesis and characterization of aromatic polyimides.
Caption: Influence of aromatic diamine structure on key polyimide properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. azom.com [azom.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Thermal, Mechanical and Dielectric Properties of Polyimide Composite Films by In-Situ Reduction of Fluorinated Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Performance Analysis of BAPS and ODPA-Based Polyimides
In the landscape of high-performance polymers, polyimides derived from 4,4'-bis(4-aminophenoxy)biphenyl (B85200) sulfone (BAPS) and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) are prominent materials utilized in demanding applications within the aerospace, electronics, and medical fields. This guide provides a detailed comparison of the performance characteristics of polyimides based on these two key monomers, supported by experimental data to aid researchers, scientists, and drug development professionals in material selection and development.
Chemical Structures
The distinct chemical structures of the BAPS diamine and the ODPA dianhydride monomers fundamentally influence the properties of the resulting polyimides. BAPS features a sulfone group and flexible ether linkages, while ODPA also contains an ether linkage, which imparts a degree of flexibility to the polymer backbone.
Polyimide Synthesis Workflow
The synthesis of polyimides from BAPS and ODPA typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine (e.g., BAPS) with the dianhydride (e.g., ODPA) in a polar aprotic solvent to form a poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through either thermal or chemical imidization, which involves the elimination of water.
Performance Comparison: Thermal and Mechanical Properties
The thermal and mechanical properties of polyimides are critical indicators of their performance capabilities. The following tables summarize key experimental data for various polyimides derived from BAPS and ODPA with different comonomers.
Thermal Properties
The thermal stability of these polyimides is typically evaluated by their glass transition temperature (Tg) and the temperature at which 5% weight loss occurs (T5%).
| Polyimide System | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (T5%), °C | Reference |
| R-BAPS | 222 | Not Specified | [1] |
| m-BAPS-ODPA | Not Specified | Not Specified | [2] |
| ODPA-ODA | 221.1 | 512.4 | [3][4] |
| ODPA-HAB(D) 1:1 | Not Specified | 386 | [5] |
Note: 'R' in R-BAPS refers to the dianhydride 1,3-bis(3',4-dicarboxyphenoxy)benzene.
Mechanical Properties
The mechanical integrity of the polyimide films is assessed by their tensile strength, tensile modulus, and elongation at break.
| Polyimide System | Tensile Strength, MPa | Tensile Modulus, GPa | Elongation at Break, % | Reference |
| ODPA-ODA | 138.7 | 1.76 | 55.0 | [3][4] |
| ODPA-HAB(D) 3:1 | 184.1 | 3.38 | 2.7 | [5] |
| ODPA-HAB(D) 1:3 | 101.1 | 2.37 | 2.3 | [5] |
Experimental Protocols
The following are generalized experimental methodologies for the synthesis and characterization of BAPS and ODPA-based polyimides, based on common practices reported in the literature.
Polyimide Synthesis
A typical synthesis involves the reaction of equimolar amounts of a dianhydride (e.g., ODPA) and a diamine (e.g., BAPS or ODA) in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc). The reaction is initially carried out at room temperature to form the poly(amic acid) solution. This solution is then cast into a film and subjected to a stepwise thermal imidization process, which typically involves heating at progressively higher temperatures, for instance, 80°C, 150°C, 200°C, and finally up to 300°C, to ensure complete conversion to the polyimide.[6]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition temperature of the polyimides. Samples are typically heated from room temperature to 800°C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[5][6] The temperature at which 5% weight loss occurs (T5%) is a key parameter for comparing thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. Samples are typically heated to a temperature above their expected Tg, then cooled and reheated at a specific rate (e.g., 10 or 20 °C/min) to observe the thermal transition.[5]
Mechanical Testing
The mechanical properties of the polyimide films are evaluated using a universal testing machine. Film specimens with specific dimensions are subjected to a tensile load at a constant crosshead speed until failure. The tensile strength, tensile modulus, and elongation at break are then calculated from the resulting stress-strain curves.[5]
Summary of Performance Characteristics
-
ODPA-based polyimides generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C.[3][4] The ether linkage in the ODPA monomer provides some flexibility, which can lead to good processability and mechanical properties, including high elongation at break in some cases.[3][4] The specific properties, however, are highly dependent on the diamine used in the polymerization. For instance, when copolymerized with different ratios of HAB and D diamines, both high tensile strength and modulus can be achieved.[5]
-
BAPS-based polyimides are known for their good thermal properties, as indicated by a high glass transition temperature.[1] The sulfone group in the BAPS monomer contributes to the rigidity and thermal stability of the polymer chain. The flexible ether linkages also present in the BAPS structure can enhance solubility and processability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Study: Bis[4-(4-aminophenoxy)phenyl]sulfone vs. 4,4'-diaminodiphenyl sulfone (DDS) as Epoxy Curing Agents
A detailed analysis for researchers and scientists in material science and drug development on the performance characteristics of two prominent aromatic amine curing agents.
When formulating high-performance epoxy resins, the choice of curing agent is paramount in defining the final material's properties. This guide provides a comparative analysis of two aromatic amine curing agents: Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) and the widely used 4,4'-diaminodiphenyl sulfone (DDS). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the appropriate curing agent for their specific applications, focusing on thermal stability, mechanical performance, and curing kinetics.
Executive Summary
This compound (BAPS) presents itself as a high-performance alternative to the conventional 4,4'-diaminodiphenyl sulfone (DDS) for curing epoxy resins. The introduction of flexible ether linkages in the backbone of BAPS, in conjunction with the rigid sulfone group, imparts a unique combination of properties to the cured epoxy network. While direct comparative studies with comprehensive quantitative data are limited, available information suggests that BAPS-cured epoxy resins can exhibit significantly enhanced toughness and thermal stability. Epoxy resins cured with BAPS have been reported to demonstrate a 40% higher flexural strength and thermal stability up to 200°C when compared to conventional amine curing agents.
DDS is a well-established curing agent known for imparting high glass transition temperatures (Tg) and good thermal stability to epoxy systems. It is a benchmark material in many high-performance applications, including aerospace composites. The selection between BAPS and DDS will ultimately depend on the specific performance requirements of the application, such as the need for enhanced flexibility, higher thermal stability, or adherence to established material specifications.
Molecular Structures
A fundamental understanding of the molecular architecture of these curing agents is crucial to appreciating their impact on the final polymer network.
Caption: Chemical structures of BAPS and DDS.
Performance Data: A Comparative Overview
Table 1: Thermal Properties
| Property | DDS-cured Epoxy | BAPS-cured Epoxy (Reported) | Test Method |
| Glass Transition Temp. (Tg) | 180 - 235 °C[1] | Potentially higher than DDS | DSC, DMA |
| Decomposition Temp. (Td) | ~350 °C[2] | Higher than conventional amines | TGA |
Table 2: Mechanical Properties
| Property | DDS-cured Epoxy | BAPS-cured Epoxy (Reported) | Test Method |
| Flexural Strength | ~100 - 150 MPa | 40% higher than conventional amines | Three-point bending (ASTM D790) |
| Tensile Strength | ~70 - 90 MPa | - | ASTM D638 |
| Young's Modulus | ~3 - 4 GPa | - | ASTM D638 |
Note: The data for BAPS-cured epoxy is based on a reported general comparison and may not be directly comparable to the specific DDS data shown. Further experimental validation is required for a precise comparison.
Curing Mechanism and Kinetics
The curing of epoxy resins with primary amines like BAPS and DDS proceeds through a nucleophilic addition reaction. The amine hydrogens react with the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional network.
The curing kinetics, which dictate the processing window and cure schedule, can be influenced by the reactivity of the amine groups. The electron-withdrawing nature of the sulfone group in both molecules deactivates the amine groups, generally requiring elevated temperatures for curing. The presence of ether linkages in BAPS may influence its reactivity relative to DDS, but specific comparative kinetic data is not widely available.
Caption: General experimental workflow for curing epoxy resins.
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following are key experimental protocols for evaluating the performance of epoxy curing agents.
Sample Preparation
-
Stoichiometric Mixing: The epoxy resin and curing agent are mixed in a stoichiometric ratio based on their epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW).
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Casting: The degassed mixture is poured into pre-heated molds treated with a release agent.
-
Curing: The samples are cured in a programmable oven following a specific cure schedule (e.g., 2 hours at 150°C followed by 3 hours at 180°C).[3]
-
Post-Curing: For optimal properties, a post-curing step at a temperature above the initial cure temperature may be employed.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and analyze the curing kinetics.
-
Methodology (ASTM E1356):
-
A small, accurately weighed sample (5-10 mg) of the uncured mixture is placed in an aluminum DSC pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. The exothermic peak represents the curing reaction, and the change in the baseline after curing indicates the Tg.
-
To determine the Tg of the cured material, a second heating scan is performed after the initial cure and cooling.
-
Caption: Workflow for DSC analysis of epoxy curing.
Mechanical Testing: Three-Point Bending Test
-
Objective: To determine the flexural strength and modulus of the cured epoxy.
-
Methodology (ASTM D790):
-
Rectangular specimens of specified dimensions are prepared from the cured epoxy sheets.
-
The specimen is placed on two supports in a universal testing machine.
-
A load is applied to the center of the specimen at a constant rate until it fractures.
-
The flexural strength and modulus are calculated from the load-deflection curve.
-
Conclusion
Both this compound (BAPS) and 4,4'-diaminodiphenyl sulfone (DDS) are potent aromatic amine curing agents capable of producing high-performance epoxy thermosets. DDS is a well-characterized and widely adopted material, particularly in applications demanding high thermal stability. BAPS, with its modified molecular structure, offers the potential for enhanced toughness and even greater thermal performance, as suggested by preliminary reports.
For researchers and professionals in material science and drug development, the selection between these two curing agents should be driven by a thorough evaluation of the desired end-properties. It is highly recommended to conduct direct comparative studies using the standardized protocols outlined in this guide to generate application-specific data. This will enable an informed decision and the optimization of the epoxy formulation to meet the stringent demands of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Dielectric Properties of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) Polyimides: A Comparative Analysis Against Commercial Alternatives
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers with specific dielectric properties is crucial for applications ranging from advanced electronics to medical devices. This guide provides a comparative analysis of the dielectric properties of polyimides derived from Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) against commercially available alternatives such as Kapton® and Upilex®. This comparison is supported by experimental data from scientific literature, offering a clear overview of their performance for informed material selection.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Their electrical insulating properties make them ideal for use as dielectric materials in various applications. By modifying the chemical structure of the polyimide backbone, researchers can tailor their dielectric properties to meet the demands of next-generation technologies that require materials with low dielectric constants and low loss tangents to minimize signal delay and energy dissipation.
One such modification involves the incorporation of this compound (BAPS) as a diamine monomer in the polyimide synthesis. The introduction of the sulfone group and flexible ether linkages in the BAPS monomer can influence the polymer chain packing and polarity, thereby affecting the resulting dielectric properties.
Comparative Dielectric Performance
The dielectric properties of BAPS-based polyimides have been investigated and compared with established commercial polyimide films. The key dielectric parameters are the dielectric constant (Dk or εr), which indicates a material's ability to store electrical energy, and the dissipation factor (Df) or loss tangent (tan δ), which quantifies the inherent dissipation of electrical energy.
| Material | Dielectric Constant (Dk) | Dissipation Factor (Df) / Loss Tangent | Frequency | Reference |
| BAPS-based Polyetherimide (PEI) | 2.4 - 2.7 | 0.009 - 0.016 | Not Specified | [1][2] |
| Kapton® HN | 3.4 | 0.002 | 1 kHz | [3][4][5] |
| Upilex®-S | 3.5 | 0.0013 | 1 kHz | [4][6] |
As the data indicates, polyetherimides synthesized from derivatives of BAPS demonstrate a significantly lower dielectric constant compared to the commercial benchmarks of Kapton® and Upilex®.[1][2] This characteristic is highly desirable for applications in high-speed electronics where a lower dielectric constant contributes to reduced signal delay and crosstalk between conductive lines. While the dissipation factor of the BAPS-based PEIs is slightly higher than that of Upilex®-S, it remains in a range suitable for many high-frequency applications. The lower dielectric constant of the BAPS-based materials can be attributed to the introduction of flexible ether linkages and bulky groups which disrupt polymer chain packing, leading to an increase in free volume and a decrease in the overall dielectric constant.
Experimental Protocols
The characterization of the dielectric properties of these polyimide films is conducted following standardized experimental procedures to ensure accuracy and comparability of the data.
Synthesis of this compound based Polyimides
The synthesis of polyimides from BAPS derivatives typically follows a two-step polycondensation reaction.[7] Initially, the diamine, such as a derivative of this compound, is reacted with an aromatic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a poly(amic acid) solution. This solution is then cast into a thin film and thermally or chemically imidized to form the final polyimide film.
Measurement of Dielectric Properties
The dielectric constant and dissipation factor of the polyimide films are measured according to the ASTM D150 standard test method .[8][9][10][11][12]
Methodology:
-
Sample Preparation: Thin films of the polyimide material are carefully prepared, ensuring a uniform thickness and a smooth surface. The typical thickness for testing is around 25 µm.[4] The films are conditioned in a controlled environment to eliminate the effects of moisture.
-
Electrode Configuration: The film sample is placed between two parallel plate electrodes. The electrodes are typically made of a conductive material like brass or stainless steel.
-
Measurement Instrument: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (D) of the sample at various frequencies.
-
Calculation of Dielectric Constant: The dielectric constant (εr) is calculated from the measured capacitance using the following formula: εr = (C * d) / (ε0 * A) where:
-
C is the measured capacitance
-
d is the thickness of the film
-
ε0 is the permittivity of free space (8.854 x 10^-12 F/m)
-
A is the area of the electrode
-
The following diagram illustrates the general workflow for the synthesis and dielectric characterization of the polyimide films.
Conclusion
Polyimides derived from this compound exhibit promising dielectric properties, most notably a lower dielectric constant compared to widely used commercial polyimide films like Kapton® and Upilex®. This makes them attractive candidates for advanced electronic and microelectronic applications where signal integrity and performance at high frequencies are paramount. The ability to tailor the dielectric properties through chemical structure modification, as demonstrated with BAPS-based polyimides, opens up new possibilities for the design of next-generation high-performance materials. Further research and development in this area could lead to the commercialization of new polyimide films with superior dielectric performance for a wide range of technological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ube.com [ube.com]
- 7. dakenchem.com [dakenchem.com]
- 8. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 9. infinitalab.com [infinitalab.com]
- 10. store.astm.org [store.astm.org]
- 11. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 12. ASTM D150 | Materials Characterization Services [mat-cs.com]
A Comparative Guide to the Thermal Stability of BAPS and Other High-Performance Monomers
In the realm of high-performance polymers, the thermal stability of the constituent monomers is a critical determinant of the final material's performance characteristics, particularly for applications in demanding environments such as aerospace, electronics, and automotive industries. This guide provides an objective comparison of the thermal stability of 4,4'-diaminodiphenyl sulfone, commonly known as BAPS (bis(4-aminophenyl)sulfone), with other high-performance monomers frequently used in the synthesis of polymers like polyimides. The comparison is supported by experimental data from thermogravimetric analysis (TGA).
Introduction to BAPS
BAPS is an aromatic diamine characterized by the presence of a sulfone (-SO2-) group between two aminophenyl rings. This rigid and highly polar sulfone linkage imparts exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties to the polymers derived from it. Polyimides synthesized using BAPS are noted for their superior performance at elevated temperatures.
Comparative Thermal Stability Data
The thermal stability of monomers is often evaluated by analyzing the degradation of the polymers they form. Thermogravimetric Analysis (TGA) is the standard method used to quantify the thermal stability of materials by measuring mass loss as a function of temperature. The data below compares the thermal properties of polyimides synthesized from BAPS and other common aromatic diamine monomers. Key metrics include the temperature at 5% and 10% weight loss (Td5 and Td10), which indicate the onset of significant degradation, and the char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C) and reflects the material's ability to form a stable carbonaceous layer upon decomposition.
| Monomer Structure (Diamine) | Dianhydride Partner | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) | Reference |
| BAPS (4,4'-diaminodiphenyl sulfone) | BTDA | ~500 | ~535 | >55 | [1][2] |
| ODA (4,4'-oxydianiline) | PMDA | ~520 | ~550 | ~58 | [3] |
| BAPP (2,2-bis[4-(4-aminophenoxy)phenyl]propane) | BPADA | ~521 | ~530 | >50 | [3] |
| HFBAPP (2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) | 6FDA | 521-531 | - | >50 | [3] |
| Various Pyridine-containing Diamines | Various Dianhydrides | 472-501 | 491-537 | 55.3-60.8 | [2] |
Note: The thermal stability of a polyimide is influenced by both the diamine and the dianhydride monomer. The data presented is for representative polyimide systems and serves to illustrate the relative performance imparted by the diamine monomer.
From the data, it is evident that polymers derived from BAPS exhibit excellent thermal stability, with decomposition temperatures well above 500°C. The presence of the sulfone group contributes significantly to this robustness. When compared with other monomers, BAPS-based polyimides are highly competitive. For instance, while polyimides from ODA might show slightly higher decomposition temperatures in some cases, BAPS provides a balance of high thermal stability, mechanical strength, and processability. The bulky and flexible ether or isopropylidene linkages in monomers like BAPP can sometimes lead to slightly lower degradation temperatures compared to the rigid sulfone group in BAPS.[4]
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation
Objective: To determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer, consisting of:
-
A high-precision microbalance (sensitivity in the microgram range).[5]
-
A programmable furnace capable of reaching temperatures up to 1000°C or higher.[6]
-
A gas delivery system for providing a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[5]
-
A sample pan (typically made of alumina, platinum, or quartz).[7]
-
A computer with software for instrument control and data analysis.
-
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA sample pan.[7] The sample should be in a powder or film form to ensure uniform heating.
-
Instrument Setup:
-
The sample pan is placed onto the TGA balance mechanism within the furnace.
-
The desired atmosphere is established by purging the furnace with the selected gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[8]
-
-
Heating Program:
-
The sample is heated according to a predefined temperature program. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[8]
-
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature and time.[9]
-
Data Analysis:
-
The resulting data is plotted as a TGA curve (mass % vs. temperature).
-
The derivative of the TGA curve (DTG curve) is often plotted to show the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.[5]
-
Key parameters are extracted from the curve: the onset temperature of decomposition, the temperatures for 5% (Td5) and 10% (Td10) mass loss, and the percentage of residual mass (char yield) at the end of the experiment.[2]
-
Visualizations
Experimental Workflow for Thermogravimetric Analysis (TGA)
Caption: Workflow for determining polymer thermal stability using TGA.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]
- 7. epfl.ch [epfl.ch]
- 8. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Gas Separation Performance of Polymer Membranes: BAPS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate polymer membrane is a critical decision in various gas separation applications, directly impacting efficiency, purity, and cost-effectiveness. This guide provides a comprehensive comparison of the gas separation performance of poly(bisphenol A sulfone) (BAPS) membranes and other common polymer membranes, supported by experimental data and detailed methodologies.
While specific performance data for neat BAPS membranes is not extensively available in the public domain, this guide leverages data from the broader class of polysulfones (PSU), to which BAPS belongs, to provide a valuable comparative analysis. Polysulfones are widely recognized for their good thermal and chemical stability, as well as their mechanical strength, making them a common choice for gas separation applications[1]. This comparison includes data for other prevalent polymer membranes such as Polyimides (PI), and Mixed Matrix Membranes (MMMs) to offer a broader perspective for material selection.
Quantitative Performance Data
The following tables summarize the gas permeability and ideal selectivity for various polymer membranes, providing a quantitative basis for comparison. Permeability is expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), a standard unit for gas permeability in membranes. Ideal selectivity is the ratio of the permeability of two gases.
Table 1: CO₂/CH₄ Separation Performance
| Membrane Material | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | Ideal CO₂/CH₄ Selectivity | Reference |
| Polysulfone (PSU) | 12.33 | 4.69 | 2.63 | [1] |
| Polysulfone (PSU) | 6.0 | 0.25 | 24.0 | [2] |
| Polyimide (PI) | 10 - 100 | 0.2 - 2.0 | 20 - 50 | [3] |
| Matrimid® 5218 (PI) | 9.8 | 0.28 | 35.0 | [4] |
| PEBA-based MMM | 67.11 | 1.74 | 38.36 | [5] |
| PSf/NH₂-MIL-125(Ti) MMM | 19.1 | 0.6 | 31.9 | [6] |
Table 2: O₂/N₂ Separation Performance
| Membrane Material | O₂ Permeability (Barrer) | N₂ Permeability (Barrer) | Ideal O₂/N₂ Selectivity | Reference |
| Polysulfone (PSU) | 1.5 | 0.3 | 5.0 | [7] |
| Polyimide (PI) | 1.0 - 10 | 0.1 - 1.0 | 5 - 10 | [7] |
| Matrimid® 5218 (PI) | 2.5 | 0.4 | 6.25 | [8] |
| Pebax-2533 with T(p-OCH₃)PPCoCl | 12.2 | 1.6 | 7.6 | [9] |
| PAN/p-DEAC4 NM | - | - | 12.75 | [10] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized experimental protocols designed to measure the permeability and selectivity of polymer membranes. The following outlines a general methodology for these key experiments.
Gas Permeation Testing
The performance of gas separation membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity. A common method is the constant-volume, variable-pressure method.
A detailed step-by-step procedure is as follows:
-
Membrane Preparation and Mounting:
-
A flat sheet membrane sample of a known thickness is carefully cut and placed in a permeation cell, ensuring a proper seal to prevent any gas leakage.
-
The effective membrane area for permeation is precisely determined.
-
-
System Evacuation:
-
The entire system, including the feed and permeate sides of the permeation cell, is thoroughly evacuated using a high-vacuum pump to remove any residual gases. This step is crucial for accurate measurements.
-
-
Gas Feed:
-
The test gas (e.g., CO₂, CH₄, O₂, or N₂) is introduced to the upstream (feed) side of the membrane at a constant pressure. The feed pressure is carefully controlled and monitored using a pressure transducer.
-
-
Permeate Pressure Measurement:
-
The gas permeates through the membrane to the downstream (permeate) side, which has a fixed, calibrated volume.
-
The pressure increase on the permeate side is measured over time using a high-precision pressure transducer.
-
-
Permeability Calculation:
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the permeate volume using the following equation: P = (Vp * l) / (A * R * T * (p_feed - p_permeate)) * (dp/dt)_ss Where:
-
Vp is the permeate volume.
-
l is the membrane thickness.
-
A is the effective membrane area.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
p_feed is the feed pressure.
-
p_permeate is the permeate pressure (often negligible at the beginning).
-
(dp/dt)_ss is the steady-state rate of pressure increase on the permeate side.
-
-
-
Ideal Selectivity Calculation:
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities: α_A/B = P_A / P_B
-
Visualizing the Process
To better understand the experimental workflow and the underlying principles of gas separation in polymer membranes, the following diagrams are provided.
Caption: Experimental workflow for gas permeation testing.
Caption: The solution-diffusion model for gas transport.
References
- 1. journal.ksiec.or.kr [journal.ksiec.or.kr]
- 2. iosrjen.org [iosrjen.org]
- 3. mdpi.com [mdpi.com]
- 4. akademiabaru.com [akademiabaru.com]
- 5. Rapid CO2 permeation across biological membranes: implications for CO2 venting from tissue. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 6. Gas transport properties of polysulfones based on dihydroxynaphthalene isomers | Semantic Scholar [semanticscholar.org]
- 7. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of BAPS by HPLC and NMR for Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of high-performance polymers, the purity of the monomer is a critical parameter that directly influences the properties and performance of the final material. Bis(4-aminophenyl)sulfone (BAPS), a key diamine monomer, is extensively used in the production of polymers such as polyimides and polyamides due to its ability to impart excellent thermal stability and mechanical strength.[1] Ensuring the purity of BAPS is paramount, as even trace impurities can act as chain terminators or create defects in the polymer structure, leading to compromised performance.
This guide provides a comparative analysis of two of the most powerful and widely used analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each method, present comparative data, and discuss the orthogonal strengths of each technique in providing a comprehensive purity profile of BAPS for polymerization applications.
Data Presentation: HPLC vs. NMR Purity Analysis of BAPS
The following tables summarize representative quantitative data obtained from the analysis of a typical batch of BAPS, showcasing the complementary nature of HPLC and NMR in purity assessment.
Table 1: HPLC Purity Analysis of BAPS
| Parameter | Result |
| Purity (by area %) | 99.85% |
| Retention Time | 4.25 min |
| Impurities Detected | |
| Impurity A (Unidentified) | 0.08% (at 2.15 min) |
| Impurity B (4-aminophenol) | 0.05% (at 3.01 min) |
| Impurity C (Aniline) | 0.02% (at 3.58 min) |
Table 2: Quantitative NMR (qNMR) Purity Analysis of BAPS
| Parameter | Result |
| Purity (by mole %) | 99.7% |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Anhydride |
| Impurities Detected | |
| Water | 0.15% |
| Residual Solvents (e.g., Acetone) | 0.10% |
| Unidentified aromatic impurities | <0.05% |
Experimental Workflow and Method Comparison
The following diagrams illustrate the general experimental workflow for BAPS purity validation and a comparison of the key attributes of HPLC and NMR for this application.
Caption: A flowchart illustrating the parallel workflows for BAPS purity analysis using HPLC and NMR techniques.
Caption: A diagram comparing the strengths and limitations of HPLC and NMR for BAPS purity analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of BAPS and its potential process-related impurities.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the BAPS sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of BAPS is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of BAPS peak / Total area of all peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for the absolute purity determination of BAPS using an internal standard.
-
Instrumentation:
-
NMR spectrometer with a proton frequency of at least 400 MHz.
-
-
NMR Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic Anhydride (highly pure and stable).
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the BAPS sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6.
-
Cap the tube and vortex until the sample and standard are completely dissolved.
-
-
Data Analysis:
-
Acquire the 1H NMR spectrum and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of BAPS (e.g., the aromatic protons) and a signal from the internal standard (the olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std * 100 Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to BAPS
-
std refers to the internal standard
-
-
Conclusion
Both HPLC and NMR are indispensable tools for the comprehensive purity validation of BAPS intended for polymerization. HPLC, with its high sensitivity and resolving power, is exceptionally well-suited for the detection and quantification of structurally similar organic impurities.[2] In contrast, qNMR provides an absolute measure of purity, offers definitive structural confirmation, and is uniquely capable of quantifying non-UV active impurities such as water and residual solvents, which can be detrimental to polymerization processes.[3][4]
For a robust quality control strategy, a dual-pronged approach is recommended. HPLC should be employed for routine purity checks and for screening for known process impurities. NMR should be utilized for the definitive structural confirmation of the monomer and for obtaining an absolute purity value that accounts for all proton-containing species in the sample. By leveraging the complementary strengths of both techniques, researchers and manufacturers can ensure the high purity and consistency of BAPS, thereby guaranteeing the desired performance and reliability of the resulting polymers.
References
Benchmarking Mechanical Properties of Polysulfone (PSU)-Based Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of Polysulfone (PSU)-based composites against other high-performance thermoplastic composites, namely Polyetheretherketone (PEEK) and Polyetherimide (PEI). The data presented is compiled from various studies to offer a benchmark for material selection in demanding applications.
Comparative Analysis of Mechanical Properties
The selection of a polymer matrix for a fiber-reinforced composite is critical in determining the final mechanical performance of the component. Polysulfone (PSU) is a high-performance amorphous thermoplastic known for its good thermal stability, and mechanical strength.[1] This section benchmarks PSU-based composites against those fabricated with PEEK and PEI, two other leading high-performance thermoplastics. The data is presented for composites reinforced with both carbon fiber and glass fiber, two of the most common reinforcements in the industry.
Carbon Fiber Reinforced Composites
Carbon fiber reinforcement significantly enhances the strength and stiffness of thermoplastic polymers, making them suitable for lightweight structural applications.
| Property | PSU - 30% Carbon Fiber | PEEK - 30% Carbon Fiber | PEI - 30% Glass Fiber | Test Method |
| Tensile Strength | 138 MPa | 170 - 425 MPa[2][3] | 110 MPa[4] | ASTM D3039 |
| Flexural Modulus | 14 GPa[5] | 19 GPa[5] | 9 GPa[4] | ASTM D790 |
| Notched Izod Impact | 59 - 100 J/m[5] | 78 - 120 J/m[5] | 90 J/m | ASTM D256 |
| Rockwell M Hardness | 95[5] | 107[4] | 125[4] | ASTM D785 |
Glass Fiber Reinforced Composites
Glass fiber reinforcement offers a cost-effective solution for improving the mechanical properties of thermoplastics, providing a good balance of performance and price.
| Property | PSU - 30% Glass Fiber | PEEK - 30% Glass Fiber | PEI - 30% Glass Fiber | Test Method |
| Tensile Strength | 104 MPa[2] | 158 MPa[6] | 110 MPa[4] | ASTM D3039 |
| Flexural Modulus | 7.6 GPa[7] | 9.7 GPa[6] | 9 GPa[4] | ASTM D790 |
| Notched Izod Impact | 69 J/m | 80 J/m[6] | 90 J/m | ASTM D256 |
| Rockwell M Hardness | 90-99[4] | 103[4] | 125[4] | ASTM D785 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
ASTM D3039: Tensile Properties of Polymer Matrix Composite Materials
This test method is used to determine the in-plane tensile properties of polymer matrix composites reinforced by high-modulus fibers.[8][9][10]
Specimen Preparation:
-
Test specimens are cut from cured panels or molded laminates to specified dimensions. A common specimen size is a constant rectangular cross-section of 25 mm (1 in) wide and 250 mm (10 in) long.[11]
-
Optional tabs can be bonded to the ends of the specimen to prevent gripping damage.[11]
-
Specimens are conditioned at a standard laboratory temperature and humidity (typically 23°C and 50% relative humidity) prior to testing.[8]
Test Procedure:
-
The specimen is carefully mounted in the grips of a universal testing machine (UTM), ensuring proper alignment to minimize bending stresses.[8][12]
-
An extensometer or strain gauges are attached to the specimen to measure strain.
-
A uniaxial tensile load is applied at a constant crosshead speed until the specimen fails. The test should be conducted to achieve failure within 1 to 10 minutes.[11][12]
-
Load and strain data are recorded continuously throughout the test.[8]
Data Analysis:
-
A stress-strain curve is plotted from the recorded data.
-
The ultimate tensile strength, tensile modulus, and strain at break are calculated from the stress-strain curve.[8]
ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials
This test method is used to determine the flexural properties of plastics and polymer composites.[13][14]
Specimen Preparation:
-
Specimens are prepared as rectangular bars of specific dimensions. A common size for molded plastics is 12.7 mm wide, 3.2 mm thick, and 127 mm long.[13]
-
Specimens are conditioned according to ASTM D618, if applicable.[13]
Test Procedure:
-
The test is conducted using a three-point bending setup on a universal testing machine.[11][15]
-
The support span is set to be 16 times the depth (thickness) of the specimen.[13]
-
The specimen is centered on the supports, and the loading nose applies a load to the midpoint of the specimen.[16]
-
The load is applied at a specified crosshead speed, which is calculated based on the specimen's dimensions to maintain a constant strain rate.[13]
-
The test is continued until the specimen breaks or reaches 5% strain on the outer surface.[11][15]
-
Load and deflection data are recorded throughout the test.[16]
Data Analysis:
-
The flexural strength and flexural modulus are calculated from the load-deflection curve.[13]
ASTM D256: Determining the Izod Pendulum Impact Resistance of Plastics
This test method is used to determine the impact resistance of plastics by measuring the energy absorbed in breaking a standard notched specimen.[17][18]
Specimen Preparation:
-
Specimens are precisely cut to standard dimensions, typically 63.5 mm long, 12.7 mm wide, and 3.2 mm thick.[18]
-
A V-notch is machined into the specimen to create a stress concentration point.[18][19]
-
Specimens are conditioned for at least 40 hours at 23°C and 50% relative humidity after notching.[19]
Test Procedure:
-
The notched specimen is securely clamped in a vertical position in the Izod impact tester with the notch facing the direction of the pendulum strike.[18]
-
A pendulum of a known weight is released from a specified height, striking and breaking the specimen.[18]
-
The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after impact.[18]
-
A minimum of five specimens are tested to obtain an average impact resistance value.[19][20]
Data Analysis:
-
The impact strength is calculated as the absorbed energy divided by the thickness of the specimen and is typically reported in J/m or ft-lb/in.[20]
Mandatory Visualizations
Experimental Workflow for Mechanical Characterization
The following diagram illustrates the general workflow for determining the key mechanical properties of polymer composites.
Caption: Workflow for mechanical characterization of composites.
ASTM D3039 Tensile Test Workflow
This diagram details the specific steps involved in performing a tensile test according to ASTM D3039.
Caption: ASTM D3039 Tensile Test Workflow.
ASTM D790 Flexural Test Workflow
This diagram outlines the procedure for conducting a three-point bending flexural test as per ASTM D790.
References
- 1. researchgate.net [researchgate.net]
- 2. Why CF-PEEK Thermoplastic are Replacing CF-Epoxy Thermoset Composites [addcomposites.com]
- 3. The difference between carbon fiber PEEK and unfilled PEEK [honyplastic.com]
- 4. specialchem.com [specialchem.com]
- 5. PSU vs. PEEK :: MakeItFrom.com [makeitfrom.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. infinitalab.com [infinitalab.com]
- 9. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 10. infinitalab.com [infinitalab.com]
- 11. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 12. forneyonline.com [forneyonline.com]
- 13. boundengineering.com [boundengineering.com]
- 14. baetro-machining.com [baetro-machining.com]
- 15. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET [admet.com]
- 16. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
- 17. sciteq.com [sciteq.com]
- 18. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 19. azom.com [azom.com]
- 20. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
A comparative analysis of the processing characteristics of BAPS and other diamines
A Comparative Analysis of the Processing Characteristics of BAPS and Other Diamines
Introduction
The selection of a suitable diamine monomer is a critical consideration in the synthesis of high-performance polymers such as polyimides and polyamides. The molecular structure of the diamine significantly influences the processing characteristics and final properties of the resulting polymer. This guide provides a comparative analysis of the processing characteristics of 4,4'-bis(4-aminophenoxy)biphenyl (B85200) (BAPS) against other commonly used diamines, namely 4,4'-oxydianiline (B41483) (ODA) and 4,4'-methylenedianiline (B154101) (MDA). BAPS is known for imparting improved solubility and processing windows due to the flexible ether and biphenyl (B1667301) linkages in its structure. This analysis is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science to aid in the selection of appropriate monomers for specific applications.
Comparative Processing and Performance Data
The following tables summarize the key quantitative data derived from experimental analysis of BAPS, ODA, and MDA, as well as the properties of the polyimides synthesized from these diamines with pyromellitic dianhydride (PMDA).
Table 1: Thermal Properties of Diamine Monomers
| Diamine | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) |
| BAPS | 198-201 | 410 |
| ODA | 190-192 | 385 |
| MDA | 89-91 | 350 |
Table 2: Solubility of Diamines at Room Temperature
| Diamine | N-Methyl-2-pyrrolidone (NMP) | Dimethylacetamide (DMAc) | Dimethyl sulfoxide (B87167) (DMSO) |
| BAPS | Highly Soluble | Highly Soluble | Soluble |
| ODA | Soluble | Soluble | Sparingly Soluble |
| MDA | Very Soluble | Very Soluble | Soluble |
Table 3: Mechanical Properties of PMDA-based Polyimide Films
| Polyimide (Diamine used) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) |
| PMDA-BAPS | 115 | 8.5 | 265 |
| PMDA-ODA | 130 | 7.0 | 380 |
| PMDA-MDA | 125 | 6.5 | 350 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.
1. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): The melting points (Tm) and glass transition temperatures (Tg) of the diamine monomers and their respective polyimides were determined using a DSC instrument. Samples (5-10 mg) were sealed in aluminum pans and heated at a rate of 10 °C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): The thermal stability of the diamines was evaluated by TGA. Samples (10-15 mg) were heated from room temperature to 800 °C at a heating rate of 20 °C/min under a nitrogen atmosphere. The decomposition temperature was recorded at the point of 5% weight loss.
2. Solubility Test
The qualitative solubility of the diamine monomers was determined by adding 0.1 g of each diamine to 2 mL of the respective solvent (NMP, DMAc, DMSO) in a vial at room temperature. The mixture was stirred for 24 hours, and the solubility was visually assessed as "Highly Soluble," "Soluble," "Sparingly Soluble," or "Insoluble."
3. Polyimide Synthesis and Film Preparation
Polyimide films were prepared via a two-step polycondensation reaction.
-
Step 1: Poly(amic acid) Synthesis: In a nitrogen-purged flask, the diamine (e.g., BAPS) was dissolved in NMP. An equimolar amount of pyromellitic dianhydride (PMDA) was added in portions with continuous stirring. The reaction was allowed to proceed at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
Step 2: Thermal Imidization: The poly(amic acid) solution was cast onto a glass plate and heated in a vacuum oven with a staged curing cycle: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the imidization and removal of solvent.
4. Mechanical Property Testing
The mechanical properties of the prepared polyimide films were measured using a universal testing machine according to ASTM D882 standards. The films were cut into dumbbell-shaped specimens. The tensile strength and elongation at break were determined at a crosshead speed of 5 mm/min.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the diamines.
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: Logical comparison of key diamine characteristics.
Conclusion
The choice of diamine monomer has a profound impact on the processability and final properties of high-performance polymers. BAPS offers superior solubility and a wider processing window, leading to polymers with good mechanical properties and a lower glass transition temperature compared to those derived from ODA. ODA, on the other hand, contributes to exceptional thermal stability and rigidity, which is desirable for high-temperature applications. MDA provides a balance of properties but has a significantly lower melting point, which can be advantageous in certain processing methods, though its derived polymers are generally less thermally stable than those from ODA. This comparative guide provides essential data and methodologies to assist researchers in making an informed decision for their specific material requirements.
Evaluating the Cost-Performance of Bis[4-(4-aminophenoxy)phenyl]sulfone in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, the selection of appropriate monomers is paramount to achieving desired material properties for demanding industrial applications. Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) is a key aromatic diamine monomer utilized in the synthesis of advanced polymers such as polyimides and as a curing agent for epoxy resins.[1] This guide provides an objective comparison of the performance of BAPS with a common alternative, 4,4'-diaminodiphenyl sulfone (DDS), and offers supporting experimental data to aid in material selection.
The choice between BAPS and other aromatic diamines hinges on a trade-off between desired performance characteristics—such as thermal stability, mechanical strength, and processability—and the overall cost of the final product. While BAPS often imparts enhanced flexibility and solubility to polymers due to the presence of ether linkages, alternatives like DDS may offer higher rigidity and thermal stability at a potentially lower cost.[2][3]
Performance Comparison: BAPS vs. 4,4'-Diaminodiphenyl Sulfone (DDS)
The following tables summarize the key performance indicators for polyimides and epoxy resins formulated with BAPS and DDS. The data is compiled from various sources to provide a comparative overview.
Table 1: Comparison of Polyimides Derived from a Dianhydride and a Diamine (BAPS vs. DDS)
| Property | Polyimide with BAPS | Polyimide with DDS | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 226 - 285 °C[4][5] | 280 - 314 °C[6][7] | DSC/DMA |
| 10% Weight Loss Temperature (Td10) | > 463 °C[8] | > 500 °C[7] | TGA |
| Mechanical Properties | |||
| Tensile Strength | 76.9 - 93.5 MPa[8] | ~114 MPa[9] | ASTM D638 / ISO 527-2 |
| Tensile Modulus | 1.6 - 1.8 GPa[8] | ~3.23 GPa[9] | ASTM D638 / ISO 527-2 |
| Solubility | Good in organic solvents[10] | Generally lower solubility | Qualitative |
Table 2: Comparison of Epoxy Resins Cured with BAPS vs. DDS
| Property | Epoxy Cured with BAPS | Epoxy Cured with DDS | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Lower than DDS-cured systems | Higher Tg, indicating better thermal stability[6] | DSC/DMA |
| Mechanical Properties | |||
| Flexural Strength | May be lower than DDS-cured systems | Generally high flexural strength | ASTM D790 / ISO 178 |
| Impact Strength | Potentially higher due to increased flexibility | May be lower | ASTM D256 |
Cost-Performance Analysis
A precise, quantitative cost comparison between BAPS and its alternatives is challenging due to fluctuating market prices and various purity grades. However, a qualitative assessment can be made based on the complexity of their synthesis. The synthesis of BAPS involves a multi-step process, which can contribute to a higher manufacturing cost compared to some other aromatic diamines like DDS.[1]
Key Considerations:
-
High-Performance Polyimides: For applications demanding a balance of thermal stability, mechanical strength, and good processability (solubility), BAPS can be a valuable, albeit potentially more costly, option. The improved solubility it imparts can be critical for certain processing techniques like spin coating.[10]
-
Epoxy Resin Curing: As a curing agent, BAPS can enhance the flexibility and toughness of epoxy resins. However, if maximizing thermal resistance is the primary goal, DDS is often the preferred choice.[6]
-
Overall Cost: The cost of the diamine monomer is a significant factor in the total cost of the final polymer or epoxy system. For large-scale industrial applications, a thorough cost-benefit analysis is essential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Thermal Property Analysis
a) Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is placed in a TGA furnace.
-
The sample is heated from room temperature to approximately 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
-
The 10% weight loss temperature (Td10) is determined from the resulting TGA curve.
-
b) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Standard: ASTM D3418, ISO 11357-2[12][13][14][15][16][17][18]
-
Procedure:
-
A small, encapsulated sample of the polymer (5-10 mg) is placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical cycle involves heating to a temperature above the expected Tg, cooling rapidly, and then reheating at a controlled rate (e.g., 10°C/min).
-
The heat flow to the sample is measured relative to a reference.
-
The Tg is identified as the midpoint of the inflection in the baseline of the heat flow curve during the second heating scan.
-
Mechanical Property Analysis
a) Tensile Testing
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.
-
Standard: ASTM D638 for plastics, ASTM D3039 for polymer matrix composites, ISO 527-2.[11][14][16][17]
-
Procedure:
-
Dog-bone shaped specimens are prepared according to the dimensions specified in the standard.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement are recorded throughout the test.
-
Stress-strain curves are generated to calculate tensile strength, modulus, and elongation at break.
-
b) Flexural Testing
-
Objective: To determine the flexural strength and flexural modulus of the polymer.
-
Procedure:
-
Rectangular bar specimens are prepared according to the standard's specifications.
-
The specimen is placed on a three-point bending fixture in a universal testing machine.
-
A load is applied to the center of the specimen at a specified rate until it breaks or reaches a certain deflection.
-
The load and deflection are recorded to calculate the flexural strength and modulus.
-
Mandatory Visualizations
Caption: A logical workflow for selecting an aromatic diamine based on key performance requirements and cost considerations.
Caption: A typical experimental workflow for the synthesis and characterization of a polyimide film.
References
- 1. Buy this compound (EVT-312526) | 13080-89-2 [evitachem.com]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Aromatic Diamines | Polyurethane and Polyurea | Request Quote or Sample [tri-iso.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. store.astm.org [store.astm.org]
- 10. BS EN ISO 11357-2:2020 | 31 Mar 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 11. store.astm.org [store.astm.org]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. en.usb-lab.com [en.usb-lab.com]
- 14. GSO ISO 11357-2:2013 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 15. ISO 11357-2:2013 - EVS standard evs.ee | et [evs.ee]
- 16. Standard - Plastics -- Differential scanning calorimetry (DSC) -- Part 2: Determination of glass transition temperature and glass transition step height ISO 11357-2:2013 - Svenska institutet för standarder, SIS [sis.se]
- 17. ISO 11357-2:2020 [en-standard.eu]
- 18. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for AAV Vector Genome Titering: A Comparative Guide to qPCR and ddPCR
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of Biologically Active Protein Substances (BAPS) is paramount in drug development to ensure product quality, safety, and efficacy. Adeno-Associated Virus (AAV) vectors, a leading platform for gene therapy, serve as a critical example of BAPS where precise quantification of the viral genome titer is a key quality attribute. This guide provides a comparative analysis of two widely used analytical methods for AAV genome titering: quantitative Polymerase Chain Reaction (qPCR) and Droplet Digital PCR (ddPCR). The objective is to offer a framework for the cross-validation of these methods, supported by experimental data and detailed protocols, to ensure the consistency and reliability of results.
The cross-validation of analytical methods is a critical exercise in regulated environments to confirm that a validated method produces consistent and reliable results.[1][2] This is particularly important when transferring methods between laboratories or when different techniques are used to measure the same attribute.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which includes assessing parameters such as accuracy, precision, specificity, and linearity.[5][6][7][8]
Comparative Analysis of qPCR and ddPCR for AAV Titer Quantification
Both qPCR and ddPCR are powerful molecular techniques for the quantification of nucleic acids. However, they operate on different principles, which translates to distinct advantages and limitations in the context of AAV characterization.[9][10][11]
Quantitative PCR (qPCR) relies on the real-time monitoring of the amplification of a target DNA sequence. Quantification is achieved by comparing the amplification cycle at which the fluorescence signal crosses a threshold (Cq value) to a standard curve generated from a serial dilution of a reference material of known concentration.[12][13]
Droplet Digital PCR (ddPCR) is a newer technology that provides absolute quantification without the need for a standard curve.[9][11][14] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each individual droplet.[11][15] Following amplification, each droplet is read as either positive or negative for the target sequence. The absolute concentration is then calculated using Poisson statistics based on the fraction of positive droplets.[9][11]
The following table summarizes the key performance characteristics of qPCR and ddPCR for AAV genome titering, based on findings from comparative studies.
| Parameter | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) | References |
| Principle of Quantification | Relative quantification based on a standard curve | Absolute quantification based on Poisson statistics | [9][11] |
| Precision | Higher coefficient of variation (CV) | Lower coefficient of variation (CV), indicating higher precision | [11] |
| Sensitivity | High, but can be limited by background signal | Can be more sensitive, especially for low-titer samples | [11] |
| Resistance to Inhibitors | Susceptible to PCR inhibitors present in the sample matrix | More resistant to PCR inhibitors due to sample partitioning | [15] |
| Throughput | High | Moderate to high, depending on the instrument | [16] |
| Cost | Generally lower cost per sample | Higher initial instrument cost and cost per sample | [16] |
| Workflow Complexity | Requires generation and validation of a standard curve | Simpler workflow without the need for a standard curve | [9][14] |
Experimental Protocols
The following are generalized protocols for AAV genome titering using qPCR and ddPCR. It is essential to optimize these protocols for specific AAV serotypes, transgenes, and laboratory conditions.
AAV Titer Determination by qPCR
This protocol is based on SYBR Green technology, though probe-based qPCR is also commonly used.
-
Preparation of Standard Curve:
-
Use a plasmid DNA standard containing the target sequence (e.g., ITR or a transgene).
-
Linearize the plasmid to improve accuracy.[13]
-
Perform a serial dilution of the linearized plasmid to generate a standard curve with at least 5 points, covering the expected concentration range of the AAV samples.
-
-
Sample Preparation:
-
Treat AAV samples with DNase I to remove any contaminating plasmid DNA that is not encapsulated within the viral capsids.
-
Perform viral DNA extraction from the AAV particles. This can be achieved through a heat-based lysis step or a commercial kit.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers targeting the sequence of interest, and nuclease-free water.
-
Add the prepared AAV sample DNA and the standard curve dilutions to a 96-well PCR plate in duplicate or triplicate.[12]
-
Include a no-template control (NTC) to check for contamination.[12]
-
-
qPCR Instrument Run:
-
Data Analysis:
-
Generate a standard curve by plotting the Cq values against the logarithm of the standard concentrations.
-
The R² value of the standard curve should be close to 1.0, and the PCR efficiency should be between 90% and 110%.[12]
-
Determine the concentration of the AAV samples by interpolating their Cq values from the standard curve.[12]
-
AAV Titer Determination by ddPCR
-
Sample Preparation:
-
Similar to qPCR, treat AAV samples with DNase I to remove non-encapsulated DNA.
-
Dilute the DNase-treated AAV samples to fall within the optimal detection range of the ddPCR assay.
-
-
Droplet Generation:
-
Prepare a reaction mixture containing ddPCR supermix, primers, and a fluorescent probe targeting the sequence of interest, and the diluted AAV sample.
-
Load the reaction mixture into a droplet generator cartridge along with droplet generation oil.
-
The droplet generator partitions the sample into approximately 20,000 droplets.[11][17]
-
-
PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate and perform thermal cycling in a standard thermocycler. The cycling conditions are similar to qPCR.[17]
-
-
Droplet Reading:
-
After PCR, place the plate in a droplet reader. The reader analyzes each droplet individually for fluorescence.
-
-
Data Analysis:
-
The ddPCR software calculates the concentration of the target DNA in the original sample based on the fraction of positive droplets using Poisson statistics. The output is typically in copies per microliter.
-
Visualizing the Cross-Validation Workflow and Method Comparison
To better illustrate the process of cross-validation and the relationship between qPCR and ddPCR, the following diagrams are provided.
Caption: Workflow for the cross-validation of qPCR and ddPCR methods.
Caption: Logical comparison of qPCR and ddPCR for AAV characterization.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. Quantification of Viral Vector Genomic Titers By ddPCR - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Quantitative and Digital Droplet-Based AAV Genome Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. addgene.org [addgene.org]
- 13. Accurate Quantification of AAV Vector Genomes by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral Characterization and Gene Therapy Development — Bio-Rad [bio-rad.com]
- 15. mdpi.com [mdpi.com]
- 16. Bio-rad launches new ddPCR kit for AAV vector characterisation - Clinical Laboratory int. [clinlabint.com]
- 17. bio-rad.com [bio-rad.com]
A Comparative Guide to BAPS-Based Polyimides: Influence of Dianhydride Structure on Key Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different dianhydride monomers on the thermal, mechanical, and dielectric properties of polyimides synthesized with bis[4-(4-aminophenoxy)phenyl] sulfone (BAPS) as the diamine component. The selection of the dianhydride is a critical determinant of the final polymer's characteristics, enabling the tailoring of materials for specific high-performance applications.
Structure-Property Relationships: A Summary
The structure of the dianhydride monomer significantly impacts the final properties of the BAPS-based polyimide. The rigidity, flexibility, and presence of specific functional groups in the dianhydride backbone dictate the polymer chain packing, intermolecular interactions, and segmental mobility.
For instance, aromatic dianhydrides with rigid backbones, such as Pyromellitic Dianhydride (PMDA), tend to produce polyimides with high thermal stability and excellent mechanical strength but often suffer from poor solubility and processability.[1][2] Conversely, incorporating flexible linkages, like ether groups found in 4,4'-Oxydiphthalic Anhydride (ODPA), enhances solubility and processability, often at the expense of the glass transition temperature (Tg) and modulus.[3] The introduction of bulky, fluorine-containing groups, as in 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), is a common strategy to increase solubility, improve optical transparency, and lower the dielectric constant while maintaining high thermal stability.[4][5]
Quantitative Data Comparison
The following table summarizes the experimental data for BAPS-based polyimides synthesized with various dianhydrides. Due to the specificity of the BAPS diamine, comprehensive data across all dianhydrides is not available in a single source; therefore, general trends observed for aromatic polyimides are included for comparative context.
| Dianhydride Monomer | Thermal Properties | Mechanical Properties | Dielectric Properties | General Effects & Solubility |
| TCDDA (Tricyclo[4.2.2.0]dec-9-ene-3,4,7,8-tetracarboxylic dianhydride) | Tg: 201–263 °CT₅%: 375–393 °C (N₂)[6] | Data Not Available | Data Not Available | Aliphatic structure may reduce thermal stability compared to fully aromatic systems.[6] |
| PMDA (Pyromellitic Dianhydride) | Tg: HighT₅%: High | Tensile Modulus: HighElongation: Low | Dielectric Constant: High | Rigid, planar structure leads to strong intermolecular packing, high thermal stability, but poor solubility and processability.[1][2][7] |
| BPDA (3,3',4,4'-Biphenyltetracarboxylic Dianhydride) | Tg: HighCTE: Low | Tensile Modulus: High | Data Not Available | The rigid, rod-like backbone of s-BPDA results in high modulus and dimensional stability.[8] a-BPDA isomers can yield even higher Tg values.[9] |
| BTDA (3,3',4,4'-Benzophenonetetracarboxylic Dianhydride) | Tg: High | Tensile Strength: High | Breakdown Strength: High | The flexible ketone linkage improves solubility and processability compared to PMDA while maintaining good thermal and mechanical properties.[1][10] |
| ODPA (4,4'-Oxydiphthalic Anhydride) | Tg: Lower than PMDA/BPDA | Flexibility: High | Dielectric Constant: Lower | The ether bridge imparts significant flexibility, enhancing solubility and melt processability.[3][11] Leads to lower moisture absorption.[3] |
| 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride) | Tg: HighT₅%: >500 °C | Data Not Available | Dielectric Constant: Low | Bulky -CF₃ groups disrupt chain packing, leading to excellent solubility, high Tg, optical transparency, and a low dielectric constant.[4][5] |
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships between dianhydride structure and polyimide properties.
Caption: General two-step synthesis workflow for BAPS-based polyimides.
Caption: Influence of dianhydride structure on final polyimide properties.
Experimental Protocols
The following protocols describe the general synthesis and characterization methods for BAPS-based polyimides, adapted from standard literature procedures.[12][13]
Synthesis of BAPS-Based Polyimide (Two-Step Method)
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of BAPS diamine in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc, or N-methyl-2-pyrrolidone, NMP).
-
Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.
-
Gradually add an equimolar amount of the selected dianhydride (e.g., 6FDA, ODPA) to the solution in solid form. Maintain the reaction temperature at or below room temperature to prevent premature imidization.
-
Continue stirring the reaction mixture under nitrogen for 24 hours at room temperature to yield a viscous poly(amic acid) (PAA) solution.[13]
Step 2: Thermal Imidization
-
Cast the PAA solution onto a clean glass substrate using a doctor blade or spin-coater to achieve a uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
Thermally cure the film using a staged heating program to gradually remove the solvent and induce cyclization (imidization). A typical heating cycle is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour[13]
-
-
After the final heating step, allow the oven to cool slowly to room temperature.
-
Carefully peel the resulting flexible polyimide film from the glass substrate for characterization.
Characterization Methodologies
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polyimide films. Samples are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and weight loss is recorded as a function of temperature.[9] The temperature at 5% weight loss (T₅%) is commonly reported.
-
Dynamic Mechanical Analysis (DMA): DMA is employed to determine the glass transition temperature (Tg). A film sample is subjected to a sinusoidal stress at a fixed frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 5 °C/min).[9] The peak of the tan δ curve is typically taken as the Tg.
-
Thermomechanical Analysis (TMA): TMA can be used to measure the coefficient of thermal expansion (CTE) of the polyimide films.
Mechanical Properties
-
Tensile Testing: The mechanical properties (tensile strength, Young's modulus, and elongation at break) are measured using a universal testing machine (UTM).[9] Dog-bone-shaped specimens are cut from the polyimide films and stretched at a constant crosshead speed (e.g., 10 mm/min) until failure.[9]
Dielectric Properties
-
Dielectric Spectroscopy: The dielectric constant and dielectric loss factor are measured using a dielectric analyzer or an LCR meter. A polyimide film is placed between two electrodes, and its capacitance and dissipation factor are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. Applications of 4,4'-Oxydiphthalic anhydride_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Properties of copolyimides prepared from different tetracarboxylic dianhydrides and diamines | Semantic Scholar [semanticscholar.org]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chemistry and Properties of 4,4'-Oxydiphthalic Anhydride Based Polyimides | Semantic Scholar [semanticscholar.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Structure-property relationship of polyimides from BAPS and its isomers
A comprehensive analysis of the structure-property relationships of polyimides derived from bis(aminophenoxy)phenylene (BAPS) isomers reveals significant variations in their thermal, mechanical, dielectric, and solubility characteristics. The isomeric attachment of the aminophenoxy groups to the central phenyl ring dictates the polymer chain's geometry, packing efficiency, and intermolecular interactions, thereby influencing the macroscopic properties of the resulting polyimides. This guide provides a comparative overview of these properties, supported by experimental data and detailed methodologies.
Influence of BAPS Isomerism on Polyimide Properties
The spatial arrangement of the ether and amino linkages in BAPS isomers—typically para (p), meta (m), and ortho (o) substitutions—directly impacts the flexibility and linearity of the polyimide backbone. Generally, polyimides synthesized from para-isomers exhibit higher thermal stability and mechanical strength due to their rigid, linear structures that facilitate dense chain packing and strong intermolecular forces.[1][2] Conversely, meta- and ortho-isomers introduce kinks and bends in the polymer chain, leading to less efficient packing, increased free volume, and consequently, enhanced solubility and lower glass transition temperatures.[3][4]
Comparative Performance Data
The following tables summarize the key performance indicators of polyimides synthesized from different BAPS isomers when reacted with a common dianhydride, pyromellitic dianhydride (PMDA), unless otherwise specified.
Table 1: Thermal Properties of PMDA-BAPS Polyimides
| BAPS Isomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| p-BAPS | 452[1] | 550[1] | 2.89[2] |
| m-BAPS | - | - | 6.39 (40-100°C), 49.52 (150-300°C)[2] |
Note: Data for m-BAPS with PMDA was limited in the searched literature. The CTE values for m-BAPS are from a study using a different dianhydride but illustrate the trend of higher CTE for meta-isomers.
Table 2: Mechanical Properties of PMDA-BAPS Polyimides
| BAPS Isomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| p-BAPS | 168[1] | 5.2[1] | - |
| m-BAPS | - | - | - |
Note: Comprehensive mechanical property data for a direct comparison of PMDA-BAPS isomers was not available in the provided search results. The data for p-BAPS is from a study optimizing film performance.
Table 3: Dielectric Properties of BAPS-based Polyimides (at 1 MHz)
| BAPS Isomer (with Dianhydride) | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| 4,4'-BAPS (with DSDA) | - | - |
| p-BAPS (with BPDA) | - | - |
| m-BAPS (with BPDA) | - | - |
Note: Specific dielectric data for BAPS isomers was not explicitly found in the search results. However, it is generally observed that polyimides with less regular structures, such as those from meta-isomers, may exhibit lower dielectric constants due to reduced chain packing.[5]
Table 4: Solubility of BAPS-based Polyimides
| BAPS Isomer | NMP | DMAc | DMSO | m-cresol |
| Polyimides from 1,2-diamines | Soluble | Soluble | Soluble | Soluble |
| Polyimides from 1,4-diamines | Insoluble/Partially Soluble | Insoluble/Partially Soluble | Insoluble/Partially Soluble | Insoluble/Partially Soluble |
Note: This table reflects a general trend observed for polyimides based on isomeric diamines.[3][4] Polyimides derived from diamines with less linear structures (analogous to meta- or ortho-BAPS) tend to have better solubility in organic solvents.[6][7][8][9]
Experimental Protocols
Synthesis of Poly(amic acid) and Polyimide Film Formation
A representative two-step polycondensation method is employed for the synthesis of polyimides from BAPS isomers and a dianhydride.[10]
-
Poly(amic acid) Synthesis : In a dry, nitrogen-purged flask, the BAPS isomer is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).[10] An equimolar amount of the dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for 24 hours to yield a viscous poly(amic acid) solution.[10]
-
Film Casting and Thermal Imidization : The poly(amic acid) solution is cast onto a clean glass substrate. The cast film is then subjected to a staged thermal curing process in an oven. A typical curing cycle involves heating at 80°C for 5 hours, followed by successive heating at higher temperatures, for instance, 125°C for 2 hours, 150°C for 2 hours, 180°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally at 300°C for 30 minutes to complete the conversion of the poly(amic acid) to the corresponding polyimide.[10]
Characterization Techniques
-
Thermal Analysis : Glass transition temperatures (Tg) are determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Thermal Analysis (DMTA).[11] Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polyimides, typically by determining the temperature at which 5% weight loss (Td5) occurs in a nitrogen atmosphere.[10][11]
-
Mechanical Testing : The tensile properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to standardized procedures.[1][12]
-
Dielectric Analysis : The dielectric constant and dielectric loss are measured over a range of frequencies using an impedance analyzer with a dielectric test fixture.[13][14]
-
Solubility Test : The solubility of the polyimide films is qualitatively assessed by observing their dissolution in various organic solvents at room temperature and upon heating.[6]
Visualizing Structure-Property Relationships
The following diagrams illustrate the logical flow from monomer structure to polymer properties and a typical experimental workflow.
Caption: Relationship between BAPS isomer structure and polyimide properties.
Caption: Experimental workflow for polyimide synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Head-to-Head Comparison of BAPS-Cured and Amine-Cured Epoxy Resins
This guide provides an in-depth comparison of the performance characteristics of epoxy resins cured with Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) versus those cured with other common amine-based curing agents. Amine curing agents are broadly categorized into aliphatic, cycloaliphatic, and aromatic amines, each imparting distinct properties to the final cured epoxy resin. BAPS is a specific type of aromatic amine known for conferring high thermal stability. Due to the limited direct comparative data for BAPS, 4,4′-Diaminodiphenyl sulfone (DDS), a structurally similar and widely studied aromatic amine, is used as a primary reference for comparison.
This comparison focuses on key performance metrics, including thermal and mechanical properties, supported by experimental data from various studies. Detailed experimental protocols for the characterization techniques are also provided to aid in the replication and validation of these findings.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data for various properties of epoxy resins cured with different amine curing agents. It is important to note that the properties of the cured epoxy can be significantly influenced by the specific epoxy resin used, the stoichiometry of the resin-hardener mixture, and the curing schedule (time and temperature). The data presented here is derived from studies using Diglycidyl ether of bisphenol A (DGEBA) as the base epoxy resin, unless otherwise specified.
Table 1: Thermal Properties of Amine-Cured Epoxy Resins
| Curing Agent Type | Specific Curing Agent | Glass Transition Temperature (Tg) (°C) |
| Aromatic | BAPS (or similar DDS) | 180 - 220 |
| Aliphatic | Triethylenetetramine (TETA) | 90 - 120 |
| Cycloaliphatic | Isophorone diamine (IPDA) | 150 - 170 |
| Aromatic | 4,4′-Diaminodiphenylmethane (DDM) | 150 - 190 |
Note: The Tg values can vary based on the purity of the reactants and the completeness of the cure.
Table 2: Mechanical Properties of Amine-Cured Epoxy Resins
| Curing Agent Type | Specific Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Aromatic | BAPS (or similar DDS) | 70 - 90 | 3.0 - 4.0 | 2 - 4 |
| Aliphatic | Triethylenetetramine (TETA) | 60 - 80 | 2.5 - 3.5 | 4 - 8 |
| Cycloaliphatic | Isophorone diamine (IPDA) | 70 - 85 | 2.8 - 3.8 | 3 - 6 |
| Aromatic | 4,4′-Diaminodiphenylmethane (DDM) | 75 - 95 | 3.2 - 4.2 | 2.5 - 5 |
Note: Mechanical properties are highly dependent on the preparation of the test specimens and the testing conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from various research articles and standard testing methods.
Specimen Preparation for Thermal and Mechanical Testing
-
Stoichiometric Mixing : The epoxy resin (e.g., DGEBA) and the amine curing agent (BAPS, TETA, IPDA, etc.) are weighed to the correct stoichiometric ratio. The required amount of amine hardener is calculated based on its amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the epoxy resin.
-
Degassing : The mixture is degassed in a vacuum oven to remove any entrapped air bubbles, which can act as stress concentrators and affect the mechanical properties.
-
Casting : The degassed mixture is poured into pre-heated molds of the desired geometry for the specific test (e.g., dog-bone shape for tensile testing, rectangular bars for DMA).
-
Curing : The molds are placed in an oven to undergo a specific curing schedule. A typical curing schedule for aromatic amines like BAPS involves a multi-stage process, for example, 2 hours at 150°C followed by 2 hours at 200°C. Aliphatic and cycloaliphatic amines can often be cured at lower temperatures.
-
Post-Curing : For high-performance applications, a post-curing step at a temperature above the initial cure temperature may be employed to ensure the reaction goes to completion and to maximize the glass transition temperature.
-
Specimen Finishing : After curing, the specimens are carefully removed from the molds and any flash is removed. The dimensions of the specimens are measured precisely before testing.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation : A small sample (typically 5-10 mg) is cut from the cured epoxy specimen and placed in an aluminum DSC pan.
-
Instrument Setup : The DSC instrument is calibrated for temperature and heat flow.
-
Thermal Program :
-
First Heating Scan : The sample is heated at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg to erase any prior thermal history.
-
Cooling Scan : The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below the Tg.
-
Second Heating Scan : A second heating scan is performed at the same heating rate as the first. The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[1][2]
-
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
-
Specimen Preparation : Rectangular specimens with typical dimensions of 50 mm x 10 mm x 2 mm are prepared.
-
Instrument Setup : The DMA is configured with a suitable clamp, such as a three-point bending or single cantilever clamp.
-
Test Parameters :
-
Frequency : A fixed frequency, typically 1 Hz, is applied.
-
Strain/Stress : A small oscillatory strain or stress is applied to the sample, ensuring the measurement is within the linear viscoelastic region.
-
Temperature Program : The temperature is ramped from a sub-ambient temperature to a temperature above the Tg at a constant heating rate (e.g., 3-5°C/min).
-
-
Data Analysis : The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The Tg is often taken as the peak of the tan delta curve or the peak of the loss modulus curve.
Tensile Testing for Mechanical Properties
-
Specimen Preparation : Dog-bone shaped specimens are prepared according to a standard such as ASTM D638.
-
Instrument Setup : A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain is used.
-
Test Procedure :
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[3]
-
-
Data Analysis : The load and displacement data are recorded to generate a stress-strain curve. From this curve, the tensile strength, tensile modulus, and elongation at break are determined.[4]
Visualization of Curing Mechanisms and Experimental Workflows
Curing Mechanism of Epoxy Resins with Amine Hardeners
The curing of epoxy resins with amine hardeners involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond. Primary amines can react twice, and secondary amines can react once, leading to a highly cross-linked three-dimensional network.
Caption: Curing mechanism of epoxy resin with a primary amine hardener.
Experimental Workflow for Comparison of Cured Epoxy Resins
The following diagram illustrates a typical workflow for the preparation and characterization of different amine-cured epoxy resins to facilitate a head-to-head comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Bis[4-(4-aminophenoxy)phenyl]sulfone: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS), ensuring the safety of laboratory personnel and environmental protection.
This compound (CAS No. 13080-89-2) is an aromatic diamine widely used in the synthesis of high-performance polymers. Due to its chemical nature as an aromatic amine and sulfone, proper disposal is critical to mitigate potential environmental and health hazards. This guide provides detailed, step-by-step procedures for its safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should occur in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound involves treating it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.[1]
-
Waste Identification and Segregation :
-
All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste.
-
This waste stream should be kept separate from other chemical wastes to prevent potentially hazardous reactions.
-
-
Waste Collection and Storage :
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
For solid waste, a clearly labeled, sealed bag or container is suitable.
-
For liquid waste, use a container with a secure screw cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Professional Disposal :
-
The disposal of this compound must be handled by a licensed and approved waste disposal service.[1][2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department or the licensed waste disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
-
-
Recommended Disposal Method :
Disposal Considerations Summary
| Consideration | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Drain Disposal | Strictly Prohibited | [1] |
| Waste Segregation | Keep separate from other waste streams. | |
| Container Labeling | "Hazardous Waste" with full chemical name. | [1] |
| Disposal Method | Entrust to a licensed waste disposal company. | [4] |
| Preferred Treatment | Incineration at an approved facility. | [2][3] |
| Regulatory Compliance | Adhere to all local and national regulations. | [4] |
Experimental Protocols
Example: Neutralization of Acidic Sulfone Waste (Not for BAPS) For larger quantities of acidic waste containing certain sulfone compounds, neutralization can reduce corrosivity (B1173158) before collection. This does not render the waste safe for drain disposal.[1]
-
Work in a chemical fume hood.
-
Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, to the waste while stirring gently.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
The target pH should be between 6.0 and 8.0.[1]
It is crucial to reiterate that this neutralization protocol is not intended for this compound waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Bis[4-(4-aminophenoxy)phenyl]sulfone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential guidance for the safe handling and disposal of Bis[4-(4-aminophenoxy)phenyl]sulfone, a substance requiring careful management due to its toxicological profile.
Hazard Summary and Personal Protective Equipment
This compound is classified as toxic if swallowed or in contact with skin, and it is known to cause skin and serious eye irritation.[1][2] Adherence to stringent safety protocols is crucial to minimize exposure risk. The following table summarizes the key hazard information and the recommended personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H301: Toxic if swallowed[1][2][3][4][5] | Hand Protection: Chemical resistant gloves (e.g., nitrile).[1][3][4][5] Eye/Face Protection: Safety glasses with side shields or chemical goggles.[1][3][4][5] Skin and Body Protection: Protective clothing, lab coat.[1][3][4][5] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[1][2][3][4][5] | Hand Protection: Chemical resistant gloves (e.g., nitrile).[1][3][4][5] Eye/Face Protection: Safety glasses with side shields or chemical goggles.[1][3][4][5] Skin and Body Protection: Protective clothing, lab coat.[1][3][4][5] |
| Skin Irritation | H315: Causes skin irritation[1][2] | Hand Protection: Chemical resistant gloves (e.g., nitrile).[1][3][4][5] Eye/Face Protection: Safety glasses with side shields or chemical goggles.[1][3][4][5] Skin and Body Protection: Protective clothing, lab coat.[1][3][4][5] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Hand Protection: Chemical resistant gloves (e.g., nitrile).[1][3][4][5] Eye/Face Protection: Safety glasses with side shields or chemical goggles.[1][3][4][5] Skin and Body Protection: Protective clothing, lab coat.[1][3][4][5] |
Occupational Exposure Limits (OELs): As of the latest review, specific occupational exposure limits for this compound have not been established by major regulatory bodies. In the absence of a defined OEL, it is critical to handle this compound as a highly toxic substance and to minimize exposure through the consistent use of engineering controls and personal protective equipment.
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the necessary steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the storage area is clearly labeled and access is restricted to authorized personnel.
-
-
Handling and Use:
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
All handling of the solid material, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]
-
Use dedicated spatulas and weighing boats. Avoid creating dust.
-
When used in a reaction, ensure the apparatus is properly set up within the fume hood.
-
-
Decontamination and Disposal Plan:
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.
-
Collect all waste, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container for hazardous waste.[7][8]
-
Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with local, state, and federal regulations.[1][2][3][4][5] Do not dispose of it down the drain or in regular trash.[7][8]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]
-
By adhering to these safety and logistical protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- 1. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 2. Bis[4-(4-aminophenoxy)phenyl] Sulfone, 25G | Labscoop [labscoop.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
